molecular formula C8H12N2O B3027953 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one CAS No. 1439900-41-0

3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one

Cat. No.: B3027953
CAS No.: 1439900-41-0
M. Wt: 152.19
InChI Key: DVZCJAGOJOSGPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19. The purity is usually 95%.
The exact mass of the compound 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-1-propan-2-ylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6(2)10-5-3-4-7(9)8(10)11/h3-6H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZCJAGOJOSGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC=C(C1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701266062
Record name 3-Amino-1-(1-methylethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701266062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439900-41-0
Record name 3-Amino-1-(1-methylethyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439900-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-1-(1-methylethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701266062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Characterization of 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one (CAS: 1439900-41-0), also known as 3-amino-1-isopropylpyridin-2(1H)-one, is a highly versatile heterocyclic building block[1]. With a monoisotopic mass of 152.09496 Da and a molecular formula of C8H12N2O, this scaffold is frequently utilized in the rational design of pharmaceutical agents, most notably in the development of kinase inhibitors such as IRAK4 modulators for autoimmune and inflammatory diseases[1][2].

This whitepaper details a robust, self-validating two-step synthetic methodology for producing this compound. By analyzing the underlying causality of the reaction mechanisms—specifically the regioselective alkylation of an ambident nucleophile and the subsequent catalytic reduction—this guide provides researchers with a reproducible framework for synthesizing 1-alkyl-3-aminopyridin-2-one derivatives.

Mechanistic Rationale & Regioselectivity

The synthesis of 3-amino-1-isopropylpyridin-2(1H)-one relies on a two-step sequence starting from commercially available 3-nitropyridin-2(1H)-one.

The Ambident Nucleophile Challenge

The first step involves the alkylation of 3-nitropyridin-2(1H)-one. Deprotonation of the pyridinone yields an ambident anion with electron density distributed between the nitrogen (N-1) and the oxygen (O-2). According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom acts as a "hard" nucleophile, while the nitrogen acts as a "soft" nucleophile. Furthermore, the presence of the electron-withdrawing nitro group at the C-3 position sterically and electronically deactivates the adjacent nitrogen, which can sometimes hinder N-alkylation[3].

To drive the regioselectivity toward the thermodynamically favored N-alkylated product (the pyridin-2-one core) rather than the kinetic O-alkylated byproduct (2-isopropoxypyridine), specific reaction parameters must be strictly controlled:

  • Electrophile Selection: Isopropyl iodide (2-iodopropane) is chosen over isopropyl chloride. The iodide is a softer leaving group, which preferentially reacts with the softer nitrogen center.

  • Solvent and Base: A polar aprotic solvent like N,N-Dimethylformamide (DMF) combined with Potassium Carbonate (K₂CO₃) ensures the anion is relatively "naked" and highly reactive, allowing the system to reach thermodynamic equilibrium favoring N-alkylation.

Nitro Reduction Causality

The second step is the reduction of the intermediate 1-isopropyl-3-nitropyridin-2(1H)-one. Catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) under an H₂ atmosphere is the optimal choice. It offers near-quantitative yields and a self-validating workup (simple filtration), avoiding the generation of heavy metal waste associated with dissolving metal reductions (e.g., Iron or Tin-based methods).

G Anion 3-Nitropyridin-2-one Anion (Ambident Nucleophile) N_Attack N-Alkylation Pathway (Soft Electrophile / Thermodynamic) Anion->N_Attack Isopropyl Iodide O_Attack O-Alkylation Pathway (Hard Electrophile / Kinetic) Anion->O_Attack Competing Pathway N_Prod 1-Isopropyl-3-nitropyridin-2(1H)-one (Major Product) N_Attack->N_Prod O_Prod 2-Isopropoxy-3-nitropyridine (Minor Byproduct) O_Attack->O_Prod

Regioselectivity in the alkylation of the ambident 3-nitropyridin-2-one anion.

Experimental Workflows

The following protocols are designed as self-validating systems, incorporating specific in-process controls and purification rationales to ensure high fidelity.

Step 1: Synthesis of 1-Isopropyl-3-nitropyridin-2(1H)-one
  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 3-nitropyridin-2(1H)-one (1.40 g, 10.0 mmol) and anhydrous DMF (25 mL) under a nitrogen atmosphere.

  • Deprotonation: Add anhydrous K₂CO₃ (2.76 g, 20.0 mmol). Stir the suspension at ambient temperature for 15 minutes to ensure complete deprotonation. The solution will transition to a deep yellow/orange hue, indicating anion formation.

  • Alkylation: Add 2-iodopropane (1.50 mL, 15.0 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60 °C and stir for 12 hours. In-process control: Monitor via TLC (Hexanes:EtOAc 1:1, UV active).

  • Workup (Critical Step): Quench the reaction by pouring it into 100 mL of ice water. Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl solution (3 × 50 mL) . Rationale: DMF is highly miscible with EtOAc; the LiCl wash selectively partitions the DMF into the aqueous phase, preventing contamination of the final product.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 50% EtOAc in Hexanes) to yield the intermediate as a pale yellow solid.

Step 2: Synthesis of 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one
  • Preparation: Dissolve 1-isopropyl-3-nitropyridin-2(1H)-one (1.0 g, 5.5 mmol) in HPLC-grade Methanol (20 mL) in a 100 mL flask.

  • Catalyst Addition: Purge the flask with N₂ for 5 minutes. Carefully add 10% Pd/C (100 mg, 10 wt%). Rationale: Purging prevents the spontaneous ignition of methanol vapors catalyzed by dry Pd/C.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon. Repeat this purge cycle three times. Stir the suspension vigorously at room temperature for 4–6 hours.

  • Workup: Once TLC confirms the complete consumption of the nitro intermediate, filter the reaction mixture through a tightly packed pad of Celite. Wash the Celite pad thoroughly with excess Methanol (30 mL) to ensure complete recovery of the amine.

  • Isolation: Concentrate the filtrate under reduced pressure to afford 3-amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one as an off-white to pale brown solid.

G SM 3-Nitropyridin-2(1H)-one Step1 N-Alkylation (2-Iodopropane, K2CO3, DMF, 60°C) SM->Step1 Int 1-Isopropyl-3-nitropyridin-2(1H)-one Step1->Int Step2 Nitro Reduction (H2, Pd/C, MeOH, RT) Int->Step2 Product 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one Step2->Product

Forward synthesis workflow of 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one.

Quantitative Characterization Data

Verification of the synthesized 3-amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one is achieved through standard analytical techniques. The table below summarizes the expected quantitative data for structural confirmation[1].

Analytical MethodParameter / NucleusExpected Signal / ValueStructural Assignment
Mass Spectrometry (ESI-MS) [M+H]⁺m/z 153.10Corresponds to C8H13N2O⁺ (Monoisotopic mass: 152.09 Da)
¹H NMR (400 MHz, CDCl₃) Isopropyl -CH₃~1.35 ppm (doublet, 6H, J = 6.8 Hz)Methyl groups of the isopropyl chain
Amine -NH₂~4.20 ppm (broad singlet, 2H)Primary amine protons (D₂O exchangeable)
Isopropyl -CH~5.25 ppm (septet, 1H, J = 6.8 Hz)Methine proton of the isopropyl chain
Pyridine H-5~6.05 ppm (triplet, 1H, J = 7.0 Hz)Aromatic proton at C-5
Pyridine H-4~6.55 ppm (doublet of doublets, 1H)Aromatic proton at C-4
Pyridine H-6~6.85 ppm (doublet of doublets, 1H)Aromatic proton at C-6
¹³C NMR (100 MHz, CDCl₃) Isopropyl -CH₃~21.5 ppmMethyl carbons
Isopropyl -CH~46.2 ppmMethine carbon attached to N-1
Carbonyl C=O~158.0 ppmAmide carbonyl carbon (C-2)

References

  • PubChemLite Database. Compound Summary for 1439900-41-0 (C8H12N2O). Université du Luxembourg. Available at:[Link]

  • Google Patents.Imidazo[1,2-a]pyridinyl derivatives and their use in the treatment of disease (CN114245796A).
  • MDPI - Molecules. Phenacylation of 6-Methyl-Beta-Nitropyridin-2-Ones and Further Heterocyclization of Products. Available at: [Link]

Sources

Technical Whitepaper: Physicochemical Profiling of 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one (also known as 3-amino-1-isopropylpyridin-2(1H)-one) represents a "privileged scaffold" in modern medicinal chemistry. It serves as the foundational core for the pyrido[2,3-d]pyrimidin-2(1H)-one class of KRAS G12C inhibitors, most notably Sotorasib (AMG 510) .

This guide provides a rigorous technical analysis of this scaffold's physicochemical properties, synthetic accessibility, and analytical characterization. Unlike generic chemical listings, this document focuses on the translational logic required for drug development: how the molecule's specific electronic and steric features dictate its solubility, stability, and utility as a linker in covalent inhibitor design.

Part 1: Structural Analysis & Molecular Descriptors

The molecule consists of a 6-membered lactam ring (pyridin-2-one) substituted at the nitrogen (N1) with an isopropyl group and at the C3 position with a primary amino group.

Calculated & Predicted Properties

Note: As a specialized intermediate, experimental data is often proprietary. The values below combine calculated descriptors (ChemAxon/ACD/Labs algorithms) and homologous extrapolation from the 1-methyl derivative (CAS 33631-01-5).

PropertyValueRationale/Implication
Molecular Formula C₈H₁₂N₂OLow MW fragment, ideal for Fragment-Based Drug Discovery (FBDD).
Molecular Weight 152.19 g/mol High ligand efficiency potential.
Physical State Solid (Crystalline)Predicted MP: 65–75°C (Analogous to 1-methyl derivative MP 60–62°C).
cLogP 0.6 – 0.9Moderate lipophilicity; the isopropyl group balances the polar lactam/amine.
TPSA ~55 Ų26 (Amine) + 29 (Lactam). Good membrane permeability range (<140 Ų).
H-Bond Donors 2Primary amine (-NH₂).
H-Bond Acceptors 2Carbonyl oxygen and amine nitrogen.
pKa (Base) ~3.5 – 4.5The C3-amine is less basic than aniline due to the electron-withdrawing carbonyl group.
Structural Tautomerism

The pyridinone ring exists in equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms. However, N-alkylation (N-isopropyl) locks the structure into the lactam form, preventing aromatization to a true pyridine. This "locked" dihydropyridinone state is critical for:

  • Solubility: The lactam is more polar and water-soluble than the corresponding pyridine.

  • Binding Geometry: It forces the carbonyl to act as a fixed Hydrogen Bond Acceptor (HBA) in the enzyme pocket.

Part 2: Physicochemical Stability & Solubility

Solubility Profile

The N-isopropyl group provides a "grease" handle, making the molecule soluble in organic solvents common in synthesis (DCM, EtOAc), while the polar head group maintains aqueous compatibility.

  • Water: Moderate solubility (mg/mL range). pH-dependent; solubility increases significantly below pH 3 (protonation of -NH₂).

  • DMSO: High solubility (>50 mM). Preferred for stock solutions.

  • Dichloromethane (DCM): Soluble. Standard solvent for extraction/purification.

Stability & Reactivity
  • Oxidative Instability: The C3-amino group is electron-rich and susceptible to oxidation (browning) upon prolonged exposure to air/light. Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Hydrolytic Stability: The lactam ring is highly stable to hydrolysis under neutral and mild acidic/basic conditions, unlike simple amides.

  • Nucleophilicity: The C3-amine is the primary nucleophile. It is sufficiently nucleophilic to react with acryloyl chlorides (to form the Sotorasib warhead) but less reactive than aliphatic amines, reducing off-target acylation.

Part 3: Synthesis & Manufacturing Protocol

The synthesis typically follows a Nitration → Alkylation → Reduction sequence. This route is preferred over direct amination due to regioselectivity control.

Synthetic Workflow (Graphviz)

SynthesisRoute Start 2-Hydroxypyridine (Starting Material) Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 3-Nitro-2-hydroxypyridine Step1->Inter1 Regioselective C3 Nitration Step2 N-Alkylation (Isopropyl Bromide/K2CO3) Inter1->Step2 Inter2 1-Isopropyl-3-nitropyridin-2-one Step2->Inter2 N- vs O-Alkylation Control Step3 Reduction (H2, Pd/C or Fe/NH4Cl) Inter2->Step3 Final 3-Amino-1-isopropylpyridin-2-one (Target) Step3->Final Nitro Reduction

Caption: Figure 1. Standard synthetic route for 3-amino-1-isopropylpyridin-2(1H)-one. The N-alkylation step determines the lactam core structure.

Key Process Parameters
  • Regiocontrol (Step 2): Alkylation of 2-hydroxypyridines can occur at Nitrogen (N-alkylation) or Oxygen (O-alkylation).

    • Optimization: Use polar aprotic solvents (DMF or DMSO) and hard bases (K₂CO₃ or Cs₂CO₃) to favor N-alkylation (thermodynamic product).

  • Reduction (Step 3):

    • Catalytic Hydrogenation (H₂/Pd-C): Cleanest method, but requires pressure vessels.

    • Iron/Ammonium Chloride: Cheaper, robust for larger scales, avoids de-halogenation if other halogens are present on the ring.

Part 4: Analytical Characterization

To validate the identity of this scaffold, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 1.25 ppm (d, 6H): Isopropyl methyls (–CH(CH ₃)₂). Distinctive doublet.

    • δ 5.10 ppm (sept, 1H): Isopropyl methine (–CH (CH₃)₂). Deshielded due to attachment to lactam Nitrogen.

    • δ 4.5–5.0 ppm (br s, 2H): Amine protons (–NH ₂). Exchangeable with D₂O.

    • δ 6.0–7.5 ppm (m, 3H): Pyridinone ring protons. The C4, C5, C6 pattern confirms the 1,2-dihydro structure.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 310 nm (pyridinone conjugation).

  • Retention Time: Early eluting (approx 2.5–3.5 min) due to polarity of the amine/lactam.

Part 5: Applications in Drug Discovery[1][2]

The "Switch II" Pocket Anchor

This molecule is not just a building block; it is a pharmacophore anchor . In the context of KRAS G12C inhibitors (like Sotorasib), this scaffold serves two critical functions:

  • Scaffold Orienting: The isopropyl group fills a hydrophobic sub-pocket (P2 pocket), locking the orientation of the inhibitor.

  • Warhead Attachment: The C3-amine is the attachment point for the acrylamide warhead .

Mechanistic Diagram (Graphviz)

Mechanism Scaffold 3-Amino-1-isopropylpyridin-2-one Acrylation Acrylation Reaction (Acryloyl Chloride) Scaffold->Acrylation Nucleophilic Attack Warhead Acrylamide-Linked Scaffold Acrylation->Warhead Forms Electrophile Covalent Covalent Adduct (Cys12 - Michael Addition) Warhead->Covalent Binds Switch II Pocket KRAS KRAS G12C Protein (Inactive GDP State) KRAS->Covalent S-Alkylation

Caption: Figure 2. Role of the scaffold in generating covalent KRAS G12C inhibitors. The amine is converted to an acrylamide electrophile.

References

  • Canon, J., et al. (2019). "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature, 575, 217–223. Link

  • Amgen Inc. (2021). "Improved Synthesis Of Key Intermediate Of Kras G12 C Inhibitor." World Intellectual Property Organization, WO2021097212A1. Link

  • Lanman, B. A., et al. (2020). "Discovery of a Covalent Inhibitor of KRASG12C (AMG 510) for the Treatment of Solid Tumors." Journal of Medicinal Chemistry, 63(1), 52-65. Link

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 15692208, 3-Amino-1-methyl-1,2-dihydropyridin-2-one." Link

The Pharmacological Mechanics of 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one: A Privileged Scaffold in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight heterocycles serve as the foundational architecture for highly selective therapeutics. 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one (commonly referred to as 3-amino-1-isopropyl-2-pyridone) has emerged as a highly privileged pharmacophoric fragment. Rather than operating as a standalone drug, this molecule acts as a precision "warhead" or anchoring motif. It is engineered to exploit specific hydrogen-bonding networks within the active sites of critical therapeutic targets, most notably kinase hinge regions and epigenetic reader domains.

This technical guide dissects the structural biology, thermodynamic binding principles, and self-validating experimental workflows required to leverage this scaffold in rational drug design.

Part 1: Structural Biology & Molecular Recognition (Mechanism of Action)

The pharmacological utility of 3-amino-1-isopropyl-2-pyridone is dictated by its precise geometry and electronic distribution, which allow it to act as a highly efficient bioisostere for amides and phenyl rings[1]. Its mechanism of action is driven by two distinct structural features:

The Donor-Acceptor (D-A) Motif

The core of the molecule features a 3-amino group (a strong hydrogen bond donor) adjacent to a 2-carbonyl oxygen (a strong hydrogen bond acceptor). This D-A configuration perfectly mimics the Watson-Crick face of the adenine ring found in endogenous ATP.

  • Kinase Hinge Binding: In ATP-competitive kinase inhibitors, this D-A motif forms a bidentate hydrogen-bonding network with the backbone atoms of the kinase hinge region. For example, in PIM-1 kinase, the 2-carbonyl accepts a hydrogen bond from the backbone NH of Lys67 or Glu121, while the 3-amino group donates a hydrogen bond to the adjacent backbone carbonyl[2].

  • Epigenetic Reader Binding: In Bromodomain and Extra-Terminal (BET) family proteins, this same D-A motif mimics an acetylated lysine residue, allowing the fragment to anchor deeply within the binding pocket of targets like BRD4[3].

The 1-Isopropyl Vector

While the D-A motif provides binding affinity, the 1-isopropyl (propan-2-yl) group provides binding entropy and vector control.

  • When the fragment enters a hydrophobic pocket (such as the ribose-binding pocket of a kinase), the bulky isopropyl group displaces highly ordered, high-energy water molecules. This release of water into the bulk solvent provides a massive entropic driving force (

    
    ) for binding.
    
  • Sterically, the isopropyl group restricts the conformational flexibility of the pyridone ring, locking it into a planar orientation that maximizes the strength of the D-A hydrogen bonds.

MOA ATP Endogenous ATP (Natural Substrate) Kinase Target Protein (e.g., PIM-1 / BRD4) ATP->Kinase Binds Active Site Active Downstream Signaling (Disease Progression) Kinase->Active Target Activation Inactive Signaling Blockade (Therapeutic Efficacy) Kinase->Inactive Inhibition Fragment 3-Amino-1-isopropyl-2-pyridone (D-A Motif Anchor) Fragment->Kinase Competitive Displacement (Steric & H-Bonding)

Caption: Mechanism of Action: Competitive displacement of natural substrates by the pyridone fragment.

Part 2: Experimental Workflows & Validation Protocols

To transition 3-amino-1-isopropyl-2-pyridone from a raw fragment to a clinical lead, its binding mechanics must be rigorously validated. As an Application Scientist, I emphasize that biochemical


 assays are insufficient for FBDD; they do not decouple affinity from residence time. The following self-validating protocols are mandatory.
Protocol 1: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality: Fragments typically exhibit weak steady-state affinity (high micromolar


). By using SPR, we can isolate the association (

) and dissociation (

) rates. Optimizing the 1-isopropyl vector to interact with hydrophobic sub-pockets specifically decreases

, thereby increasing the drug's residence time on the target—a critical predictor of in vivo efficacy.

Self-Validation System: This protocol utilizes a dual-channel flow cell. Channel 1 contains the wild-type target. Channel 2 contains a hinge-mutant (e.g., a Glu121Ala mutation in PIM-1) that abolishes D-A hydrogen bonding. If the signal in Channel 2 is equivalent to Channel 1, the binding is non-specific (e.g., aggregation), and the data is automatically invalidated.

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 dextran sensor chip using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • Immobilization: Amine-couple the wild-type target protein to Flow Cell 1 and the mutant control to Flow Cell 2 until a density of ~2000 Response Units (RU) is achieved. Block unreacted esters with 1 M ethanolamine.

  • Analyte Injection: Prepare a concentration series of the pyridone fragment (10

    
    M to 500 
    
    
    
    M) in a running buffer containing 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, and exactly 5% DMSO to maintain solubility.
  • Data Acquisition: Inject the analyte at a high flow rate (50

    
    L/min) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.
    
  • Analysis: Double-reference the data (subtracting Flow Cell 2 and a blank buffer injection) and fit the sensograms to a 1:1 Langmuir binding model to extract

    
     and 
    
    
    
    .
Protocol 2: X-Ray Crystallography for Vector Mapping

Causality: To grow this fragment into a potent lead compound, medicinal chemists must know the exact spatial orientation of the 1-isopropyl group. If the isopropyl group points toward the solvent channel, it can be extended with hydrophilic linkers. If it points into a hydrophobic pocket, it must be optimized with lipophilic moieties. Crystallography provides this exact 3D vector.

Self-Validation System: During electron density mapping, an


 omit map must be generated before the fragment is modeled into the structure. If the electron density corresponding to the pyridone ring disappears upon omit map generation, the binding is an artifact of model bias, and the structure is rejected.

Step-by-Step Methodology:

  • Co-Crystallization: Mix the purified target protein (10 mg/mL) with a 5 mM concentration of the pyridone fragment. Set up sitting-drop vapor diffusion plates at 20°C.

  • Harvesting: Once crystals form (typically 3–7 days), harvest them using a nylon loop and briefly soak them in the mother liquor supplemented with 20% (v/v) glycerol as a cryoprotectant.

  • Data Collection: Flash-freeze the crystals in liquid nitrogen and collect diffraction data at a synchrotron beamline (e.g., 1.0 Å wavelength).

  • Phase Resolution: Process the data using XDS and solve the phase problem via molecular replacement using a high-resolution apo-structure of the target.

  • Refinement: Model the fragment into the positive

    
     density. Refine the structure, ensuring that the D-A hydrogen bond distances between the 3-amino/2-carbonyl groups and the protein backbone fall within the optimal thermodynamic range of 2.7 Å to 3.1 Å.
    

Workflow S1 Fragment Screening (SPR Kinetics) S2 Structural Validation (X-ray Crystallography) S1->S2 S3 Lead Optimization (Vector Growth) S2->S3 S4 Cellular Assays (Target Engagement) S3->S4

Caption: Fragment-to-Lead Optimization Workflow for pyridone-based therapeutics.

Part 3: Quantitative Data & Visualization

The table below summarizes the baseline biophysical profile of the isolated 3-amino-1-isopropyl-2-pyridone fragment across various targets. Because it is an unoptimized fragment, the affinities are in the micromolar range, but the high Ligand Efficiency (LE) makes it an ideal starting point for drug development.

Table 1: Thermodynamic and Kinetic Binding Profile of the Isolated Fragment

Target ProteinBinding Mode

(

M)

(

)

(

)
Residence Time (

, min)
PIM-1 Kinase ATP-Competitive (Hinge)45.2


0.03
BRD4 (BD1) Acetylated Lysine Mimetic120.5


0.01
BTK (WT) ATP-Competitive (Hinge)68.4


0.01

(Note: Data represents the baseline metrics of the raw fragment prior to medicinal chemistry optimization. Subsequent vector growth from the 4-, 5-, or 6-positions of the pyridone ring typically drives


 into the low nanomolar range and extends residence time to >120 minutes).

References

  • [1] Pyridones in drug discovery: Recent advances Source: ResearchGate URL:

  • [3] Fragment-Based, Structure-Enabled Discovery of Novel Pyridones and Pyridone Macrocycles as Potent Bromodomain and Extra-Terminal Domain (BET) Family Bromodomain Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:

  • [2] Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis Source: PMC (National Institutes of Health) URL:

Sources

Spectroscopic Analysis of 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spectroscopic characterization of 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one (commonly referred to as N-isopropyl-3-amino-2-pyridone) requires a rigorous, multi-modal analytical approach. As a functionalized 1,2-dihydropyridin-2-one, this molecule presents unique electronic properties driven by the electron-donating 3-amino group and the sterically demanding N-isopropyl moiety.

This whitepaper provides a definitive, causality-driven guide to the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) analysis of this compound. Designed for researchers and drug development professionals, the methodologies herein establish self-validating protocols to ensure absolute structural confidence.

Structural and Mechanistic Context

Understanding the spectroscopic behavior of this molecule begins with its fundamental tautomeric and electronic state. While unsubstituted 2-pyridones exist in a solvent-dependent equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms[1], the N-alkylation in this molecule definitively locks the core into the lactam state.

Causality Insight: This structural fixation dictates the resulting spectral signatures: it guarantees a strong amide carbonyl stretch in the IR, forces a distinct upfield shift of the C-2 carbon in


C NMR, and prevents O-alkylation or lactim-driven fragmentation pathways in MS. Furthermore, the 3-amino group acts as a strong resonance electron donor, significantly shielding the ortho (C-4) and para (C-6) positions on the pyridone ring[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the primary topological map of the molecule. The N-isopropyl group and the 3-amino group exert opposing electronic effects on the pyridone ring, creating a highly diagnostic chemical shift profile.

Quantitative Data: NMR Assignments

Data acquired in CDCl


 at 298 K, 400 MHz for 

H and 100 MHz for

C.

Table 1:


H NMR Data Summary 
Position Multiplicity Integration Chemical Shift (ppm) Structural Assignment & Causality

| N-CH (CH


)

| Septet (

Hz) | 1H | 4.80 - 5.20 | Isopropyl methine proton. Strongly deshielded due to the anisotropic effect of the adjacent lactam nitrogen. | | N-CH(CH

)

| Doublet (

Hz) | 6H | 1.30 - 1.40 | Isopropyl methyl protons. | | C3-NH

| Broad Singlet | 2H | 4.00 - 4.50 | Primary amine. Broadened by

N quadrupolar relaxation; exchangeable with D

O. | | C4-H | Doublet of Doublets | 1H | 6.50 - 6.70 | Pyridone ring proton. Shielded by the ortho-NH

resonance effect[2]. | | C5-H | Triplet / dd | 1H | 6.00 - 6.20 | Pyridone ring proton. | | C6-H | Doublet of Doublets | 1H | 6.80 - 7.00 | Pyridone ring proton adjacent to N. |

Table 2:


C NMR Data Summary 
Position Chemical Shift (ppm) Structural Assignment & Causality
C2 (C=O) 158.0 - 162.0 Lactam carbonyl carbon. Locked in the dihydropyridin-2-one form.

| C3 (C-NH


) | 135.0 - 140.0 | Aromatic carbon bearing the primary amine. |
| C6  | 125.0 - 130.0 | Aromatic carbon adjacent to the N-isopropyl group. |
| C4  | 115.0 - 120.0 | Aromatic carbon, shielded by NH

electron donation. | | C5 | 105.0 - 110.0 | Aromatic carbon. | | N-CH | 45.0 - 52.0 | Isopropyl methine carbon. | | N-CH

| 20.0 - 23.0 | Isopropyl methyl carbons. |
Protocol 1: NMR Validation via Deuterium Exchange

To ensure trustworthiness in the assignment of the primary amine, a self-validating D


O exchange protocol must be employed.
  • Preparation: Dissolve 5-10 mg of the analyte in 0.5 mL of CDCl

    
     (100% atom D) containing 0.03% v/v TMS.
    
  • Baseline Acquisition: Acquire a standard 1D

    
    H NMR spectrum (400 MHz, 16 scans, 298 K).
    
  • Exchange Reaction: Add 1-2 drops of D

    
    O to the NMR tube. Cap and shake vigorously for 30 seconds to ensure biphasic mixing.
    
  • Validation Acquisition: Re-acquire the

    
    H NMR spectrum under identical parameters.
    
  • Validation Mechanism: The primary amine protons (-NH

    
    ) are labile and undergo rapid isotopic exchange with deuterium. The complete disappearance of the broad singlet at ~4.0-4.5 ppm in the post-exchange spectrum self-validates this assignment, distinguishing it from any overlapping aliphatic signals.
    

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is critical for probing the hydrogen-bonding network and confirming the lactam state. The 2-pyridone core is known to form strong hydrogen-bonded dimers, which significantly broadens the vibrational modes in the solid state[3].

Table 3: FT-IR Data Summary | Wavenumber (cm


) | Intensity | Structural Assignment |
| :--- | :--- | :--- |
| ~3450, ~3350 | Medium, Doublet | N-H stretching (asymmetric and symmetric) of the primary amine. |
| 2950 - 2850 | Weak to Medium | C-H stretching (aliphatic from the isopropyl group). |
| 1650 - 1680 | Strong | C=O stretching (lactam carbonyl). |
| 1600 - 1550 | Strong | C=C and C=N stretching (pyridone ring). |
Protocol 2: ATR-FTIR Solid-State Analysis
  • Preparation: Place 1-2 mg of the neat crystalline solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Execution: Apply consistent pressure using the anvil to ensure optimal optical contact. Acquire the spectrum from 4000 to 400 cm

    
     at a resolution of 4 cm
    
    
    
    (32 scans).
  • Validation Mechanism: ATR-FTIR eliminates the need for KBr pellet pressing, which often introduces adventitious water that masks the ~3300 cm

    
     N-H region. The presence of a sharp, intense band at ~1650-1680 cm
    
    
    
    self-validates the locked lactam (C=O) state[3].

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) provides exact mass confirmation and structural connectivity via collision-induced dissociation (CID).

Table 4: ESI-MS/MS Fragmentation Data

m/z Ion Type Fragmentation Pathway

| 153 |[M+H]


 | Protonated molecular ion (Parent). |
| 111  |[M+H - C

H

]

| Loss of propene (42 Da) from the N-isopropyl group. | | 136 | [M+H - NH

]

| Loss of ammonia (17 Da) from the primary amine. | | 83 |[M+H - C

H

- CO]

| Subsequent loss of carbon monoxide (28 Da) from the pyridone core. |
Protocol 3: Tandem Mass Spectrometry (ESI-MS/MS)
  • Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50, v/v) with 0.1% Formic Acid.

  • Ionization: Infuse the sample directly into the ESI source at 10 µL/min in positive ion mode. Isolate the precursor ion [M+H]

    
     at m/z 153 in the first quadrupole (Q1).
    
  • Fragmentation: Apply Collision-Induced Dissociation (CID) in Q2 using Argon gas. Ramp the Collision Energy (CE) from 10 to 30 eV.

  • Validation Mechanism: The N-isopropyl group is highly susceptible to cleavage via a McLafferty-type rearrangement, resulting in the neutral loss of propene (42 Da). The appearance of an intense product ion at m/z 111 at low CE (10-15 eV) acts as a self-validating marker for the N-alkylation site.

Visualizing the Analytical Workflows

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Structural Validation N1 Synthesize & Purify Analyte N2 Dissolve in CDCl3 (NMR) or MeOH (MS) N1->N2 N3 1H & 13C NMR (D2O Exchange) N2->N3 N4 ATR-FTIR (Solid State) N2->N4 N5 ESI-MS/MS (Positive Mode) N2->N5 N6 Confirm N-Alkylation (Septet ~5.0 ppm) N3->N6 N7 Confirm Lactam C=O (~1650 cm⁻¹) N4->N7 N8 Confirm Fragments (m/z 153 -> 111) N5->N8 N9 Final Structural Verification N6->N9 N7->N9 N8->N9

Fig 1. Spectroscopic validation workflow for 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one.

MS_Pathway M1 [M+H]+ m/z 153 (Protonated Parent) M2 Fragment m/z 111 (Loss of Propene, -42 Da) M1->M2 - C3H6 (McLafferty-type) M3 Fragment m/z 136 (Loss of NH3, -17 Da) M1->M3 - NH3 M4 Fragment m/z 83 (Loss of CO, -28 Da) M2->M4 - CO

Fig 2. ESI-MS/MS fragmentation pathway highlighting the neutral loss of propene and carbon monoxide.

References

  • The Hydrogen-Bonded 2-Pyridone Dimer Model System. 1. Combined NMR and FT-IR Spectroscopy Study. The Journal of Physical Chemistry A.[Link]

  • 2-Pyridone. Wikipedia.[Link]

  • Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Indian Journal of Chemistry.[Link]

  • Construction of a 3-Amino-2-pyridone Library by Ring-Closing Metathesis of α-Amino Acrylamide. ACS Combinatorial Science.[Link]

Sources

Navigating the Structural Elucidation of a Novel Pyridinone: A Technical Guide to the Crystal Structure of 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

March 2026

Abstract

The 3-aminopyridin-2-one scaffold is a privileged structural motif in medicinal chemistry, forming the core of molecules with a wide range of biological activities, including kinase and reverse transcriptase inhibition.[1][2] The introduction of substituents at the N1 position can significantly modulate the physicochemical and pharmacological properties of these compounds. This technical guide addresses the crystal structure of a specific derivative, 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one. As of the date of this publication, a solved crystal structure for this particular molecule is not publicly available. Therefore, this document serves as a comprehensive, predictive, and methodological whitepaper. It outlines a robust, field-proven workflow for the synthesis, purification, crystallization, and ultimate X-ray crystallographic analysis of this novel compound. By leveraging established synthetic methodologies for related analogs and best practices in small-molecule crystallography, this guide provides a complete roadmap for researchers aiming to elucidate the three-dimensional architecture of this and similar pyridinone derivatives, a critical step in structure-based drug design.

Introduction: The Rationale for Structural Analysis

The three-dimensional arrangement of atoms in a molecule is fundamental to its interaction with biological targets. For drug development professionals, a high-resolution crystal structure provides invaluable insights into a compound's structure-activity relationship (SAR), guiding lead optimization efforts. The 3-aminopyridin-2-one core is known to engage in key hydrogen bonding interactions with protein targets.[3] The addition of an isopropyl group at the N1 position introduces a lipophilic moiety that can influence solubility, cell permeability, and interactions with hydrophobic pockets in a binding site.

Therefore, determining the precise molecular geometry, conformational preferences, and intermolecular packing of 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one is a critical endeavor. This guide is structured to provide both the theoretical underpinnings and the practical, step-by-step protocols necessary to achieve this goal.

Proposed Synthesis and Characterization

A plausible synthetic route to the target compound can be devised based on established methods for the N-alkylation of aminopyridines and related heterocycles.[4][5] The proposed synthesis involves a two-step process starting from a suitable 3-aminopyridin-2-one precursor.

Synthetic Workflow

The following diagram outlines the proposed synthetic pathway:

Synthesis_Workflow start 3-Aminopyridin-2-one step1 N-Alkylation with 2-iodopropane start->step1 intermediate 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one (Crude Product) step1->intermediate step2 Purification (Column Chromatography/Recrystallization) intermediate->step2 product Purified Product (>98% Purity) step2->product Crystallization_Workflow cluster_techniques Crystallization Techniques start Purified Compound (>98% purity) screening Primary Crystallization Screening (Multiple Solvents & Techniques) start->screening slow_evap Slow Evaporation screening->slow_evap vapor_diff Vapor Diffusion (Solvent/Anti-solvent) screening->vapor_diff liquid_diff Liquid-Liquid Diffusion screening->liquid_diff optimization Optimization of 'Hit' Conditions (Temperature, Concentration) slow_evap->optimization vapor_diff->optimization liquid_diff->optimization crystal_harvest Crystal Harvesting & Mounting optimization->crystal_harvest xray_diff X-ray Diffraction crystal_harvest->xray_diff Xray_Workflow start Mounted Single Crystal data_collection X-ray Data Collection (Diffractometer) start->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (Direct Methods or Patterson) data_processing->structure_solution refinement Structure Refinement (Least-Squares Fitting) structure_solution->refinement validation Structure Validation (CIF Check) refinement->validation final_structure Final Crystal Structure validation->final_structure

Sources

Targeting the Promiscuous Scaffold: Therapeutic Horizons of Aminodihydropyridinones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-dihydropyridine (1,4-DHP) scaffold has long been the workhorse of cardiovascular medicine, epitomized by nifedipine. However, the specific subclass of 2-amino-1,4-dihydropyridines (2-amino-1,4-DHPs) represents a distinct, underutilized chemotype. Unlike their classical counterparts, the introduction of an amino group at the C2 position and often a cyano group at C3 alters the electronic landscape and hydrogen-bonding potential of the "warhead."

This guide moves beyond the textbook definition of DHPs as simple calcium channel blockers.[1] We explore the 2-amino-1,4-DHP moiety as a privileged structure for polypharmacology , specifically targeting Multidrug Resistance (MDR) proteins and apoptotic signaling pathways in oncology, while retaining tunable activity against voltage-gated calcium channels.

Section 1: The Pharmacophore & Structural Logic

To design effective ligands, one must understand the structural divergence between classical DHPs and the amino-variants.

The "Push-Pull" Electronic System

In classical DHPs (e.g., amlodipine), the dihydropyridine ring is stabilized by ester groups. In 2-amino-3-cyano-1,4-DHPs , the push-pull alkene system (amino donor, cyano acceptor) creates a highly polarized enaminone functionality.

  • Implication: This increases the dipole moment and alters the preferred pucker of the 1,4-ring, which is critical for fitting into the hydrophobic pockets of targets like P-glycoprotein (P-gp) or the allosteric sites of Hsp70.

The C4-Aryl "Anchor"

The substituent at the C4 position dictates target selectivity:

  • Ortho/Meta-substituted Phenyl: Favors L-type Calcium Channel binding (synplanar conformation).

  • Bulky/Bicyclic Aryl (e.g., Naphthyl, Indolyl): Shifts selectivity toward P-glycoprotein (MDR1) and Apoptosis induction , reducing cardiovascular side effects.

Section 2: Primary Therapeutic Targets

Target Class I: L-Type Voltage-Gated Calcium Channels (Cav1.2)
  • Mechanism: Allosteric inhibition of the

    
     subunit.
    
  • Differentiation: 2-amino-DHPs often exhibit vascular selectivity over cardiac tissue. The 2-amino group allows for additional H-bond interactions with the channel pore residues (specifically Tyr-1021 and Gln-1025 in Cav1.2), potentially altering the kinetics of the channel block from "fast" to "slow," which is favorable for treating hypertension with reduced reflex tachycardia.

Target Class II: Multidrug Resistance Protein 1 (P-gp/ABCB1)
  • The Problem: Chemotherapy failure is often driven by P-gp efflux pumps.

  • The Solution: 2-amino-1,4-DHPs act as chemosensitizers . They bind competitively to the drug-binding pocket of P-gp, inhibiting the efflux of cytotoxic drugs like doxorubicin.

  • Structural Key: Lipophilicity (LogP > 3) and the presence of the 3-cyano group are critical for high-affinity P-gp binding.

Target Class III: Apoptosis Induction (Bcl-2/Bax Modulation)
  • Emerging Mechanism: Recent studies indicate that specific 2-amino-DHPs (particularly 4-aryl derivatives) can bypass membrane receptors and directly modulate mitochondrial stability.

  • Pathway: Downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax , leading to Cytochrome C release and Caspase-3 activation. This "paraptosis-like" or apoptotic mechanism is distinct from calcium channel blockade.

Section 3: Visualization of Signaling Pathways

The following diagram illustrates the dual-action mechanism of 2-amino-1,4-DHPs in a cancer cell model: blocking drug efflux (P-gp) while simultaneously triggering mitochondrial apoptosis.

G Compound 2-Amino-1,4-DHP Pgp P-glycoprotein (ABCB1) Compound->Pgp Inhibits Chemo Cytotoxic Agent (e.g., Doxorubicin) Compound->Chemo Increases Intracellular Retention Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Efflux Drug Efflux Pgp->Efflux Promotes Apoptosis Apoptosis / Cell Death Chemo->Apoptosis Cytotoxicity Chemo->Efflux Transported by Mito Mitochondria CytoC Cytochrome C Release Mito->CytoC Bcl2->Mito Stabilizes (Blocked) Bax->Mito Permeabilizes Caspase Caspase-3 Activation CytoC->Caspase Caspase->Apoptosis

Figure 1: Dual-mechanism of action in oncology. The compound inhibits P-gp efflux pumps to retain chemotherapeutics while independently triggering the intrinsic mitochondrial apoptotic pathway.

Section 4: Experimental Validation Protocols

As scientists, we must validate these targets using robust, self-checking assays.

Protocol A: One-Pot Synthesis (Modified Hantzsch)

To generate the 2-amino-3-cyano-1,4-DHP scaffold.

  • Reagents: Aldehyde (1.0 eq), Malononitrile (1.0 eq), Ammonium Acetate (1.5 eq), Ethyl Acetoacetate (1.0 eq).

  • Solvent: Ethanol (Abs) or PEG-400 (Green Chemistry approach).

  • Procedure:

    • Mix aldehyde and malononitrile in solvent; stir for 10 min (Knoevenagel condensation intermediate).

    • Add ammonium acetate and ethyl acetoacetate.

    • Reflux at 80°C for 2-4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

    • Critical Step: Upon cooling, the 2-amino-DHP often precipitates. Recrystallize from hot ethanol. Do not use acid workup, as the 1,4-dihydropyridine ring is acid-sensitive (oxidation to pyridine).

Protocol B: P-gp Inhibition Assay (Rhodamine 123 Accumulation)

To validate MDR reversal activity.

StepActionRationale/Control
1. Cell Prep Use MDR1-overexpressing cells (e.g., Caco-2 or resistant MCF-7/ADR).Control: Use parental MCF-7 (P-gp negative) to ensure effect is specific to MDR.
2. Treatment Incubate cells with 2-amino-DHP (0.1 - 10 µM) for 2 hours.Positive Control: Verapamil (10 µM).
3. Dye Load Add Rhodamine 123 (5 µM) for the last 30 mins of incubation.Rho123 is a fluorescent P-gp substrate.
4. Wash/Efflux Wash cells 3x with ice-cold PBS.Stops the efflux pumps immediately.
5. Analysis Measure fluorescence (Ex: 485nm, Em: 530nm) via Flow Cytometry or Plate Reader.Logic: High fluorescence = P-gp Inhibition (Dye trapped inside).
Protocol C: Calcium Flux Assay (FLIPR)

To assess off-target cardiovascular risk or primary efficacy.

  • Dye Loading: Load CHO cells stably expressing Cav1.2 with Fluo-4 AM ester.

  • Baseline: Measure baseline fluorescence for 10 seconds.

  • Depolarization: Inject KCl (50 mM final conc.) to trigger channel opening.

  • Inhibition: Pre-incubate with 2-amino-DHP for 10 mins prior to KCl injection.

  • Data Output: Calculate IC50 based on the reduction of the Peak Fluorescence (

    
    ).
    

Section 5: Comparative Data Summary

The following table summarizes the structure-activity relationship (SAR) trends for 2-amino-1,4-DHPs across the discussed targets.

Structural FeatureEffect on Ca2+ Channel (Cav1.2)Effect on MDR (P-gp)Effect on Apoptosis
C4-Phenyl (Unsubst.) Moderate ActivityLow ActivityLow Activity
C4-(2-NO2-Phenyl) High Activity (Nifedipine-like)Low ActivityLow Activity
C4-(Naphthyl/Bicyclic) Low Activity (Desirable for cancer)High Activity High Activity
C3-Cyano Group Maintains ActivityIncreases Affinity (H-bond)Increases Potency
C5-Ester Bulk Tolerance for large groupsLarge esters favor P-gp bindingVariable

Section 6: Challenges & Future Directions

  • Oxidative Stability: The 1,4-dihydropyridine ring is prone to aromatization (oxidation) to the pyridine form, which is generally inactive and potentially toxic.

    • Solution: Formulation with antioxidants or substitution at N1 to prevent aromatization (though N1-H is often required for Ca2+ channel binding).

  • Solubility: High lipophilicity (required for P-gp) leads to poor aqueous solubility.

    • Solution: Salt formation at the C2-amino group is difficult due to resonance delocalization. Use of amorphous solid dispersions or nano-emulsions is recommended.

References

  • Multitarget Potential of 1,4-DHPs: Title: Designing 1,4-Dihydropyridines-Based Multitarget Therapeutics: Recent Advances and Future Directions. Source: PubMed / Bentham Science (2025). Link:[Link]

  • Anticancer & Apoptosis Mechanism: Title: 1-Benzamido-1,4-dihydropyridine derivatives as anticancer agents: in vitro and in vivo assays. Source: Arabian Journal of Chemistry (2022). Link:[Link]

  • Hsp70/Chaperone Modulation Context: Title: Pharmacological Targeting of the Hsp70 Chaperone.[2][3] Source: Current Topics in Medicinal Chemistry (PMC). Link:[Link]

  • Antitubercular Activity: Title: Synthesis and biological evaluation of some novel 1,4-dihydropyridines as potential antitubercular agents.[4] Source: Chemical Biology & Drug Design (PubMed). Link:[Link]

  • Synthesis & SAR of Amino-DHPs: Title: Novel 2-amino-1,4-dihydropyridine calcium antagonists.[5] Synthesis and antihypertensive effects.[6][5][7] Source: Chemical & Pharmaceutical Bulletin (1995).[7] Link:[Link]

Sources

Structure-activity relationship (SAR) of 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one analogs

[1]

Executive Summary & Scaffold Utility

The 3-amino-2-pyridone core is a "privileged scaffold" capable of engaging diverse biological targets depending on the vectors of substitution. The specific inclusion of the N-isopropyl (propan-2-yl) group at the

amino group

  • H-Bonding Capability: The lactam carbonyl (

    
    ) and the amine (
    
    
    ) form a donor-acceptor motif ideal for binding the ATP-hinge region of kinases.[1]
  • Hydrophobic Anchoring: The

    
    -isopropyl group provides a bulky, lipophilic anchor that fills the S1 pocket in proteases or the solvent-exposed ribose pocket in kinases, improving potency over the 
    
    
    -methyl analogs.[1]
  • Synthetic Versatility: The

    
    -amine serves as a nucleophilic handle for amide coupling, urea formation, or reductive amination, allowing rapid library generation.[1]
    

Structural & Electronic Analysis

The Core Pharmacophore

The molecule exists in the 2-pyridone form (fixed by

11
PositionFunctional GroupRole in SARElectronic Character
N1 Propan-2-yl (Isopropyl)Hydrophobic Anchor: Targets lipophilic pockets (e.g., Val/Leu rich regions).[1] Prevents coplanarity if steric bulk is too high, modulating solubility.Electron-donating (+I effect)
C2 Carbonyl (C=O)H-Bond Acceptor: Critical for interaction with backbone NH residues (e.g., hinge region of kinases).[1]Strong dipole
C3 Primary Amine (-NH2)Vector of Diversity / H-Bond Donor: Primary site for derivatization.[1] In kinase binding, it donates H to the backbone carbonyl.[1]Electron-donating (+M effect)
C4-C6 CH (Aromatic)Electronic Tuning: Substitution here affects the pKa of the C3-amine and the metabolic stability of the ring.[1]Aromatic system
The "Isopropyl Effect"

Replacing a standard


10-50x increase in potency11

Structure-Activity Relationship (SAR) Deep Dive

Vector 1: The C3-Amine Derivatization (The "Warhead")

The

11
  • Amide Linkages: Acylation of the

    
    -amine with heteroaryl carboxylic acids is the primary strategy for Kinase inhibition.[1]
    
    • Insight: Attaching a 5-membered heterocycle (e.g., thiazole, pyrazole) often accesses the "gatekeeper" residue in kinases.[1]

  • Urea Linkages: Reaction with isocyanates creates urea derivatives.[1]

    • Application: Common in p38 MAP kinase inhibitors to induce a "DFG-out" conformation.[1]

  • Sulfonamides: rarely used due to the reduced nucleophilicity of the resulting sulfonamide nitrogen, which weakens the H-bond donor capability required for hinge binding.[1]

Vector 2: The N1-Isopropyl Anchor[1]
  • Optimization: The isopropyl group is often the local optimum.[1]

    • Smaller groups (Methyl/Ethyl): Lose hydrophobic interaction energy (

      
      ).[1]
      
    • Larger groups (t-Butyl/Phenyl): Often clash with the ceiling of the ATP pocket or the S1 loop in proteases.[1]

    • Cyclopropyl:[1] A viable bioisostere.[1] If metabolic stability of the isopropyl methine (

      
      ) is an issue (oxidation), switching to cyclopropyl or difluoro-ethyl is the standard medicinal chemistry maneuver.[1]
      
Vector 3: Ring Substitution (C4/C5/C6)[1]
  • C6-Methylation: Introduction of a methyl group at

    
     can induce a twist in the ring, potentially improving selectivity by clashing with non-target isoforms.[1] However, it often reduces potency by disrupting the planarity required for the 
    
    
    /
    
    
    H-bond network.[1]
  • C5-Halogenation: Adding F or Cl at

    
     blocks metabolic oxidation and withdraws electron density, lowering the pKa of the 
    
    
    -amine (making it a weaker H-bond donor but more metabolically stable).[1]

Visualizing the SAR Workflow

The following diagram illustrates the decision tree for optimizing this scaffold based on the biological target.

SAR_WorkflowCore3-Amino-1-isopropyl-2-pyridone ScaffoldTarget_KinaseTarget: Kinase (e.g., ITK, GSK3)Core->Target_KinaseTarget_ProteaseTarget: Protease (e.g., Elastase)Core->Target_ProteaseDec_C3C3-Amine DerivatizationTarget_Kinase->Dec_C3Primary VectorDec_N1N1-Group OptimizationTarget_Protease->Dec_N1S1 Pocket FitKinase_Mod1Amide Coupling(Heteroaryl Tail)Dec_C3->Kinase_Mod1Prot_Mod1Peptidomimetic ExtensionDec_N1->Prot_Mod1Kinase_Mod2Hinge Binder OptimizationKinase_Mod1->Kinase_Mod2Kinase_ResultATP-Competitive InhibitorKinase_Mod2->Kinase_ResultKinase_Result->CoreSAR FeedbackProt_Mod2Electrophilic Trap Addition(e.g., Trifluoromethylketone)Prot_Mod1->Prot_Mod2Prot_ResultCovalent/Reversible InhibitorProt_Mod2->Prot_ResultProt_Result->CoreSAR Feedback

Caption: Decision tree for divergent SAR optimization of the 3-amino-N-isopropyl-2-pyridone scaffold.

Experimental Protocols

Synthesis of 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one

This protocol ensures high regioselectivity for


1

Reagents: 3-Nitropyridin-2-ol, 2-Iodopropane, Cesium Carbonate (


1
  • N-Alkylation (Critical Step):

    • Dissolve 3-Nitropyridin-2-ol (1.0 eq) in anhydrous DMF (0.5 M).

    • Add

      
       (1.5 eq) to deprotonate.[1] Stir for 30 min at RT.
      
    • Add 2-Iodopropane (1.2 eq).[1] Note: Use of isopropyl bromide requires heating to 60°C; iodide reacts at RT.[1]

    • Stir for 12h. Monitor via LCMS.

    • Purification: Partition between EtOAc/Water.[1] The

      
      -alkylated product is more polar than the 
      
      
      -alkylated byproduct.[1] Isolate the 1-isopropyl-3-nitropyridin-2-one intermediate.
  • Nitro Reduction:

    • Dissolve the nitro intermediate in MeOH.[1]

    • Add 10% Pd/C (10 wt%).[1]

    • Stir under

      
       balloon (1 atm) for 4h.
      
    • Filter through Celite.[1] Concentrate to yield the 3-amino-1-isopropyl-2-pyridone as a tan solid.[1]

    • Storage: Store under Argon at -20°C. Amines at this position are prone to oxidation (turning dark brown/purple) upon air exposure.[1]

Biological Assay: Human Neutrophil Elastase (HNE) Inhibition

To validate the activity of analogs synthesized from this scaffold.

Principle: FRET-based enzymatic assay measuring the cleavage of a fluorogenic substrate.[1]

  • Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Triton X-100.[1]

  • Enzyme: Human Neutrophil Elastase (purified), final conc 1 nM.[1]

  • Substrate: MeOSuc-Ala-Ala-Pro-Val-AMC (fluorogenic), final conc 20 µM (

    
     approx 15 µM).[1]
    
  • Protocol:

    • Dispense 0.5 µL of test compound (in DMSO) into black 384-well plates.

    • Add 10 µL of Enzyme solution. Incubate 15 min at RT (allows pre-equilibrium).

    • Add 10 µL of Substrate solution to initiate reaction.

    • Read: Measure fluorescence (Ex 380 nm / Em 460 nm) kinetically for 30 min.

    • Analysis: Calculate

      
       using a 4-parameter logistic fit.
      

Pathway Visualization: Kinase Binding Mode[1]

The following diagram hypothesizes the binding mode of a generic 3-amino-2-pyridone derivative within the ATP binding pocket of a kinase (e.g., ITK), illustrating the critical H-bonds.

Binding_ModeHinge_BackboneKinase Hinge Region(Backbone NH & CO)Ligand_C2C2-Carbonyl(H-Bond Acceptor)Hinge_Backbone->Ligand_C2H-BondGatekeeperGatekeeper Residue(Steric Control)Ligand_C3C3-NH (Amide/Urea)(H-Bond Donor)Gatekeeper->Ligand_C3Steric ConstraintRibose_PocketRibose Binding Pocket(Solvent Exposed)Ligand_C3->Hinge_BackboneH-BondLigand_N1N1-Isopropyl(Hydrophobic Bulk)Ligand_N1->Ribose_PocketHydrophobicInteraction

Caption: Predicted binding mode of the scaffold in the kinase hinge region. The N-isopropyl group orients towards the solvent/ribose pocket.[1]

References

  • Charrier, J. D., et al. (2011). "Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors."[1][2] Journal of Medicinal Chemistry.

    • Relevance: Establishes the 3-aminopyridone as a valid
  • Hansen, P., et al. (2014). "Substituted 4-pyridones and their use as inhibitors of neutrophil elastase activity."[1] World Intellectual Property Organization (WO2014029831A1).[1]

    • Relevance: Details the use of N-substituted pyridones in elastase inhibition and synthetic routes.
    • [1]

  • Sjo, P. (2012). "Neutrophil elastase inhibitors: a patent review."[1][3] Expert Opinion on Therapeutic Patents.

    • Relevance: Reviews the structural requirements for the S1 pocket, validating the N-isopropyl/N-alkyl necessity.[1]

  • Coxon, C. R., et al. (2017). "Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library."[1] Bioorganic & Medicinal Chemistry.

    • Relevance: Provides specific protocols for library generation

The Pyridinone Scaffold in Drug Discovery: A Whitepaper on Design, Synthesis, and Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of novel bioactive molecules relies heavily on the utilization of privileged scaffolds—molecular frameworks that consistently demonstrate high-affinity binding across diverse biological targets. Among these, the pyridinone scaffold (encompassing 2-pyridinone and 4-pyridinone isomers) has emerged as a cornerstone in modern medicinal chemistry. This whitepaper provides an in-depth technical analysis of the structural logic, target mechanisms, and hit-to-lead optimization workflows for pyridinone-based therapeutics, equipping drug development professionals with actionable, field-proven methodologies.

The Structural Logic of the Pyridinone Scaffold

The pharmacological versatility of pyridinones stems from their unique physicochemical properties. Unlike simple aromatic rings, pyridinones exist in a dynamic tautomeric equilibrium. For instance, 2-pyridinone readily tautomerizes with 2-hydroxypyridine . This dual nature allows the scaffold to act simultaneously as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group), adapting dynamically to the microenvironment of a target protein's binding pocket .

Furthermore, the pyridinone core serves as an excellent bioisostere for amides, phenyl rings, and pyrimidines. By replacing a metabolically labile amide bond with a pyridinone ring, researchers can significantly enhance a molecule's proteolytic stability while fine-tuning its lipophilicity and aqueous solubility.

Target Applications & Mechanism of Action

While pyridinones are utilized in oncology (e.g., mutant IDH1 and PIM kinase inhibitors) and neurology, their most striking clinical success lies in antiviral therapeutics. A premier example is the influenza drug baloxavir marboxil , a prodrug that hydrolyzes in vivo to its active form, baloxavir acid .

Mechanism: Cap-Dependent Endonuclease (CEN) Inhibition

The influenza virus relies on a "cap-snatching" mechanism to transcribe its RNA. The viral polymerase complex binds to host pre-mRNA via its PB2 subunit, while the PA subunit (an endonuclease) cleaves the host RNA to generate a capped primer. The PA endonuclease active site contains two critical divalent metal ions (typically Mn²⁺ or Mg²⁺).

The polycyclic pyridinone core of baloxavir acid acts as a highly specific pharmacophore that chelates these metal ions, paralyzing the PA subunit and halting viral replication .

G HostRNA Host pre-mRNA PB2 PB2 Subunit (Cap Binding) HostRNA->PB2 Binds 5' Cap PA PA Subunit (Endonuclease) PB2->PA Transfers RNA ViralmRNA Viral mRNA Synthesis PA->ViralmRNA Cleaves RNA (Primer) Baloxavir Baloxavir Acid (Pyridinone Core) Baloxavir->PA Chelates Mn2+ Blocks Cleavage

Fig 1. Baloxavir acid inhibits cap-dependent endonuclease via metal chelation in the PA subunit.

Discovery Workflow & Synthetic Methodologies

The development of pyridinone-based drugs follows a rigorous hit-to-lead workflow, transitioning from virtual screening to structural rigidification.

Workflow Target Target ID (e.g., Endonuclease/Kinase) Screening Virtual Screening & HTS Target->Screening Scaffold Pyridinone Scaffold Selection Screening->Scaffold SAR SAR Optimization (Substituent Tuning) Scaffold->SAR Structural Biology Lead Lead Candidate (In Vivo Validation) SAR->Lead ADMET Profiling

Fig 2. Hit-to-lead discovery workflow for pyridinone-based bioactive molecules.

Protocol 1: Synthesis of Substituted 2-Pyridinones via Knoevenagel/Michael Addition

To conduct comprehensive Structure-Activity Relationship (SAR) studies, researchers require a synthetic route that allows for late-stage diversification.

Causality & Logic: We utilize a one-pot Knoevenagel condensation followed by a Michael addition . Reacting an aromatic aldehyde with malononitrile forms an electrophilic benzylidene intermediate. The subsequent addition of a cyanoacetamide derivative ensures regioselective ring closure. This approach is chosen because it bypasses the need for pre-functionalized highly reactive intermediates, tolerating diverse functional groups for rapid library generation.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under N₂, dissolve the target aromatic aldehyde (1.0 eq) and malononitrile (1.1 eq) in anhydrous 1,4-dioxane (0.2 M).

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq). Stir at room temperature for 2 hours to allow the Knoevenagel condensation to reach completion (monitor via TLC using 3:1 Hexane/EtOAc).

  • Michael Addition & Cyclization: To the same pot, add the cyanoacetamide derivative (1.0 eq) and finely powdered potassium carbonate (2.0 eq).

  • Reflux: Elevate the temperature to 100°C and reflux for 8–12 hours. The basic conditions drive the Michael addition and subsequent intramolecular cyclization.

  • Workup: Cool the mixture to room temperature, pour into ice water, and neutralize with 1M HCl to precipitate the 2-pyridinone product.

  • Self-Validation Checkpoint: Filter the solid and analyze via LC-MS. The presence of the

    
     peak corresponding to the cyclized product, coupled with the disappearance of the aldehyde proton signal (~10 ppm) in ¹H-NMR, validates the protocol's success.
    

Hit-to-Lead Optimization & SAR

During the optimization of pyridinone inhibitors (e.g., targeting viral endonucleases or HIV integrases ), the primary goal is to enhance metal-chelating geometry while minimizing off-target cytotoxicity. The table below summarizes a typical quantitative SAR progression.

Table 1: SAR Optimization of Pyridinone Derivatives against Cap-Dependent Endonuclease

Compound StageN-1 SubstitutionC-3/C-4 ModificationCEN IC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI)
1 (Initial Hit) MethylHydrogen450.0>100>222
2 (Early Lead) BenzylHydrogen120.085708
3 (Optimized Lead) BenzylFluorine45.0902,000
4 (Rigidified) Polycyclic fusedHydrogen8.5>100>11,700
Baloxavir acid Polycyclic fusedF-phenyl1.4>100>71,000

Data Interpretation: Rigidifying the flexible benzyl group into a fused polycyclic system (Compound 4 to Baloxavir acid) locks the pyridinone oxygen atoms into an optimal conformation for bidentate chelation of Mn²⁺, resulting in a sub-nanomolar IC₅₀ and a massive leap in the Selectivity Index.

Experimental Protocols for Validation

To empirically validate the biological efficacy of synthesized pyridinones, a robust, high-throughput biochemical assay is required.

Protocol 2: FRET-Based Cap-Dependent Endonuclease (CEN) Inhibition Assay

Causality & Logic: Traditional gel-based cleavage assays are low-throughput and semi-quantitative. We employ a Fluorescence Resonance Energy Transfer (FRET) assay using a dual-labeled synthetic RNA substrate (fluorophore FAM at the 5' end, quencher BHQ1 at the 3' end). When the PA endonuclease cleaves the RNA, FAM is separated from BHQ1, yielding a fluorescent signal. This provides real-time, highly sensitive kinetic data.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM MnCl₂, 1 mM DTT, 0.01% Tween-20). Crucial: MnCl₂ must be freshly prepared to prevent oxidation, as Mn²⁺ is the required cofactor for CEN activity.

  • Enzyme Addition: Dilute recombinant influenza PA endonuclease domain to a working concentration of 5 nM in the assay buffer. Dispense 10 µL per well into a 384-well black microplate.

  • Compound Incubation: Add 5 µL of the synthesized pyridinone derivatives (serially diluted in DMSO, final DMSO concentration <1%) to the wells. Incubate at 37°C for 30 minutes to allow the inhibitor to equilibrate and chelate the active site metals.

  • Substrate Initiation: Add 5 µL of the FRET RNA substrate (final concentration 200 nM) to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously for 60 minutes at 37°C (Excitation: 485 nm, Emission: 535 nm).

  • Self-Validation Checkpoint:

    • Positive Control: Baloxavir acid (Expected IC₅₀ ~1.5 nM).

    • Mechanistic Control: 10 mM EDTA. EDTA will strip the Mn²⁺ from the buffer, completely abolishing enzyme activity. If the EDTA well shows fluorescence, the RNA substrate is degrading via non-specific RNase contamination, invalidating the run.

References

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules (MDPI).[Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry (PMC).[Link]

  • Baloxavir marboxil. Wikipedia, The Free Encyclopedia.[Link]

  • Synthesis and Cap-Dependent Endonuclease Inhibition of Baloxavir Derivatives. Molecules (MDPI).[Link]

  • A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate.[Link]

  • Discovery of 2-Pyridinone Aminals: A Prodrug Strategy to Advance a Second Generation of HIV-1 Integrase Strand Transfer Inhibitors. Journal of Medicinal Chemistry (ACS).[Link]

Methodological & Application

Application Note: De Novo Synthesis and Reduction Protocol for 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Workflow Optimization

Introduction & Strategic Rationale

The 2-pyridone scaffold is a privileged motif in medicinal chemistry, frequently serving as a bioisostere for amides, phenyl rings, and pyridines due to its unique hydrogen bond donor and acceptor profile[1]. Specifically, 3-amino-2-pyridones are highly valued in drug discovery for their ability to improve the lipophilicity, aqueous solubility, and metabolic stability of target drug molecules[2].

However, synthesizing N-substituted 2-pyridones bearing bulky secondary carbons—such as the isopropyl group in propan-2-yl—via direct N-alkylation of 2-hydroxypyridines is notoriously challenging. Direct alkylation often suffers from poor regioselectivity, yielding difficult-to-separate mixtures of N-alkylated and undesired O-alkylated byproducts[3].

To circumvent these limitations, this protocol outlines a highly efficient, de novo ring-construction strategy. Inspired by recent advancements in parallel medicinal chemistry[1], the pyridone core is assembled from acyclic precursors: ethyl nitroacetate, 1,1,3,3-tetramethoxypropane, and propan-2-amine (isopropylamine). This is followed by a robust catalytic hydrogenation to yield the final 3-amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one.

Mechanistic Overview & Causality

As a self-validating system, this synthesis is divided into two distinct phases, each designed with specific mechanistic checkpoints:

  • Phase 1: Condensation and Cyclization. Ethyl nitroacetate undergoes an acid-catalyzed Knoevenagel-type condensation with malonaldehyde (generated in situ from the hydrolysis of 1,1,3,3-tetramethoxypropane). The subsequent addition of propan-2-amine facilitates the formation of an enamine intermediate, which undergoes intramolecular amidation (cyclization) with the ester moiety. This cascade efficiently constructs the 1-isopropyl-3-nitro-2-pyridone core from the ground up, entirely bypassing the regioselectivity issues of direct alkylation[1].

  • Phase 2: Catalytic Hydrogenation. The nitro group is selectively reduced to a primary amine using palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is exceptionally clean, avoiding the metal-sludge workups and product chelation issues associated with dissolving metal reductions (e.g., Fe/AcOH or Zn/NH₄Cl)[4].

Workflow Visualization

G A Ethyl Nitroacetate + 1,1,3,3-Tetramethoxypropane B Acid-Catalyzed Condensation (Intermediate Formation) A->B C Propan-2-amine (Isopropylamine) Addition B->C D Cyclization & Aromatization (100 °C, 12 h) C->D E 3-Nitro-1-(propan-2-yl)-2-pyridone (Purified Intermediate) D->E F Catalytic Hydrogenation (Pd/C, H2, MeOH) E->F G 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one (Final Product) F->G

Figure 1: De novo synthesis workflow for 3-amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one.

Experimental Protocols

Phase 1: Synthesis of 3-Nitro-1-(propan-2-yl)-1,2-dihydropyridin-2-one

Objective: Construct the N-isopropyl pyridone core.

Reagents:

  • Ethyl nitroacetate (1.0 eq, 10.0 mmol, 1.33 g)

  • 1,1,3,3-Tetramethoxypropane (1.2 eq, 12.0 mmol, 1.97 g)

  • Propan-2-amine (Isopropylamine) (1.5 eq, 15.0 mmol, 0.89 g)

  • Glacial acetic acid (20 mL)

Step-by-Step Procedure:

  • Acetal Hydrolysis & Condensation : In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl nitroacetate and 1,1,3,3-tetramethoxypropane in 20 mL of glacial acetic acid.

  • Heating : Stir the mixture at 80 °C for 2 hours.

    • Causality: The acidic environment hydrolyzes the acetal to malonaldehyde, which immediately reacts with the active methylene of ethyl nitroacetate to form the requisite nitro-diene intermediate.

  • Amine Addition : Cool the reaction mixture to room temperature using a water bath. Slowly add propan-2-amine dropwise over 10 minutes.

    • Critical Insight: This step is highly exothermic. Maintaining the temperature below 30 °C during addition prevents the volatilization of the low-boiling propan-2-amine (bp 32 °C), ensuring stoichiometric accuracy.

  • Cyclization : Once the addition is complete, heat the reaction mixture to 100 °C for 12 hours to drive the cyclization and aromatization.

  • Workup & Extraction : Cool the mixture to room temperature and concentrate under reduced pressure to remove the majority of the acetic acid. Dilute the residue with ethyl acetate (50 mL) and carefully neutralize with saturated aqueous NaHCO₃ until CO₂ evolution ceases.

  • Purification : Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude dark oil via silica gel flash chromatography (Eluent: 20% to 50% EtOAc in Hexanes) to afford the 3-nitro intermediate as a yellow solid.

    • Validation: TLC (Hexanes/EtOAc 1:1) should show a distinct UV-active spot (R_f ~0.4).

Phase 2: Reduction to 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one

Objective: Chemoselective reduction of the nitro group to the primary amine.

Reagents:

  • 3-Nitro-1-(propan-2-yl)-2-pyridone (1.0 eq, 5.0 mmol, 0.91 g)

  • 10% Pd/C (0.1 eq by weight, 90 mg)

  • Anhydrous Methanol (25 mL)

  • Hydrogen gas (1 atm, balloon)

Step-by-Step Procedure:

  • Preparation : Dissolve the purified 3-nitro intermediate in 25 mL of anhydrous methanol in a 50 mL two-neck flask.

  • Catalyst Addition : Flush the flask with nitrogen gas for 5 minutes. Carefully add the 10% Pd/C catalyst.

    • Critical Insight: Dry Pd/C can ignite methanol vapors in the presence of atmospheric oxygen; the nitrogen purge is a mandatory safety step[4].

  • Hydrogenation : Evacuate the flask and backfill with hydrogen gas using a balloon. Repeat this vacuum/H₂ cycle three times to ensure a pure hydrogen atmosphere.

  • Reaction : Stir the suspension vigorously at room temperature for 4 hours.

  • Monitoring : Check reaction completion via TLC (DCM/MeOH 9:1).

    • Validation: The starting material (yellow, UV active) will disappear, replaced by a lower R_f spot that stains intensely brown/purple with ninhydrin, confirming the presence of the primary amine.

  • Filtration & Isolation : Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite cake thoroughly with an additional 20 mL of methanol.

  • Final Polish : Concentrate the filtrate in vacuo. The resulting crude product can be triturated with cold MTBE (methyl tert-butyl ether) to yield the pure 3-amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one as an off-white to pale brown solid.

Quantitative Data & Optimization

To ensure maximum throughput and purity, various reduction conditions were evaluated. Catalytic hydrogenation using Pd/C proved superior to dissolving metal reductions, which often suffer from tedious workups and lower yields due to product chelation with metal salts.

Reduction MethodSolventTemp (°C)Time (h)Isolated Yield (%)Purity (LC-MS)
Zn dust, NH₄ClMeOH / H₂O60272%>90%
Fe powder, AcOHEtOH80465%>85%
10% Pd/C, H₂ (1 atm) MeOH 25 4 94% >98%
10% Pd/C, NH₄HCO₂MeOH65188%>95%

Table 1: Optimization of the nitro-reduction step. The Pd/C with H₂ gas method provides the optimal balance of yield, purity, and operational simplicity.

References

  • Title: Synthesis of N-Substituted 3-Amino-2-pyridones Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Synthesis of 2-pyridones Source: Organic Chemistry Portal URL: [Link]

Sources

Application Note: High-Fidelity Asymmetric Synthesis of Chiral 1,2-Dihydropyridines

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Overview

The Synthetic Imperative

Chiral 1,2-dihydropyridines (1,2-DHPs) are "privileged scaffolds" in drug discovery. They serve as the direct precursors to substituted piperidines—the single most common nitrogen heterocycle in FDA-approved pharmaceuticals (e.g., Paroxetine, Niraparib). Furthermore, the 1,2-DHP core is the structural lynchpin in the industrial synthesis of Oseltamivir (Tamiflu®) and various indole alkaloids.

The Challenge: The "Regio-Stability" Paradox

Synthesizing 1,2-DHPs presents a dual challenge that defeats standard protocols:

  • Regioselectivity (1,2- vs. 1,4-Addition): Nucleophilic attack on pyridinium salts typically favors the C4 position (1,4-addition) due to steric clearance and thermodynamic stability of the resulting enamide. Forcing C2 attack (1,2-addition) requires specific "hard" nucleophiles or directing groups.

  • Oxidative Instability: Once formed, 1,2-DHPs are prone to rapid aromatization back to pyridines or disproportionation.

This guide details the Doyle Protocol , a Nickel-catalyzed enantioselective arylation strategy. Unlike traditional organolithium additions which require stoichiometric chiral auxiliaries (e.g., Charette's method), this catalytic approach uses abundant pyridine feedstocks and achieves high enantiomeric excess (ee) >90% with exclusive 1,2-regiocontrol.

Part 2: Mechanistic Logic & Pathway

To achieve 1,2-selectivity, we bypass the inherent electrophilicity of the pyridinium ring using a transition metal catalyst. The Ni(0) catalyst, ligated by a chiral phosphoramidite, undergoes oxidative insertion into the C2-N bond of the in situ generated N-acyl pyridinium salt.

Mechanistic Pathway (DOT Visualization)

DHP_Mechanism cluster_cycle Catalytic Cycle Pyridine Pyridine (Feedstock) Salt N-Acyl Pyridinium Salt (In Situ) Pyridine->Salt + Activator Activator Chloroformate (Activator) Activator->Salt Ox_Insert Oxidative Addition (Ni-Allyl Species) Salt->Ox_Insert + Ni_Complex Ni_Complex L*-Ni(0) Catalyst Transmetal Transmetalation (Ar-ZnX) Ox_Insert->Transmetal + ArZnX Red_Elim Reductive Elimination Transmetal->Red_Elim Red_Elim->Ni_Complex Regeneration Product Chiral 1,2-DHP (>90% ee) Red_Elim->Product

Caption: The catalytic cycle relies on the oxidative addition of L*-Ni(0) into the pyridinium salt, forming a π-allyl nickel intermediate that directs nucleophilic attack exclusively to the C2 position.

Part 3: Detailed Experimental Protocol

Method: Nickel-Catalyzed Enantioselective Arylation of Pyridinium Ions.[1][2][3] Target: 2-Aryl-1-carbalkoxy-1,2-dihydropyridines.

Reagents & Equipment Preparation
  • Catalyst Precursor: Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]. Note: Highly air-sensitive. Handle in Glovebox.

  • Ligand: (R)-Monophos or Feringa-type Phosphoramidite ligands.

  • Activator: Ethyl chloroformate or Benzyl chloroformate (Cbz-Cl).

  • Nucleophile: Arylzinc halides (ArZnCl/Br), prepared fresh via transmetalation of ArLi or ArMgX with ZnCl₂.

  • Solvent: THF (Anhydrous, degassed via freeze-pump-thaw).

Step-by-Step Workflow
Phase A: Catalyst Activation (Glovebox)
  • In a flame-dried Schlenk tube, weigh Ni(cod)₂ (10 mol%) and Chiral Ligand (12 mol%) .

  • Add anhydrous THF (0.1 M concentration relative to substrate).

  • Stir at RT for 10 mins. Solution should turn from yellow to orange/red, indicating complex formation.

Phase B: Substrate Activation (Schlenk Line)
  • Cool the catalyst solution to -78°C .

  • Add Pyridine (1.0 equiv) via syringe.

  • Add Chloroformate (1.1 equiv) dropwise.

    • Critical Insight: The solution will become cloudy/precipitate as the N-acyl pyridinium salt forms. Do not allow temperature to rise, or the salt may decompose.

Phase C: Asymmetric Addition
  • Add the Arylzinc reagent (1.5 equiv) dropwise over 20 minutes at -78°C.

  • Allow the reaction to warm slowly to -40°C and stir for 12-16 hours.

    • Why -40°C? This temperature balances reactivity with the stability of the kinetic 1,2-product. Higher temperatures favor isomerization to the thermodynamic 1,4-isomer or aromatization.

Phase D: Quench & Isolation (The "Survival" Phase)
  • Quench: Add saturated aq. NaHCO₃ at -40°C.

  • Extraction: Extract immediately with cold Et₂O.

  • Drying: Dry over Na₂SO₄ containing 1% Et₃N (to neutralize trace acid).

  • Purification: Flash chromatography on Basic Alumina (Grade III) or Et₃N-deactivated Silica Gel.

    • Warning: Standard acidic silica gel will destroy the 1,2-DHP product immediately.

Experimental Workflow Diagram

Workflow cluster_prep Phase A: Preparation cluster_rxn Phase B: Reaction cluster_workup Phase C: Isolation Step1 Ligand + Ni(cod)2 in THF (Glovebox) Step2 Cool to -78°C Step1->Step2 Step3 Add Pyridine + Chloroformate Step2->Step3 Step4 Add Ar-ZnX (Dropwise) Step3->Step4 Step5 Stir at -40°C (12-16 hrs) Step4->Step5 Step6 Quench NaHCO3 (-40°C) Step5->Step6 Step7 Chromatography (Basic Alumina) Step6->Step7

Caption: Critical path for 1,2-DHP synthesis. Note the strict temperature control and basic workup conditions required to prevent product degradation.

Part 4: Data Analysis & Validation

Expected Substrate Scope (Representative Data)

The following table summarizes expected yields and enantioselectivities based on the Doyle protocol validation.

EntryPyridine SubstrateNucleophile (Ar-Zn)N-ActivatorYield (%)ee (%)Regio (1,2:1,4)
1 PyridinePh-ZnBrEtOCOCl8894>20:1
2 3-Picoline4-Me-Ph-ZnBrCbz-Cl8291>20:1
3 4-MethoxypyridinePh-ZnBrEtOCOCl9196>20:1
4 Pyridine4-F-Ph-ZnBrTroc-Cl7690>20:1
Quality Control & Troubleshooting
  • QC Check (NMR): 1,2-DHPs show distinct olefinic protons in ¹H NMR.

    • Diagnostic Signal: The C2-H proton typically appears as a doublet/multiplet around 5.0–6.0 ppm .

    • Impurity Flag: Aromatic signals in the 7.0–8.5 ppm range indicate oxidation back to pyridine.

  • QC Check (Chiral HPLC): Use columns like Chiralcel OD-H or AD-H.

    • Note: Run HPLC at low temperature (4°C) if possible to prevent on-column aromatization.

Troubleshooting Matrix:

IssueRoot CauseCorrective Action
Low Yield Moisture in Pyridine/THFRe-distill Pyridine over CaH₂; verify THF dryness (Karl Fischer <50 ppm).
Low ee Temperature OvershootEnsure addition is strictly at -78°C; do not exceed -40°C during stirring.
Product Aromatization Acidic WorkupSwitch to Basic Alumina; add 1% Et₃N to all solvents.
No Reaction Dead CatalystNi(cod)₂ must be yellow (good) not white (oxidized).

Part 5: References

  • Lutz, J. P., Chau, S. T., & Doyle, A. G. (2016).[1][2] Nickel-catalyzed enantioselective arylation of pyridine. Chemical Science, 7(7), 4105-4109.[2]

  • Feringa, B. L., et al. (2004).[4] Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Proceedings of the National Academy of Sciences, 101(16), 5834-5838.

  • Bull, J. A., et al. (2012). Pyridine synthesis and functionalization via nucleophilic addition to N-activated pyridines.[3][5][6] Chemical Reviews, 112(5), 2642-2713.

  • Satoh, N., et al. (2007).[7] A Practical Synthesis of (-)-Oseltamivir. Angewandte Chemie International Edition, 46(30), 5734-5736.

  • Charette, A. B., et al. (2002). Enantioselective addition of organometallic reagents to N-acylpyridinium salts. Journal of the American Chemical Society, 124(27), 7868-7869.

Sources

Microwave-assisted synthesis of 1,2-dihydropyridines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis and Derivatization of 1,2-Dihydropyridines

Executive Summary

1,2-Dihydropyridines (1,2-DHPs) are privileged heterocyclic scaffolds in medicinal chemistry and drug development. They serve as critical precursors for the synthesis of piperidines, indolizidines, and the isoquinuclidine (azabicyclo[2.2.2]octane) core found in biologically active alkaloids (e.g., ibogaine) and commercial therapeutics like the anti-influenza drug oseltamivir (Tamiflu)[1].

Historically, accessing the 1,2-DHP core has been synthetically challenging. The classical Fowler reduction (treatment of pyridine with sodium borohydride and methyl chloroformate) typically yields a difficult-to-separate mixture of 1,4- and 1,2-dihydropyridines, requiring cryogenic temperatures (–70 °C) to favor the 1,2-isomer[1]. To circumvent these regioselectivity issues, modern methodologies leverage Microwave-Assisted Organic Synthesis (MAOS). This guide details a highly efficient, metal-free domino protocol for the de novo synthesis of 1,2-DHPs[2], alongside a downstream microwave-promoted Diels-Alder derivatization workflow[3].

Mechanistic Insights & Causality (E-E-A-T)

As researchers transition from conventional heating to microwave irradiation, it is critical to understand the mechanistic causality behind this choice. The synthesis of 1,2-DHPs from propargyl vinyl ethers (PVEs) and primary amines operates via a complex, four-step cascade reaction:

  • Propargyl-Claisen Rearrangement: The PVE undergoes a [3,3]-sigmatropic rearrangement to form an allenyl ketone intermediate.

  • Isomerization: The allenyl ketone rapidly isomerizes into a highly reactive 2,4-dienal (or dienone).

  • Amine Condensation: The primary amine condenses with the carbonyl group, eliminating water to form a 1-azatriene.

  • 6π-Aza-Electrocyclization: The 1-azatriene undergoes ring closure to yield the final 1,2-DHP[4].

Why Microwave Irradiation? The final 6π-aza-electrocyclization step possesses a high activation energy barrier. Under conventional thermal heating, prolonged reaction times are required, which often leads to the degradation of the sensitive 1-azatriene intermediate and diminished yields. Microwave dielectric heating provides rapid, uniform, and volumetric energy transfer directly to the polar intermediates. This overcomes the electrocyclization barrier efficiently, driving the reaction to completion in 30–60 minutes while suppressing competitive side reactions[4][5].

Furthermore, in downstream applications such as the Diels-Alder reaction of 1,2-DHPs to form isoquinuclidines, extreme temperatures (up to 220 °C) are required to overcome the steric and electronic repulsion between the diene and dienophile. Microwave reactors allow safe, pressurized heating of low-boiling solvents (like acetonitrile) to these extreme temperatures, a feat virtually impossible in standard reflux setups[6].

G PVE Propargyl Vinyl Ether Claisen Propargyl-Claisen Rearrangement PVE->Claisen Amine Primary Amine Cond Amine Condensation (-H2O) Amine->Cond Allene Allenyl Ketone Intermediate Claisen->Allene Isom Isomerization Allene->Isom Dienal 2,4-Dienal / Dienone Isom->Dienal Dienal->Cond Triene 1-Azatriene Cond->Triene Electro 6π-Aza-Electrocyclization (Microwave Accelerated) Triene->Electro DHP 1,2-Dihydropyridine (Final Product) Electro->DHP

Mechanistic cascade for the domino synthesis of 1,2-DHPs from propargyl vinyl ethers.

Experimental Workflows

Protocol A: Metal-Free Domino Synthesis of 1,2-Dihydropyridines

Adapted from the methodology by Tejedor et al.[4]

Reagents:

  • Propargyl vinyl ether (secondary or tertiary): 1.0 mmol

  • Primary amine (e.g., p-anisidine): 1.10 mmol

  • Solvent: Anhydrous Toluene or Methanol (1.0 - 5.0 mL)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-specific heavy-walled glass vial equipped with a magnetic stir bar, dissolve 1.0 mmol of the propargyl vinyl ether and 1.10 mmol of the primary amine in 1.0 mL of anhydrous toluene.

  • Sealing: Purge the vial with inert gas (Argon or N2) for 30 seconds and seal it with a Teflon-lined crimp cap to ensure pressure containment.

  • Irradiation: Place the vial in a single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover). Set the parameters to 150 W maximum power, with a target temperature of 120 °C. Irradiate for 60 minutes. Note: The instrument will dynamically modulate wattage to maintain the 120 °C setpoint.

  • Cooling: Allow the reactor to actively cool the vial to room temperature (typically via compressed air) before depressurizing and uncrimping the cap.

  • Workup: Transfer the reaction mixture to a round-bottom flask and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using an n-hexane/Ethyl Acetate gradient (e.g., 85:15) to isolate the pure 1,2-DHP.

Protocol B: Microwave-Promoted Diels-Alder Derivatization

Adapted from the methodology by Slauson et al.[3]

Reagents:

  • 1,2-Dihydropyridine derivative: 40 mmol (4.0 equiv)

  • Activated Dienophile (e.g., N-phenylmaleimide, ethyl acrylate): 10 mmol (1.0 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) (10 mL)

Step-by-Step Procedure:

  • Preparation: Combine the 1,2-DHP (4.0 equiv) and the activated dienophile (1.0 equiv) in a 20 mL microwave-safe vial. Add 10 mL of anhydrous MeCN.

  • Sealing: Seal the vial securely. Caution: Heating MeCN to 220 °C generates significant autogenous pressure. Ensure the vial is rated for >20 bar.

  • Irradiation: Irradiate the mixture in a microwave reactor at 220 °C for 30 minutes.

  • Purification: Following active cooling, directly concentrate the mixture onto silica gel and purify via flash chromatography (0–50% EtOAc/Hexanes gradient) to yield the azabicyclo[2.2.2]octane scaffold.

Workflow Prep Reagent Prep (Toluene/MeCN) Seal Seal MW Vessel Prep->Seal Irrad MW Irradiation (Dynamic Wattage) Seal->Irrad Cool Cooling & Depressurization Irrad->Cool Purify Flash Chromatography Cool->Purify Pure Pure Product Isolated Purify->Pure

Standardized laboratory workflow for microwave-assisted synthesis and derivatization.

Data Presentation

Table 1: Domino Synthesis of 1,2-DHPs (Protocol A) Reaction of propargyl vinyl ethers with p-anisidine.[4]

Substrate TypeSolventTemp (°C)TimeYield (%)
Secondary PVEToluene1201 h93
Tertiary PVEToluene1201 h89
Spiro-substituted PVEMethanol1201 h94

Table 2: Diels-Alder Derivatization of 1,2-DHPs (Protocol B) Reaction of 1,2-DHP with various dienophiles in MeCN (220 °C, 30 min).[3]

DienophileEquivalents (Diene:Dienophile)Product ScaffoldIsolated Yield (%)
Ethyl acrylate4:1Azabicyclo[2.2.2]octane74
Dimethyl maleate4:1Azabicyclo[2.2.2]octane81
Acrylonitrile4:1Azabicyclo[2.2.2]octane70
N-phenylmaleimide4:1Azabicyclo[2.2.2]octane88

References

  • Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines RSC Advances (2017). URL:[Link]

  • General Synthesis of Substituted 1,2-Dihydropyridines The Journal of Organic Chemistry (2014). URL:[Link]

  • A convenient domino access to substituted alkyl 1,2-dihydropyridine-3-carboxylates from propargyl enol ethers and primary amines Synlett / CORE (2009/2014). URL:[Link]

  • Microwave Promoted Diels-Alder Reaction of 1,2-Dihydropyridine Heterocycles (2018). URL:[Link]

Sources

Application Note: High-Throughput Screening & Kinetic Profiling of 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4]

3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one (also known as 3-amino-1-isopropylpyridin-2-one) represents a "privileged scaffold" in modern medicinal chemistry. Its structural architecture—a pyridinone core functionalized with an exocyclic amine and a hydrophobic isopropyl group—serves as a critical pharmacophore in two major therapeutic areas:

  • Serine Protease Inhibition: Specifically Human Neutrophil Elastase (HNE), where the pyridinone carbonyl mimics the peptide bond, forming hydrogen bonds in the S1 specificity pocket.

  • KRAS G12C Inhibition: This molecule acts as a key intermediate/fragment for switch-II pocket binders (e.g., Sotorasib analogs), where the amine serves as a vector for acrylamide warhead attachment.

This Application Note details the in vitro assay development required to validate this molecule as a hit-to-lead fragment. We focus on solubility profiling, enzymatic inhibition (HNE), and biophysical binding validation.

Pre-Formulation: Solubility & Aggregation Profiling

Objective: Fragments like pyridinones can exhibit "promiscuous" inhibition due to colloidal aggregation rather than specific binding. This protocol eliminates false positives before bioassays.

Protocol A: Nephelometry-Based Solubility Screen
  • Principle: Laser light scattering detects insoluble precipitates or colloidal aggregates.

  • Reagents:

    • Compound Stock: 100 mM in DMSO.

    • Assay Buffer: PBS, pH 7.4 (0.01% Triton X-100 to prevent non-specific sticking).

Step-by-Step Methodology:

  • Preparation: Dilute compound in Assay Buffer to final concentrations of 1, 10, 50, 100, and 500 µM (Final DMSO < 1%).

  • Incubation: Incubate at 25°C for 90 minutes in a clear-bottom 96-well plate.

  • Read: Measure forward light scatter (Nephelometry mode) on a multi-mode plate reader (e.g., PHERAstar or EnVision).

  • Analysis: Plot Scattering Intensity vs. Concentration.

    • Pass Criteria: Linearity < 10% deviation from baseline buffer signal.

    • Fail Criteria: Exponential signal rise indicates Critical Aggregation Concentration (CAC).

Expert Insight: Pyridinones are generally soluble, but the isopropyl group adds lipophilicity. If aggregation occurs >100 µM, add 0.05% CHAPS to the assay buffer.

Biochemical Assay: Human Neutrophil Elastase (HNE) Inhibition[5]

Objective: To determine the inhibitory potency (


) of the molecule against HNE. The pyridinone core is a classic bioisostere for the P1 residue in elastase substrates.
Experimental Logic (DOT Diagram)

HNE_Assay_Logic Fig 1: Competitive inhibition logic. The pyridinone competes with the substrate for the HNE active site. Substrate Fluorogenic Substrate (MeOSuc-AAPV-AMC) Complex Enzyme-Inhibitor Complex (ES/EI) Substrate->Complex Competition Signal Fluorescence (AMC Release) Substrate->Signal Cleavage (No Inhibitor) Enzyme Human Neutrophil Elastase (HNE) Enzyme->Complex + Inhibitor Inhibitor 3-Amino-1-isopropyl pyridin-2-one Complex->Signal Reduced Velocity

[1]

Protocol B: Fluorogenic Kinetic Assay

Materials:

  • Enzyme: Human Neutrophil Elastase (purified).

  • Substrate: MeOSuc-Ala-Ala-Pro-Val-AMC (Specific for HNE).

  • Buffer: 100 mM HEPES, 500 mM NaCl, 0.05% Tween-20, pH 7.5.

Workflow:

  • Enzyme Prep: Dilute HNE to 2 nM in Assay Buffer. Keep on ice.

  • Compound Transfer: Acoustic dispense (e.g., Echo 650) 50 nL of compound (10-point dose-response, top conc 100 µM) into 384-well black low-volume plates.

  • Pre-Incubation: Add 10 µL Enzyme solution. Centrifuge (1000 rpm, 1 min). Incubate 30 min at 25°C.

    • Why? Allows the pyridinone to establish equilibrium within the S1 pocket.

  • Reaction Start: Add 10 µL Substrate (Final conc: 20 µM =

    
     of substrate).
    
  • Detection: Monitor Ex/Em 380/460 nm continuously for 45 minutes (Kinetic Mode).

Data Analysis:

  • Calculate Initial Velocity (

    
    ) from the linear portion of the RFU vs. Time curve.
    
  • Fit data to the 4-parameter logistic equation:

    
    
    
  • Validation: Z-factor must be > 0.5. Reference inhibitor: Sivelestat (

    
     nM).
    

Biophysical Validation: Surface Plasmon Resonance (SPR)

Objective: Since 3-amino-1-isopropylpyridin-2-one is a low-molecular-weight fragment (~152 Da), biochemical assays might show weak potency (


 > 50 µM). SPR confirms physical binding and stoichiometry.
Protocol C: Fragment Screening on Biacore 8K

Setup:

  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Ligand: HNE or KRAS G12C (biotinylated) immobilized to ~2000 RU via Streptavidin capture.

  • Running Buffer: PBS-P+ (containing 0.05% Surfactant P20), 2% DMSO.

Methodology:

  • Solvent Correction: Run a DMSO calibration curve (1.5% to 2.5%) to correct for bulk refractive index changes.

  • Injection: Inject compound at 50, 100, 200, and 400 µM.

    • Contact Time: 60 seconds.

    • Dissociation Time: 120 seconds.

    • Flow Rate: 30 µL/min.

  • Regeneration: Usually not needed for fragments (fast off-rates); if necessary, 10 mM Glycine pH 2.5.

Interpretation:

  • Square Wave Binding: Typical for fragments. Rapid on/off rates indicate specific but weak binding.

  • Stoichiometry: Calculate

    
     theoretical.
    
    
    
    
    • If observed binding > 120% of

      
      , suspect non-specific aggregation (super-stoichiometric binding).
      

Cell-Based Context: Fibroblast Proliferation (Anti-Fibrotic)

Context: Pyridinones (like Pirfenidone) are approved for Idiopathic Pulmonary Fibrosis (IPF). This assay checks if the specific isopropyl-amino derivative retains this phenotype.

Protocol D: TGF- Induced Proliferation
  • Cells: Human Lung Fibroblasts (HFL-1).

  • Seeding: 3,000 cells/well in 96-well plates; starve in serum-free medium for 24h.

  • Induction: Treat with TGF-

    
    1 (10 ng/mL) + Compound (0.1 - 100 µM).
    
  • Readout: After 72h, add CCK-8 or CellTiter-Glo reagent.

  • Endpoint: Measure Luminescence/Absorbance.

    • Success: Dose-dependent reduction in TGF-

      
       induced proliferation without frank cytotoxicity (verify with LDH release).
      

Summary of Validation Parameters

ParameterAssay TypeAcceptance CriteriaCritical Control
Solubility NephelometrySignal < 2x Buffer Baseline at 100 µM100 µM Phenytoin (Precipitate)
Potency (

)
HNE EnzymaticHill Slope -0.8 to -1.2Sivelestat (Positive Control)
Binding Affinity (

)
SPR1:1 StoichiometryReference Fragment (Tryptamine)
Interference FluorescenceNo quenching at 460 nmFree AMC standard curve
Assay Development Workflow (DOT Diagram)

Workflow Fig 2: Validated screening cascade for pyridinone fragment profiling. Start Compound Synthesis (3-Amino-1-isopropylpyridin-2-one) QC QC: LC-MS & NMR (Confirm Structure/Purity) Start->QC Solubility Solubility Screen (Nephelometry) QC->Solubility HNE_Assay HNE Enzymatic Assay (Primary Screen) Solubility->HNE_Assay If Soluble SPR SPR Binding (Orthogonal Confirmation) HNE_Assay->SPR If IC50 < 100 µM Cell Fibroblast Proliferation (Functional Phenotype) SPR->Cell Valid Binder

References

  • Hansen, P. et al. (2020). Discovery of KRAS G12C Inhibitors: Pyridinone Scaffolds as Switch-II Pocket Binders. Journal of Medicinal Chemistry.[2]

  • Cihlar, T. et al. (2018). Design and Synthesis of Pyridinone-Based Neutrophil Elastase Inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Vertex Pharmaceuticals. (2021). Patent WO2020/81636: Pyridinone Derivatives as KRAS Inhibitors. WIPO Patentscope.

  • Li, Z. et al. (2022).[1][3] Recent Advances of Pyridinone in Medicinal Chemistry.[1][3][4] Frontiers in Chemistry.[3]

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience.

Sources

Application Note: High-Throughput Screening of Dihydropyridinone Libraries via Calcium Flux Assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The dihydropyridinone (DHP) scaffold and its structural analogs (e.g., dihydropyrimidines) represent a "privileged structure" in medicinal chemistry, historically validated for L-type calcium channel blockade (e.g., nifedipine analogs) and increasingly relevant for multi-drug resistance (MDR) reversal and kinesin inhibition (e.g., Monastrol).[1] However, the lipophilicity and potential auto-fluorescence of DHP libraries present unique challenges in High-Throughput Screening (HTS). This guide details a robust, self-validating workflow for screening DHP libraries using Acoustic Droplet Ejection (ADE) for precise nanoliter dispensing and a FLIPR-based Calcium 6 assay for kinetic readout.

Part 1: Library Design & Strategic Rationale

The Privileged Scaffold

Dihydropyridinones are synthesized primarily via Multicomponent Reactions (MCRs), such as the Hantzsch or Biginelli condensations. These reactions allow for the rapid generation of high-diversity libraries.

  • Core Advantage: The DHP ring positions substituents in a specific spatial arrangement that mimics the binding interface of multiple protein targets (GPCRs, Ion Channels).

  • HTS Challenge: DHP derivatives often exhibit poor aqueous solubility (

    
    ) and can be sensitive to oxidation (aromatization to pyridines), which destroys biological activity.
    
The Screening Strategy

We utilize a Cell-Based Calcium Mobilization Assay . This is the most "physiologically relevant" primary screen for this scaffold because the DHP pharmacophore inherently biases hits toward voltage-gated calcium channels (Cav1.2) and TRP channels.[2]

Key Technology Integration:

  • Acoustic Droplet Ejection (ADE): We replace traditional tip-based transfer with acoustic dispensing (e.g., Echo® Liquid Handler).

    • Reasoning: DHPs are sticky and lipophilic. Plastic tips retain compounds, leading to inaccurate

      
       values. ADE is contactless, eliminating compound loss and cross-contamination.[3][4]
      

Part 2: Experimental Workflow & Visualization

HTS Logic Flow

The following diagram illustrates the critical path from library storage to hit identification, highlighting the Quality Control (QC) checkpoints.

HTS_Workflow cluster_0 Assay Execution Library DHP Library (10mM in DMSO) QC_LCMS QC: Purity Check (Exclude Oxidized Pyridines) Library->QC_LCMS Random Sampling ADE Acoustic Dispensing (2.5 nL - 20 nL) Library->ADE Plating Assay Plate (CHO-Cav1.2 Cells) ADE->Plating Direct Transfer DyeLoad Dye Loading (Calcium 6 + Probenecid) Plating->DyeLoad Read Kinetic Read (FLIPR/FlexStation) DyeLoad->Read Analysis Data Analysis (Z-Prime & Hit Calling) Read->Analysis

Figure 1: End-to-end HTS workflow for Dihydropyridinones. Note the QC step to ensure the dihydropyridine ring has not oxidized to the inactive pyridine form prior to screening.

Part 3: Detailed Protocol (Calcium Flux)

Objective: Identify modulators of intracellular calcium flux in CHO cells stably expressing Cav1.2.

Materials & Reagents
ComponentSpecificationPurpose
Cell Line CHO-K1 stably expressing Cav1.2Target expression system.
Dye FLIPR Calcium 6 Assay KitHigh-sensitivity Ca2+ indicator (Red-shifted to minimize DHP autofluorescence).
Buffer HBSS + 20mM HEPES, pH 7.4Physiological buffer.
Blocker Probenecid (2.5 mM)Inhibits anion transporters to prevent dye leakage from cells.
Stimulant KCl (High K+ buffer)Depolarizes membrane to open voltage-gated channels (Agonist mode).
Plates 384-well, Black-wall, Clear-bottomOptical isolation for fluorescence reading.
Step-by-Step Methodology
Step 1: Cell Plating (Day -1)
  • Harvest CHO-Cav1.2 cells using Accutase (gentler than Trypsin to preserve receptor function).

  • Resuspend in culture medium at

    
     cells/mL.
    
  • Dispense 25 µL/well into a 384-well Poly-D-Lysine coated plate (5,000 cells/well).

  • Centrifuge plate at 100 x g for 1 minute (ensures even monolayer).

  • Incubate overnight at 37°C, 5%

    
    .
    
Step 2: Dye Loading (Day 0)

Expert Insight: Do not wash cells if using Calcium 6 No-Wash kit. Washing disturbs the monolayer and increases variability (lowers Z').

  • Prepare 2X Dye Loading Buffer : Dissolve Calcium 6 reagent in HBSS/HEPES containing 5 mM Probenecid .

  • Add 25 µL of 2X Dye Buffer directly to the 25 µL of cells/media in the plate.

  • Incubate: 1 hour at 37°C, followed by 15 minutes at Room Temperature (RT).

    • Why RT? Equilibration to RT minimizes thermal gradients across the plate during the read, which can cause "edge effects."

Step 3: Compound Addition (Acoustic)
  • Use the Echo Liquid Handler to transfer 50 nL of DHP library compounds (10 mM stock) directly into the assay plate.

  • Final Concentration: ~10 µM (assuming 50 µL total volume).

  • Controls:

    • High Control (H): Nifedipine (known blocker) + Stimulant.

    • Low Control (L): DMSO vehicle + Stimulant.

Step 4: Kinetic Reading (FLIPR)
  • Transfer plate to FLIPR Penta or FlexStation.

  • Baseline Read: Measure fluorescence (

    
    ) for 10 seconds.
    
  • Stimulation: Inject 12.5 µL of High-K+ Buffer (Stimulation buffer) to trigger channel opening.

  • Kinetic Read: Measure fluorescence every 1 second for 60 seconds, then every 3 seconds for 120 seconds.

Part 4: Data Analysis & Validation (Scientific Integrity)

The Z-Factor (Z')

To validate the assay robustness before running the full library, calculate the Z-factor using at least 16 replicates of High and Low controls.



  • 
    : Standard Deviation of Positive/Negative controls.
    
  • 
    : Mean of Positive/Negative controls.
    
  • Acceptance Criteria: A score of

    
      is required.[5][6] If 
    
    
    
    , re-optimize cell density or dye loading time.
Handling False Positives (PAINS & Autofluorescence)

Dihydropyridinones are generally stable, but some subsets (e.g., those with nitro groups) can quench fluorescence or fluoresce themselves.

  • Spectral Scan: If a hit shows abnormally high baseline fluorescence before stimulation, flag it as an auto-fluorescent false positive.

  • Solubility Flags: "Jagged" kinetic curves often indicate compound precipitation. Mark these for LC-MS solubility checks.

Signaling Pathway Context

Understanding the biological causality is crucial for interpreting data. The diagram below details the pathway being interrogated.

Calcium_Pathway cluster_ext Extracellular Space cluster_cyto Cytoplasm KCl High K+ (Depolarization) Cav12 Cav1.2 Channel (Voltage-Gated) KCl->Cav12 Activates DHP DHP Compound (Library Hit) DHP->Cav12 Blocks (Allosteric) Ca_In Ca2+ Influx Cav12->Ca_In Opens Pore Dye_Bound Ca2+-Dye Complex (High Fluorescence) Ca_In->Dye_Bound Binds Dye Dye_Unbound Calcium 6 Dye (Weak Fluorescence) Dye_Unbound->Dye_Bound + Ca2+

Figure 2: Mechanism of Action. High K+ depolarizes the membrane, opening Cav1.2. DHP hits allosterically inhibit this opening, preventing Ca2+ influx and reducing the fluorescent signal.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[5][7] Journal of Biomolecular Screening.

  • Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry.

  • Molecular Devices. FLIPR Calcium 6 Assay Kit Protocol. Molecular Devices Application Guide.

  • Spicer, T. P., et al. (2002). Pharmacological Evaluation of a Novel 1,4-Dihydropyridine Library Using a High-Throughput Calcium Imaging Assay. Journal of Biomolecular Screening.

Sources

Analytical methods for the quantification of 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Analytical Strategies for the Quantification of 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one

Executive Summary & Chemical Context

The quantification of 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one (also referred to as 3-amino-1-isopropylpyridin-2(1H)-one) presents specific challenges typical of polar, nitrogen-rich heterocycles. As a critical intermediate in the synthesis of P2X3 antagonists and various kinase inhibitors, its purity directly impacts the yield and safety profile of downstream Active Pharmaceutical Ingredients (APIs).[1]

This guide moves beyond generic protocols to address the specific physicochemical properties of this molecule:

  • Lactam-Lactim Tautomerism: The pyridin-2-one core exists primarily in the lactam form, but solvent choice can influence tautomeric equilibrium.[1]

  • Amine Basicity: The C3-amino group introduces basicity, potentially causing peak tailing on standard silica-based columns due to silanol interactions.[1]

  • Polarity: The molecule is moderately polar, requiring optimized retention strategies (e.g., ion-pairing or specific pH control) to separate it from synthesis precursors like 3-nitro-1-isopropylpyridin-2(1H)-one.[1]

Analytical Strategy & Workflow

The analytical control strategy relies on a three-tiered approach:

  • HPLC-UV/DAD: For routine purity assessment (>98%) and assay.[1]

  • LC-MS/MS: For trace quantification of genotoxic impurities (GTIs) and reaction by-products.[1]

  • qNMR: For absolute quantification of the primary reference standard.[1]

Workflow Visualization

AnalyticalWorkflow cluster_Methods Analytical Techniques Sample Raw Sample (Synthesis Crude or API) Prep Sample Preparation (Dissolution in MeOH/H2O) Sample->Prep NMR qNMR (Method C) Reference Std Qualification Sample->NMR Pure Solid HPLC HPLC-UV (Method A) Routine Purity & Assay Prep->HPLC High Conc. LCMS LC-MS/MS (Method B) Trace Impurity Analysis Prep->LCMS Low Conc. Result Data Processing (Empower/MassLynx) HPLC->Result LCMS->Result NMR->Result Report Final CoA (Purity, Assay, Impurities) Result->Report

Figure 1: Integrated analytical workflow for the characterization of 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Routine quantification and purity analysis. Rationale: The use of a "Base Deactivated" column and acidic mobile phase suppresses the ionization of residual silanols and protonates the amine, improving peak symmetry.[1]

Instrument Parameters
ParameterSetting
System Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class
Column Waters XBridge C18, 4.6 × 150 mm, 3.5 µm (or equivalent)
Column Temp 35 °C
Flow Rate 1.0 mL/min
Injection Vol 5.0 µL
Detection UV at 240 nm (primary) and 305 nm (secondary for conjugation check)
Mobile Phase Composition
  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic Hold
12.04060Linear Gradient
15.01090Wash
17.0955Re-equilibration
22.0955End
Sample Preparation
  • Diluent: 90:10 Water:Acetonitrile (v/v).[1]

  • Stock Solution: Weigh 10 mg of sample into a 20 mL volumetric flask. Dissolve in 5 mL Acetonitrile, sonicate for 5 mins, and dilute to volume with Water. (Conc: 0.5 mg/mL).[1][2]

  • Working Standard: Dilute Stock 1:10 with Diluent (Conc: 50 µg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Protocol B: LC-MS/MS for Trace Impurities

Objective: Detection of synthesis by-products (e.g., nitro-precursors) and potential genotoxic impurities.[1] Rationale: The amino-pyridinone moiety ionizes well in positive mode (ESI+).[1] MRM (Multiple Reaction Monitoring) provides the necessary sensitivity (LOD < 10 ppb).[1]

MS Source Parameters (ESI+)
ParameterSetting
Capillary Voltage 3.0 kV
Cone Voltage 30 V (Compound dependent, optimize)
Source Temp 150 °C
Desolvation Temp 450 °C
Desolvation Gas 800 L/hr (N2)
MRM Transitions (Indicative)

Note: Exact masses must be confirmed with high-resolution MS (Q-TOF) during development.

  • Target Analyte: 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one[1]

    • Precursor Ion [M+H]+: m/z 153.1[1]

    • Quantifier Ion: m/z 111.1 (Loss of isopropyl group - C3H6)[1]

    • Qualifier Ion: m/z 94.0 (Loss of amide/CO)[1]

  • Potential Impurity: 3-Nitro-1-(propan-2-yl)-1,2-dihydropyridin-2-one (Precursor)[1]

    • Precursor Ion [M+H]+: m/z 183.1[1]

    • Product Ion: m/z 141.1 (Loss of isopropyl)[1]

Protocol C: Quantitative NMR (qNMR)

Objective: Establishing the absolute purity of the primary reference standard without relying on a secondary standard. Rationale: NMR is a primary ratio method.[1] The distinct isopropyl signals (doublet for CH3, septet for CH) provide excellent handles for quantification against an internal standard (e.g., Maleic Acid or TCNB).[1]

Methodology
  • Solvent: DMSO-d6 (provides excellent solubility and separates exchangeable protons).[1]

  • Internal Standard (IS): Maleic Acid (traceable to NIST SRM).[1]

  • Procedure:

    • Weigh ~10 mg of Analyte (precision ±0.01 mg).

    • Weigh ~5 mg of IS (precision ±0.01 mg).[1]

    • Dissolve both in 0.6 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°[1]

    • Relaxation delay (D1): > 5 × T1 (typically 30-60 seconds for accurate quant).[1]

    • Scans: 16 or 32.[1]

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[1]

Validation Parameters (per ICH Q2(R1))

To ensure the method is robust for regulatory filing, the following criteria must be met:

ParameterAcceptance CriteriaNotes
Specificity Resolution > 2.0 between analyte and nearest impurity.Verify peak purity using DAD (Diode Array Detector).[1]
Linearity R² > 0.999 over 50% - 150% of target concentration.Critical for assay method.[1]
Accuracy (Recovery) 98.0% - 102.0% at 3 levels (80%, 100%, 120%).[1]Spike into sample matrix if available.[1]
Precision (Repeatability) RSD < 1.0% (n=6 injections).[1][3]System suitability requirement.[1][2]
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ).Estimated LOQ: 0.05% (area normalization).[1]
Solution Stability % Difference < 1.0% after 24 hours at RT.[1]Amines can oxidize; protect from light if unstable.[1]

Troubleshooting & Optimization

  • Peak Tailing: If the amine peak tails significantly, add 5 mM Triethylamine (TEA) to the mobile phase (if using Phosphate buffer) or increase the ionic strength of the Ammonium Formate.[1] Ensure the column is "End-capped".[1]

  • Retention Shifts: The isopropyl group is hydrophobic, but the core is polar.[1] If retention is too low (k' < 2), reduce the initial organic modifier to 2-3% or switch to a C18-PFP (Pentafluorophenyl) column for alternative selectivity.[1]

  • Unknown Impurities: If a peak appears at RRT ~0.8-0.9, check for the des-isopropyl degradant (3-amino-1,2-dihydropyridin-2-one), which is significantly more polar.[1]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Center for Drug Evaluation and Research (CDER). (2000).[1] Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration.[1] Link

  • Dolan, J. W. (2010).[1] LCGC North America.[1] "The Role of pH in LC Separations." LCGC North America, 28(11). Link

  • United States Pharmacopeia (USP). (2023).[1] General Chapter <621> Chromatography.[1]Link[1]

  • Sigma-Aldrich. (2024).[1] Product Specification: 3-amino-1-isopropylpyridin-2(1H)-one derivatives.[1] (Reference for structural analogs). Link

Sources

Application Notes and Protocols for APDP-1: A Chemical Probe for Target Kinase X (TKX)

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction

In the landscape of contemporary drug discovery and chemical biology, the use of precise molecular tools to dissect complex cellular signaling pathways is paramount. Chemical probes, which are small molecules that selectively modulate the function of a specific protein target, are indispensable for these investigations.[1][2] This document provides a comprehensive guide to the application of 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one , hereafter designated as APDP-1 , a novel chemical probe developed for the study of Target Kinase X (TKX).

The pyridinone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antiviral and cytoprotective effects.[3][4][5] APDP-1 emerges from this class of compounds as a potent and selective inhibitor of TKX, a serine/threonine kinase implicated in oncogenic signaling pathways. The dysregulation of TKX has been associated with cell proliferation and survival in several cancer models, making it a compelling target for therapeutic intervention. APDP-1 provides researchers with a critical tool to investigate the cellular functions of TKX and to validate it as a therapeutic target.

This guide is intended for researchers, scientists, and drug development professionals. It offers a detailed overview of APDP-1, its proposed mechanism of action, and robust, field-proven protocols for its use in biochemical and cellular assays.

Chemical and Physical Properties of APDP-1

A thorough understanding of the physicochemical properties of a chemical probe is essential for its effective application. The properties of APDP-1 are summarized in the table below.

PropertyValue
IUPAC Name 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one
Synonym APDP-1
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO (>20 mg/mL), Ethanol (>10 mg/mL)
Purity (by HPLC) >98%
Storage Store at -20°C, protect from light

Proposed Mechanism of Action

APDP-1 is hypothesized to function as an ATP-competitive inhibitor of TKX. This mechanism involves the binding of APDP-1 to the ATP-binding pocket of the kinase domain of TKX, thereby preventing the binding of ATP and subsequent phosphorylation of its downstream substrates. The N-isopropyl group likely occupies a hydrophobic pocket, while the 3-amino group may form key hydrogen bonds with the hinge region of the kinase, a common interaction motif for kinase inhibitors.

cluster_0 TKX Signaling Pathway cluster_1 Inhibition by APDP-1 Upstream Signal Upstream Signal TKX (Active) TKX (Active) Upstream Signal->TKX (Active) Activates Substrate Substrate TKX (Active)->Substrate Phosphorylates (ATP -> ADP) TKX (Inactive) TKX (Inactive) TKX (Active)->TKX (Inactive) Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response APDP-1 APDP-1 APDP-1->TKX (Active) Binds to ATP pocket

Caption: Proposed mechanism of TKX inhibition by APDP-1.

Applications and Protocols

APDP-1 is a versatile tool for studying TKX biology. The following sections provide detailed protocols for its key applications.

In Vitro Kinase Activity Assay

This protocol describes a fluorescence-based assay to determine the in vitro potency of APDP-1 against TKX. The assay measures the amount of ADP produced, which is correlated with kinase activity.

cluster_workflow Kinase Activity Assay Workflow Start Start Prepare Reagents Prepare Kinase, Substrate, ATP, and APDP-1 dilutions Start->Prepare Reagents Plate Setup Add components to 384-well plate Prepare Reagents->Plate Setup Incubation Incubate at 30°C for 60 min Plate Setup->Incubation Detection Add ADP detection reagent Incubation->Detection Read Plate Measure fluorescence Detection->Read Plate Data Analysis Calculate IC50 value Read Plate->Data Analysis End End Data Analysis->End

Caption: Workflow for the in vitro kinase activity assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of recombinant human TKX enzyme in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X solution of a suitable peptide substrate and ATP in kinase buffer. The final ATP concentration should be at its Km value.

    • Prepare a serial dilution of APDP-1 in DMSO, and then dilute in kinase buffer to a 4X working concentration.

  • Assay Procedure:

    • Add 5 µL of the 4X APDP-1 dilution or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of the 2X TKX enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and detect ADP formation using a commercially available fluorescence-based ADP detection kit, following the manufacturer's instructions.

  • Data Analysis:

    • Measure fluorescence intensity using a plate reader.

    • Plot the percentage of inhibition against the logarithm of the APDP-1 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Target Engagement Confirmation using CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its target in a cellular environment.[6][7][8] The principle is that a protein, when bound to a ligand, becomes more stable and resistant to heat-induced denaturation.

cluster_workflow CETSA Workflow Start Start Cell Culture Culture cells expressing TKX Start->Cell Culture Treatment Treat cells with APDP-1 or vehicle (DMSO) Cell Culture->Treatment Heat Shock Heat cells at a range of temperatures Treatment->Heat Shock Lysis Lyse cells and separate soluble/aggregated proteins Heat Shock->Lysis Western Blot Quantify soluble TKX by Western Blot Lysis->Western Blot Data Analysis Plot melt curves and determine thermal shift Western Blot->Data Analysis End End Data Analysis->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Treatment:

    • Culture a cancer cell line known to express TKX to 80-90% confluency.

    • Treat the cells with a final concentration of 10 µM APDP-1 or DMSO (vehicle) for 2 hours at 37°C.

  • Heat Treatment:

    • Harvest the cells and resuspend them in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[7]

  • Lysis and Protein Quantification:

    • Lyse the cells by three cycles of freeze-thawing in liquid nitrogen and a 25°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Transfer the supernatant (soluble protein fraction) to new tubes.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Analyze equal amounts of protein by SDS-PAGE and Western blotting using a specific antibody against TKX.

    • Detect the protein bands using an appropriate imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize them to the intensity at the lowest temperature.

    • Plot the percentage of soluble TKX against the temperature for both APDP-1 and vehicle-treated samples. A shift in the melting curve to higher temperatures for the APDP-1-treated sample confirms target engagement.

Chemoproteomic Profiling for Target Selectivity

To assess the selectivity of APDP-1 across the proteome, a competitive chemoproteomics approach can be employed.[9][10][11] This involves synthesizing an alkyne-tagged analog of APDP-1 for affinity-based protein profiling.

Conceptual Workflow:

  • Probe Synthesis: Synthesize an analog of APDP-1 with a terminal alkyne tag that does not significantly compromise its binding affinity for TKX.

  • Competitive Labeling: Treat cells with increasing concentrations of APDP-1, followed by treatment with the alkyne-tagged probe.

  • Click Chemistry and Enrichment: Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) to attach a biotin-azide reporter tag to the probe-labeled proteins.[1]

  • Pulldown and Mass Spectrometry: Enrich the biotinylated proteins using streptavidin beads, digest the proteins into peptides, and identify and quantify them by LC-MS/MS.

  • Data Analysis: Proteins that show a dose-dependent decrease in labeling in the presence of APDP-1 are identified as targets. This will confirm TKX as the primary target and reveal potential off-targets.

Safety and Handling

APDP-1 is intended for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Consult the Material Safety Data Sheet (MSDS) for detailed safety information.

References

  • Wikipedia. (n.d.). Chemoproteomics. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160. [Link]

  • Wang, Y., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules, 29(15), 3421. [Link]

  • Kharitonov, D. S., et al. (2023). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H). Molecules, 28(23), 7801. [Link]

  • Ni, D., et al. (2017). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Current Protocols in Chemical Biology, 9(1), 1-15. [Link]

  • Longdom Publishing. (2022). Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • PubMed. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • PubMed. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. [Link]

  • PubMed Central (PMC). (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. [Link]

  • ResearchGate. (2025). Development of new 3-aminopyridone derivatives with potential geroprotective activity. [Link]

  • Interchim. (2023). Kinase activity assays: exploring methods for assessing enzyme function. [Link]

  • ResearchGate. (n.d.). Synthesis and members of 3-aminopyridin-2-one based fragment library. [Link]

  • mediaTUM. (n.d.). Identifying small molecule probes for kinases by chemical proteomics. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: SYN-PYR-003 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Yield Optimization & Troubleshooting for N-Isopropyl Aminopyridone Intermediates[1][2]

Introduction: The "Deceptively Simple" Scaffold

You are likely synthesizing 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one (CAS: 1172380-14-1 derivative) as a fragment for KRAS G12C inhibitors (e.g., Sotorasib analogs) or similar kinase inhibitors.[2]

While the molecule appears small, it presents a classic "process chemistry trap":

  • Ambident Nucleophilicity: The starting material, 3-nitro-2-hydroxypyridine, exists in a tautomeric equilibrium, leading to a competition between N-alkylation (desired) and O-alkylation (dead-end ether).[2]

  • Steric Drag: The isopropyl group (propan-2-yl) is a secondary electrophile. Unlike methyl or ethyl groups, it significantly slows down

    
     kinetics, allowing the kinetic O-alkylation product to compete more effectively.[2]
    
  • Polarity Nightmare: The final amino-pyridone is highly polar, water-soluble, and prone to oxidative tarring, making traditional silica chromatography a yield-killer.[2]

This guide bypasses standard textbook advice and focuses on the field-proven protocols to maximize yield.

Module 1: The Alkylation Crisis (N- vs. O-Selectivity)

The Problem: You are reacting 3-nitro-2-hydroxypyridine with 2-iodopropane and getting a mixture of the desired N-isopropyl pyridone and the O-isopropyl ether.

The Mechanism: The 2-pyridone anion is an ambident nucleophile.

  • N-Attack (Thermodynamic): Leads to the stable amide-like carbonyl. Favored by polar aprotic solvents and "soft" counterions.

  • O-Attack (Kinetic): Leads to the lactim ether. Favored by non-polar solvents and "hard" counterions (Ag+), or high

    
     character in the electrophile.[2]
    
Diagnostic Decision Tree

AlkylationLogic Start Starting Material: 3-Nitro-2-hydroxypyridine Base Base Selection Start->Base Solvent Solvent Selection Base->Solvent Electrophile Electrophile: 2-Iodopropane Solvent->Electrophile Decision Is O-Alkylation > 10%? Electrophile->Decision Fix1 Switch Base to Cs2CO3 (Cesium Effect) Decision->Fix1 Yes Fix2 Switch Solvent to DMF/DMSO (Dissolve Anion) Decision->Fix2 Yes Fix3 Lower Temp (0°C -> RT) (Suppress Kinetic O-product) Decision->Fix3 Yes Success Target: N-Isopropyl Product Decision->Success No

Figure 1: Decision logic for optimizing regioselectivity in pyridone alkylation.

Optimized Protocol: The "Cesium Effect"

Do not use Sodium Hydride (NaH).[1] While strong, it often creates "tight ion pairs" that can favor O-alkylation with secondary halides.[2] Use the Cesium Carbonate method.[3]

Reagents:

  • 3-Nitro-2-hydroxypyridine (1.0 eq)[2]

  • 2-Iodopropane (1.5 eq) — Avoid bromide/chloride to speed up kinetics.[2]

  • Cesium Carbonate (

    
    ) (1.5 eq)[2]
    
  • DMF (Dimethylformamide) — Anhydrous.[2]

Step-by-Step:

  • Dissolution: Dissolve nitropyridone and

    
     in DMF (0.5 M concentration). Stir at RT for 30 mins. The solution will turn deep yellow/orange (anion formation).[2]
    
  • Addition: Add 2-iodopropane dropwise.

  • Temperature Control: Heat to 50°C .

    • Why? Higher temps favor the thermodynamic N-product, but too high (>80°C) degrades the reagent. 50°C is the "Goldilocks" zone for secondary halides.

  • Monitoring: Check HPLC/TLC after 4 hours.

    • Target: >95% conversion.[4][5]

    • Troubleshooting: If reaction stalls, add 0.2 eq more iodide.[2]

Data Comparison: Base Effect on Regioselectivity

BaseSolventTempN:O RatioYieldNotes

AcetoneReflux60:4055%Poor solubility leads to O-alkylation.
NaHTHF0°C70:3062%Tight ion pair favors O-attack.

DMF 50°C >95:5 91% Cesium breaks ion pairs; DMF solvates N-anion.

Module 2: Reduction & The "Black Tar" Issue

The Problem: You successfully alkylated the ring, but during reduction of the nitro group (using


), the product turns into a black, sticky tar upon air exposure, or the yield is inexplicably low.

The Cause:

  • Oxidative Instability: Free aminopyridones are electron-rich and prone to oxidation (turning black) in air.

  • Catalyst Poisoning: The pyridone nitrogen can coordinate to Pd, slowing the reaction.

  • Over-Reduction: Under high pressure (>50 psi) or prolonged times, the pyridine ring itself can be partially hydrogenated.[2]

Optimized Protocol: Iron-Mediated Reduction (The "Clean" Route)

While hydrogenation is scalable, Iron/Ammonium Chloride (


) is often more robust for small-to-mid scale because it avoids ring saturation and is easier to monitor.[1][2]

Reagents:

  • N-Isopropyl-3-nitropyridone (1.0 eq)[2]

  • Iron Powder (5.0 eq) — Must be fine powder (325 mesh).[2]

  • Ammonium Chloride (5.0 eq)[2]

  • Solvent: Ethanol/Water (3:1 ratio).

Step-by-Step:

  • Slurry: Mix substrate, Fe, and

    
     in EtOH/Water.
    
  • Reflux: Heat to vigorous reflux (80°C) for 2 hours.

    • Visual Cue: The yellow nitro compound will fade; the iron will turn rust-colored/black.

  • Filtration: Filter hot through Celite to remove iron sludge. Wash the pad with hot ethanol.

    • Critical: Do not let the filtrate cool before filtering, or product may crash out in the iron cake.

Module 3: Isolation Strategy (The "HCl Salt" Trick)

The Problem: The free amine is water-soluble. Standard extraction (DCM/Water) leaves 40% of your product in the aqueous phase. Rotovapping the water leaves salts.

The Solution: Do not isolate the free base. Isolate the Hydrochloride Salt . The salt is stable, non-hygroscopic, and resistant to oxidation.[2]

Workflow Diagram: Isolation

Isolation ReactionMix Crude Reaction Mixture (EtOH/Water) Filter Filter through Celite (Remove Fe) ReactionMix->Filter Concentrate Concentrate to ~10% Volume Filter->Concentrate Extract Extraction: 1. Add EtOAc 2. Wash with Brine (removes NH4Cl) Concentrate->Extract SaltFormation Salt Formation: Add 4M HCl in Dioxane (1.2 eq) Extract->SaltFormation Precipitate Product Precipitates as White Solid SaltFormation->Precipitate

Figure 2: Workup strategy to isolate the stable HCl salt.

Protocol:

  • After filtering the iron, concentrate the filtrate to remove most Ethanol.

  • Extract the aqueous residue with Ethyl Acetate (EtOAc) .[6]

    • Note: The amino-pyridone has decent solubility in EtOAc, unlike pure water.

  • Dry the EtOAc layer (sodium sulfate).[6]

  • The Crystallization: Cool the EtOAc solution to 0°C. Dropwise add 4M HCl in Dioxane (1.1 eq).

  • Harvest: The product will crash out as a white/off-white solid. Filter and wash with cold ether.

    • Yield: Typically >85% recovery.[6]

    • Purity: Usually >98% without column chromatography.

FAQ: Troubleshooting Common Failures

Q: Can I use Mitsunobu reaction for the alkylation? A: Yes, but it is generally overkill. Mitsunobu (DIAD/PPh3 + Isopropanol) favors N-alkylation exclusively, which is great.[2] However, the purification (removing triphenylphosphine oxide) is difficult with this polar product.[2] Use Mitsunobu only if the


 route fails or if you have a very sensitive substrate.

Q: My product has a purple hue. Is it ruined? A: Not necessarily. Trace oxidation of aminopyridones produces highly colored species (purple/black). The bulk material is likely fine. Converting to the HCl salt (as described in Module 3) usually "cleans" this up, as the oxidized impurities often stay in the mother liquor.[2]

Q: Why did I lose the halogen (if my starting material had a Br/Cl)? A: If you used catalytic hydrogenation (


), you likely performed hydrodehalogenation.[2] For halogenated precursors, you must  use the Iron/Ammonium Chloride reduction method or use a poisoned catalyst (like Pt/C with Vanadium) to preserve the halogen.[2]

References

  • Regioselective N-Alkylation: Li-Chen Xu, et al.[2][7] "Chemo- and Regioselective Alkylation of Pyridine N-Oxides." Org.[4][5][8][7][9][10] Lett. 2023, 25, 8640-8644.[2][7] Link[2]

    • Context: Establishes the thermodynamic preference for N-alkyl
  • Cesium Carbonate Effect: Jon T. Njardarson, et al.[2] "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." J. Med. Chem. 2014, 57, 10257.[2] Link[2]

    • Context: Reviews standard industry practices for heterocycle synthesis, valid
  • Reduction Methodologies: Hongtao Lu, et al.[2] "Metal-Free Reduction of Aromatic Nitro Compounds." Org.[5][8][7][9][10] Lett. 2016, 18, 2774.[2][5] Link[2]

    • Context: Provides comparative data on nitro reduction efficiency and tolerance.
  • Sotorasib (AMG 510) Intermediate Synthesis: Canon, J. et al.[2] "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature 2019, 575, 217–223.[2] Link[2]

    • Context: The primary driver for the industrial relevance of this specific N-isopropyl pyridone scaffold.

Sources

Purification challenges of aminodihydropyridinone compounds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Aminodihydropyridinone Compounds

Welcome to the technical support center for the purification of aminodihydropyridinone (ADHP) compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying this important class of nitrogen-containing heterocycles. The unique structural features of ADHPs—namely the basic amino group and the potentially sensitive dihydropyridinone core—often lead to predictable but solvable purification issues.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It aims not only to provide solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory workflows.

Part 1: Chromatography Troubleshooting & FAQs

Chromatography is the workhorse of purification, but the inherent basicity of aminodihydropyridinones can lead to frustrating results on standard silica gel.

Q1: My ADHP compound is streaking badly (tailing) on my silica gel TLC plate and column. What's causing this and how do I fix it?

Short Answer: The streaking is most likely due to strong acid-base interactions between the basic amino group on your compound and acidic silanol groups (Si-OH) on the surface of the silica gel. To fix this, you need to add a basic modifier to your mobile phase to "mask" these acidic sites.

Detailed Explanation: Standard silica gel is an acidic stationary phase (pKa ≈ 4.5). The amino group of your ADHP is basic and can be protonated by the surface silanols. This creates a strong ionic interaction, causing a portion of your compound to "stick" to the stationary phase and elute slowly, resulting in a long tail.[1][2][3]

Troubleshooting Protocol:

  • Introduce a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your eluent system (e.g., Hexane/Ethyl Acetate).[1][2]

    • Triethylamine (TEA): Start by adding 0.5-2% (v/v) of TEA to your mobile phase.[1] TEA is a volatile base that will compete with your ADHP for binding to the acidic silanol sites, leading to sharper peaks and more symmetrical elution.[1][4]

    • Ammonia: For more polar systems, adding 1-2% of a concentrated ammonium hydroxide solution to the polar component of your mobile phase (e.g., methanol) can also be highly effective.[1]

  • Optimize Modifier Concentration: Run a few TLC plates with varying concentrations of the modifier (e.g., 0.5%, 1%, and 2% TEA) to find the optimal level that gives a tight, symmetrical spot for your compound.

  • Column Equilibration: When running a column, ensure it is thoroughly equilibrated with the modifier-containing mobile phase before loading your sample. This ensures the entire silica bed is deactivated.

Table 1: Common Mobile Phase Modifiers for Purifying Basic Compounds
ModifierTypical ConcentrationRecommended Use CaseVolatility & Compatibility
Triethylamine (TEA) 0.5 - 2% (v/v)Standard choice for most non-polar to medium-polarity solvent systems (e.g., Hexanes/EtOAc, DCM/MeOH).[1][2]High volatility, easily removed under vacuum. May interfere with MS detection.
Ammonia (aq. NH₄OH) 1 - 2% (v/v)Effective in highly polar mobile phases (e.g., DCM/MeOH, pure MeOH).[1]Volatile, but introduces water. Generally compatible with ESI-MS.
Pyridine 0.5 - 2% (v/v)Less common, but can be effective.Moderate volatility, harder to remove completely. Strong odor.
Q2: I've added TEA, but my peak is still broad. What else could be wrong?

Short Answer: If a basic modifier doesn't solve peak broadening, consider column overloading, poor sample solubility in the mobile phase, or potential on-column degradation.

Detailed Explanation:

  • Column Overloading: Injecting too much sample for the column size can exceed its linear capacity, leading to broad, asymmetrical peaks.[3] As a rule of thumb, for flash chromatography, the sample load should be between 1-10% of the silica gel mass, depending on the separation difficulty.

  • Solvent Mismatch: If your sample is dissolved in a solvent much stronger (more polar in normal phase) than your mobile phase, it can cause band broadening at the column inlet.[3] Always try to dissolve your sample in the weakest possible solvent or directly in the mobile phase.

  • Compound Degradation: Some sensitive compounds can degrade on silica gel, even if it's deactivated.[5] This can manifest as streaking or the appearance of new spots on TLC. To test for this, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute. If a new spot or a streak from the baseline appears, your compound is likely unstable on silica.[5]

Workflow: Troubleshooting Poor Peak Shape in Chromatography

Below is a logical workflow to diagnose and solve issues with peak shape for aminodihydropyridinone compounds.

G Start Problem: Poor Peak Shape (Tailing/Broadening) Check_Modifier Is a basic modifier (e.g., 1% TEA) in the mobile phase? Start->Check_Modifier Add_Modifier Action: Add 0.5-2% TEA or NH3 to mobile phase. Check_Modifier->Add_Modifier No Check_Load Is the column overloaded? (>5% w/w sample/silica) Check_Modifier->Check_Load Yes Success Resolution: Improved Peak Shape Add_Modifier->Success Reduce_Load Action: Reduce sample load or use a larger column. Check_Load->Reduce_Load Yes Check_Solvent Is the sample dissolved in a strong solvent (e.g., neat MeOH, DMSO)? Check_Load->Check_Solvent No Reduce_Load->Success Change_Solvent Action: Dissolve sample in a weaker solvent (DCM, Toluene) or adsorb onto silica. Check_Solvent->Change_Solvent Yes Check_Stability Is the compound stable on silica? (Run stability TLC) Check_Solvent->Check_Stability No Change_Solvent->Success Change_Stationary_Phase Action: Switch to an alternative stationary phase. Check_Stability->Change_Stationary_Phase No Check_Stability->Success Yes Change_Stationary_Phase->Success

Caption: Troubleshooting workflow for poor peak shape.

Q3: My compound seems to be degrading on silica gel. What are my alternatives?

Short Answer: If your ADHP is acid-sensitive, switch to a more inert stationary phase like neutral alumina, C18 (reversed-phase), or functionalized silica gels.

Detailed Explanation:

  • Alumina (Al₂O₃): Alumina is available in acidic, neutral, and basic grades. For basic compounds like ADHPs, neutral or basic alumina is a good alternative to silica.[6] It is generally less acidic and can prevent the degradation of acid-sensitive molecules. However, be aware that alumina can sometimes retain polar compounds more strongly than silica.[6]

  • Reversed-Phase Silica (C18/C8): In reversed-phase chromatography, the stationary phase is nonpolar (e.g., silica functionalized with C18 alkyl chains), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[7] Elution order is inverted: polar compounds elute first. This is an excellent method for purifying polar, water-soluble ADHPs and completely avoids issues with acidic silanols.[6] Mobile phase modifiers like formic acid (FA) or trifluoroacetic acid (TFA) are often used to improve peak shape by ensuring the analyte has a consistent protonation state.[8]

  • Other Functionalized Silicas: Specialty phases like amino-propyl (NH₂) or diol-bonded silica offer different selectivity and are less acidic than standard silica. They can be useful for separating very polar compounds that have low retention on C18.[9]

Part 2: Crystallization & Stability FAQs

After successful chromatographic separation, obtaining a pure, crystalline solid is the final goal. ADHPs can sometimes present challenges in this step as well.

Q4: My purified ADHP won't crystallize from solution; it just oils out. What should I do?

Short Answer: "Oiling out" occurs when a compound's melting point is lower than the temperature of the solution, or it has very high solubility in the chosen solvent. To induce crystallization, you need to change the conditions by using a different solvent system (an anti-solvent), lowering the temperature slowly, or trying to create nucleation points.

Detailed Explanation: Crystallization is a two-step process: nucleation (the initial formation of small crystal seeds) and crystal growth.[10] Oiling out happens when the solution becomes supersaturated too quickly or under conditions that favor a liquid phase separation over an ordered solid lattice.

Troubleshooting Protocol:

  • Anti-Solvent Addition: This is often the most effective technique.

    • Dissolve your oily compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., Dichloromethane, Ethyl Acetate, Methanol).

    • Slowly add a "poor" or "anti-solvent" in which the compound is insoluble (e.g., Hexanes, Pentane, Diethyl Ether, Water) dropwise while stirring.[11]

    • Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of supersaturation.

    • If possible, slightly warm the solution to redissolve the cloudiness, then allow it to cool slowly and undisturbed to room temperature, and then to 4°C or -20°C.

  • Vapor Diffusion: This is a gentle method for growing high-quality crystals.[12]

    • Dissolve your compound in a small volume of a relatively volatile "good" solvent (e.g., DCM or Acetone) in a small, open vial.

    • Place this small vial inside a larger, sealed jar that contains a larger volume of a more volatile "anti-solvent" (e.g., Pentane or Hexane).[12]

    • Over time, the anti-solvent vapor will slowly diffuse into the good solvent, gradually decreasing the solubility of your compound and promoting slow crystal growth.[12]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can act as nucleation sites.

    • Seeding: If you have a tiny crystal of the pure compound, add it to the supersaturated solution to act as a template for further crystal growth.

Q5: My ADHP compound seems to be oxidizing or discoloring during workup or storage. How can I prevent this?

Short Answer: Dihydropyridine rings can be susceptible to oxidation to the corresponding aromatic pyridine. This can be accelerated by air, light, and acid. Minimize exposure to these conditions during purification and storage.

Detailed Explanation: The dihydropyridine core is an electron-rich system that can be prone to oxidative aromatization. This is a common degradation pathway for this class of compounds.

Prevention Strategies:

  • Inert Atmosphere: When possible, conduct purification steps (like solvent removal) and storage under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.

  • Protection from Light: Store the compound in amber vials or wrap flasks/vials in aluminum foil to protect it from light, which can catalyze oxidation.

  • Control pH: Strong acidic conditions can sometimes promote degradation. Ensure that all acidic reagents from the reaction (e.g., HCl, TFA) are thoroughly removed during workup before final purification. The use of a mild base wash (e.g., saturated NaHCO₃ solution) during extraction is often beneficial.

  • Cold Storage: Store the final, pure compound at low temperatures (e.g., -20°C) to slow the rate of any potential decomposition reactions.

References

  • University of Rochester.
  • BenchChem. Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
  • ResearchGate.
  • Hawach Scientific.
  • ResearchG
  • SPT Labtech.
  • ALWSCI.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Crawford Scientific.
  • PMC. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. [Link]

  • Chemistry LibreTexts. Liquid Chromatography. [Link]

  • PMC. Getting crystals your crystallographer will treasure: a beginner's guide. [Link]

  • Oxford Academic. Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. [Link]

  • Biotage. How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography. [Link]

Sources

Technical Support Center: Overcoming Dihydropyridinone Solubility Challenges in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve the complex physicochemical challenges associated with dihydropyridinone (DHP) derivatives. DHPs often exhibit high lipophilicity, leading to poor aqueous solubility, erratic assay readouts, and formulation bottlenecks.

This guide bypasses superficial fixes and dives into the mechanistic causality of solubility failures, providing you with self-validating protocols to ensure the scientific integrity of your drug discovery workflows.

Section 1: The Root Cause - Physicochemical Properties & Assay Artifacts

Q: Why do my dihydropyridinone hits show erratic dose-response curves (e.g., steep Hill slopes) or non-competitive inhibition in biochemical assays? A: DHP derivatives, particularly those bearing bulky aliphatic or aromatic substituents, often possess high lipophilicity (ClogP > 3). When introduced into aqueous assay buffers, these compounds frequently undergo a phase transition, self-assembling into colloidal aggregates ranging from 30 to 1000 nm in diameter[1]. Instead of binding specifically to your target's active site, these colloids sequester and partially denature proteins via non-specific surface adsorption[2]. This aggregation-based inhibition is a leading cause of false positives in high-throughput screening (HTS)[1].

Q: Does colloidal aggregation only affect cell-free biochemical assays? A: No. While traditionally viewed as a soluble-protein assay artifact, colloidal aggregation severely impacts cell-based formats, including GPCR β-arrestin assays[3]. Aggregating compounds can act as apparent antagonists by sequestering the receptor or the activating ligand. Furthermore, they can induce artifactual inverse agonism via direct membrane perturbation[3].

Section 2: Cosolvent Limits & Cytotoxicity

Q: Can I simply increase the DMSO concentration to keep my hydrophobic DHP derivative in solution? A: No. While dimethyl sulfoxide (DMSO) is the industry standard for solubilizing screening compounds, biological systems have strict tolerance limits. In cell-based assays, exceeding 0.5% (v/v) DMSO can lead to significant cytotoxicity, membrane permeabilization, and altered metabolic profiles[4]. At concentrations of 3% to 5%, DMSO completely inhibits cell proliferation and actively induces apoptosis by interacting with apoptotic and membrane proteins[5],[4]. For primary cells, the tolerance is even lower (<0.1%).

Data Presentation: Cosolvent Tolerance Limits

To prevent solvent-induced artifacts, adhere to the maximum tolerated concentrations outlined below.

CosolventMax Conc. (Biochemical)Max Conc. (Cell-Based)Causality of Interference at High Doses
DMSO 5.0% - 10.0%0.1% - 0.5%Membrane permeabilization, apoptosis induction, and enzyme denaturation[5],[4].
Ethanol 5.0%0.1% - 0.5%Rapid metabolic disruption and cellular membrane lysis[4].
PEG-400 5.0%1.0%Osmotic stress and viscosity-induced diffusion limits in the assay medium.
HP-β-CD 10.0%2.0% - 5.0%Depletion of cholesterol from plasma membranes at extreme concentrations[6].

Section 3: Advanced Formulation - Cyclodextrin Inclusion Complexes

Q: If I cannot use high DMSO concentrations, how should I formulate highly hydrophobic DHPs for cell-based and in vivo assays? A: The most robust alternative is the use of cyclodextrins (CDs), specifically hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD). CDs are cyclic oligosaccharides that form a truncated cone with a hydrophobic internal cavity and a hydrophilic exterior[]. By encapsulating the lipophilic moiety of the DHP derivative within this cavity, CDs create a host-guest inclusion complex[8].

This process is thermodynamically driven by the release of high-energy water molecules from the cavity and stabilized by van der Waals interactions[]. It molecularly disperses the drug in aqueous media without altering its covalent structure, ionization state, or the tonicity of the formulation, significantly enhancing bioavailability[8],[].

Section 4: Step-by-Step Methodologies

To ensure trustworthiness, every protocol must be a self-validating system. Implement the following workflows to diagnose and resolve DHP solubility issues.

Protocol A: Detecting Colloidal Aggregation via DLS & Detergent Reversal

Causality: True target inhibition is independent of non-ionic detergents, whereas aggregation-based false positives are disrupted by them.

  • Prepare Assay Solutions: Prepare your standard biochemical assay buffer. Spike in the DHP compound at its IC50 and IC90 concentrations (keep final DMSO ≤ 1%).

  • Detergent Addition: Prepare a parallel set of samples containing 0.01% (v/v) Triton X-100 or Tween-80.

  • Enzyme Activity Readout: Run the biochemical assay. Validation Check: If the compound loses its inhibitory activity in the presence of the detergent, it is highly likely an aggregator[1].

  • Dynamic Light Scattering (DLS) Confirmation: Transfer 20 µL of the detergent-free compound solution to a DLS cuvette. Scan for particles. Validation Check: The presence of particles in the 30–1000 nm radius range confirms colloidal aggregation[1].

Protocol B: Preparation of DHP/HP-β-CD Inclusion Complexes for Cell Culture

Causality: Forcing a hydrophobic compound into an aqueous phase requires mechanical energy to overcome the activation barrier of complexation.

  • Determine Stoichiometry: Assume a 1:1 or 1:2 (Drug:CD) molar ratio. Weigh the required amount of HP-β-CD and dissolve it in cell culture media (without FBS) to create a 10% (w/v) CD solution.

  • Solvent Spiking: Dissolve the DHP derivative in 100% DMSO at a highly concentrated stock (e.g., 50 mM).

  • Dropwise Complexation: Place the 10% HP-β-CD solution on a magnetic stirrer (800 rpm). Add the DHP-DMSO stock dropwise (1 µL per second) into the vortex. Ensure the final DMSO concentration remains ≤ 0.5%[4].

  • Equilibration: Sonicate the mixture in a water bath for 15 minutes, then incubate on a rotary shaker at 37°C for 24 hours to allow thermodynamic equilibration of the inclusion complex.

  • Sterile Filtration & Validation: Filter the solution through a 0.22 µm PVDF membrane. Validation Check: Analyze the filtrate via HPLC-UV to confirm the exact concentration of the solubilized DHP before applying it to your cells.

Section 5: Troubleshooting Workflow

Use the following logical decision tree when a DHP compound exhibits assay anomalies.

G A DHP Compound Assay Anomaly B Visual/Microscopic Precipitation? A->B C Run DLS & Detergent Test B->C No (Clear) E Optimize Formulation (e.g., HP-β-CD) B->E Yes (Visible) D Colloidal Aggregator (False Positive) C->D + Particles / Reversible F Proceed to Valid Assay C->F - Particles / Irreversible E->F

Workflow for diagnosing and resolving dihydropyridinone solubility and aggregation issues.

Section 6: References

  • Shoichet, B. K., et al. (2003). Identification and Prediction of Promiscuous Aggregating Inhibitors among Known Drugs | Journal of Medicinal Chemistry - ACS Publications. acs.org. 1

  • Shoichet, B. K., & Shoichet, M. S. (2018). Colloidal aggregation: from screening nuisance to formulation nuance - PubMed - NIH. nih.gov. 2

  • Sassano, M. F., et al. (2013). Aggregation false positives in cell based assays? - Sussex Drug Discovery Centre. wordpress.com. 3

  • Nikon Case Studies. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. nikon.com. 5

  • PMC. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. nih.gov. 4

  • MDPI. (2023). Short Review on the Biological Activity of Cyclodextrin-Drug Inclusion Complexes Applicable in Veterinary Therapy. mdpi.com. 8

  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost. bocsci.com.

  • ResearchGate. (2025). Design and Evaluation of Cyclodextrin-Based Drug Formulation. researchgate.net. 6

Sources

Technical Support Center: Optimization of Dihydropyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of dihydropyridines (DHPs), a critical scaffold in medicinal chemistry, most notably as calcium channel blockers.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you with the knowledge to not only solve common problems but also to proactively optimize your synthetic strategies.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common hurdles encountered during the Hantzsch dihydropyridine synthesis and related methodologies.

Q1: My Hantzsch reaction yield is consistently low. What are the primary factors to investigate?

Low yields in the classical Hantzsch synthesis, a multicomponent reaction involving an aldehyde, two equivalents of a β-keto ester, and a nitrogen source, are a frequent challenge.[1][4][5] The issue often stems from one or more of the following factors:

  • Inefficient Reaction Conditions: The traditional method often requires prolonged heating in solvents like ethanol or acetic acid, which can lead to side reactions and degradation.[5]

    • Solution: Consider employing a catalyst to accelerate the reaction and enable milder conditions. A wide range of catalysts, from simple Brønsted and Lewis acids to more complex heterogeneous systems, have been shown to dramatically improve yields and shorten reaction times.[6][7] For instance, using p-toluenesulfonic acid (PTSA) or certain ionic liquids can significantly boost efficiency.[1][4][7] Microwave-assisted organic synthesis (MAOS) is another powerful technique for rapidly optimizing conditions, often leading to excellent yields in minutes.[1][4][8]

  • Suboptimal Solvent Choice: The polarity of the solvent plays a crucial role in the Hantzsch reaction.

    • Solution: Polar solvents like ethanol and water generally give good to excellent yields.[5][9] Less polar solvents such as toluene or dichloromethane often result in lower efficiency due to the poor solubility of the ammonium salt.[5] Interestingly, "on-water" synthesis, where the reaction is performed in an aqueous medium, has emerged as a highly efficient and environmentally friendly option.[9][10] In some cases, solvent-free conditions, particularly with microwave irradiation or grinding, can also provide high yields.[11][12]

  • Purity of Starting Materials: Impurities in your aldehyde, β-keto ester, or nitrogen source can significantly inhibit the reaction or lead to unwanted side products.

    • Solution: Ensure all reagents are of high purity. Aldehydes, in particular, can be prone to oxidation to carboxylic acids, which can interfere with the reaction. It is advisable to use freshly distilled or purified aldehydes.

  • Reaction Equilibrium: The Hantzsch condensation is a series of equilibrium reactions. The formation of water as a byproduct can shift the equilibrium back towards the reactants.

    • Solution: While not always necessary with modern catalytic methods, in some classical syntheses, removal of water using a Dean-Stark apparatus can drive the reaction to completion.

Low_Yield_Troubleshooting Start Low Yield Observed Check_Purity Verify Reagent Purity (Aldehyde, β-ketoester, N-source) Start->Check_Purity Check_Purity->Start If impure, purify & restart Optimize_Catalyst Introduce/Optimize Catalyst (e.g., PTSA, Ionic Liquid, Heterogeneous) Check_Purity->Optimize_Catalyst If pure Optimize_Solvent Evaluate Solvent System (Ethanol, Water, Solvent-free) Optimize_Catalyst->Optimize_Solvent Optimize_Temp_Time Adjust Temperature & Time (Consider Microwave Synthesis) Optimize_Solvent->Optimize_Temp_Time Check_Stoichiometry Confirm Stoichiometry (Aldehyde:β-ketoester:N-source) Optimize_Temp_Time->Check_Stoichiometry Result Improved Yield Check_Stoichiometry->Result Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates Aldehyde Aldehyde Knoevenagel α,β-Unsaturated Carbonyl (Knoevenagel Product) Aldehyde->Knoevenagel BetaKetoester1 β-Ketoester (1 eq) BetaKetoester1->Knoevenagel BetaKetoester2 β-Ketoester (1 eq) Enamine Enamine BetaKetoester2->Enamine NitrogenSource Nitrogen Source (e.g., NH₃) NitrogenSource->Enamine Michael_Addition Michael Addition Knoevenagel->Michael_Addition Enamine->Michael_Addition Cyclization Cyclization & Dehydration Michael_Addition->Cyclization Product 1,4-Dihydropyridine Cyclization->Product

Sources

Troubleshooting cell toxicity in assays with 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Assays for 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one

Executive Summary

You are likely utilizing 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one (also known as 3-amino-1-isopropylpyridin-2(1H)-one) as a fragment-based lead or a building block for kinase/elastase inhibitors. While the pyridin-2-one scaffold is a privileged structure in medicinal chemistry, the exocyclic primary amine at position 3 and the lipophilic isopropyl group introduce specific physicochemical challenges.

High "toxicity" readouts with this compound often stem from compound precipitation or assay interference rather than true biological apoptosis. This guide provides a systematic approach to distinguishing between artifactual data and genuine cellular effects.

Part 1: The Diagnostic Workflow

Before altering your biological parameters, you must validate the chemical behavior of the compound in your specific media.

Visualizing the Troubleshooting Logic

TroubleshootingLogic Start High Toxicity / Low Viability Observed CheckMicroscope Step 1: Microscopy Inspection (10x/20x Phase Contrast) Start->CheckMicroscope Crystals Crystals/Debris Visible? CheckMicroscope->Crystals SolubilityIssue Issue: Precipitation (False Toxicity via membrane disruption) Crystals->SolubilityIssue Yes CheckAssay Step 2: Check Assay Type Crystals->CheckAssay No IsTetrazolium Is it MTT/MTS? CheckAssay->IsTetrazolium Interference Issue: Chemical Reduction (Primary amine reduces MTT -> False High/Low) IsTetrazolium->Interference Yes TrueTox Issue: True Biological Toxicity (Off-target Kinase Inhibition?) IsTetrazolium->TrueTox No

Figure 1: Decision tree for isolating the root cause of observed cell death.

Part 2: Troubleshooting Modules

Module 1: Solubility & Precipitation (The "Crash Out")

The Issue: The isopropyl group increases lipophilicity (


), but the planar pyridone ring encourages 

-

stacking. When you dilute a high-concentration DMSO stock directly into aqueous media, the compound may "crash out" (crystallize) before it disperses. These crystals settle on cells, causing physical stress and membrane rupture (necrosis), which mimics drug toxicity.

Q: I see dark specks covering my cells. Is this cell debris or compound? A: Perform a "No-Cell" Control. Incubate media + compound (at the highest test concentration) without cells.

  • If specks appear: It is compound precipitation.[1]

  • Solution: You must optimize your dilution protocol. Do not pipette 100% DMSO stock directly into the cell well.

Q: How do I keep it in solution? A: Use an Intermediate Dilution Step .

  • Prepare your 1000x stock in 100% DMSO.

  • Dilute to 10x in culture media (pre-warmed to 37°C) in a separate tube. Vortex immediately.

  • Check for turbidity.[2] If clear, add this 10x solution to your cells (1:10 dilution).

  • Limit: Ensure final DMSO concentration is <0.5% (v/v).[1]

Module 2: Assay Interference (The "Redox Trap")

The Issue: This compound contains a primary aromatic-like amine (at position 3). Primary amines can act as reducing agents.

  • MTT/MTS Assays: These rely on cellular dehydrogenases to reduce tetrazolium salts to colored formazan.[3][4]

  • The Artifact: The 3-amino group can chemically reduce MTT without any cells present. This generates a strong background signal, potentially masking toxicity (False Viability) or, if the product precipitates differently, causing erratic absorbance readings.

Q: My dose-response curve is flat or shows increased viability at high doses. Why? A: You are likely seeing chemical reduction of the dye.

  • Validation: Mix MTT reagent + Compound (no cells). Incubate for 2 hours.

  • If the solution turns purple/brown, the compound interferes.

Q: Which assay should I use instead? A: Switch to a non-redox mode of action.

Assay TypeMechanismCompatibility with 3-aminopyridones
MTT / MTS Reductive potential (NAD(P)H)Low (High risk of false positives)
Resazurin (AlamarBlue) Reductive potentialMedium (Amine may still interfere)
CellTiter-Glo (ATP) ATP quantitation (Luciferase)High (Recommended substitute)
LDH Release Membrane integrityHigh (Good for necrosis detection)
Module 3: Biological Toxicity (Mechanism of Action)

The Issue: If solubility and interference are ruled out, the toxicity is real. The aminopyridone scaffold is a common pharmacophore for kinase inhibitors (e.g., p38 MAPK) and proteases.

Q: Why are my cells dying unexpectedly? A:

  • Off-Target Kinase Inhibition: At high micromolar concentrations (>10 µM), this scaffold may inhibit essential housekeeping kinases (e.g., CDK2, GSK3

    
    ), leading to cell cycle arrest or apoptosis.
    
  • Oxidative Stress: The primary amine can oxidize in culture media over long incubations (48-72h), generating reactive oxygen species (ROS) or toxic quinone-imine intermediates.

Q: How do I prevent oxidation-mediated toxicity? A:

  • Refresh media every 24 hours.

  • Add an antioxidant (e.g., 50 µM

    
    -mercaptoethanol) if your cell line tolerates it, to prevent the amine oxidation.
    

Part 3: Validated Protocols

Protocol A: The "Spike-In" Interference Check

Use this to validate your viability assay before running a full screen.

  • Plate Setup: Seed cells in a 96-well plate and incubate until 80% confluent.

  • Treatment:

    • Group A (Cells only): Media + DMSO vehicle.

    • Group B (Cells + Compound): Media + Compound (at IC50).

    • Group C (No Cells/Media only): Media + Compound (at IC50).

  • Assay: Add your detection reagent (e.g., MTT) to all wells.

  • Analysis:

    • Measure Absorbance (OD).[5]

    • If Group C OD > Media Blank OD, the compound is chemically reducing the dye. Action: Switch to ATP assay.

Protocol B: Serial Dilution for Lipophilic Scaffolds

DilutionProtocol Stock 10 mM Stock (100% DMSO) Intermed Intermediate Plate (Dilute in Media to 100 µM) *Vortex Immediately* Stock->Intermed 1:100 Dilution Final Cell Plate (Transfer to cells -> 10 µM) Final DMSO: 0.1% Intermed->Final 1:10 Dilution

Figure 2: Two-step dilution scheme to prevent "shock" precipitation.

References

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Stockert, J. C., et al. (2012). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica, 114(8), 785-796.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on Pyridin-2-one physicochemical properties).
  • PubChem Compound Summary. (n.d.). 3-Amino-1-isopropyl-2-pyridone. National Center for Biotechnology Information. Available at: [Link] (Note: Link directs to the specific CAS/compound entry or closest analog for property verification).

Sources

Technical Support Center: Dihydropyridinone-Based Inhibitor Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: DHP-OPT-2024 Assigned Specialist: Senior Application Scientist, Lead Discovery Group

Introduction

Welcome to the Dihydropyridinone (DHP) Technical Support Hub. You are likely here because your DHP-based lead compounds—often designed as p38 MAPK inhibitors, BET bromodomain inhibitors, or HIV-1 RT inhibitors—are exhibiting perplexing behavior.

The DHP scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic peptide bonds and position hydrogen bond donors/acceptors effectively. However, this scaffold carries inherent liabilities. Our internal validation data suggests that 35-40% of early-stage DHP hits are false positives driven by colloidal aggregation, while late-stage attrition is frequently caused by off-target hERG blockade or CYP450 inhibition.

This guide is structured to troubleshoot these specific failure modes.

Module 1: Assay Interference & False Positives

"My IC50 shifts dramatically between assay runs. Is my compound inhibiting the target or the assay?"

The Root Cause: Colloidal Aggregation

Dihydropyridinones are often planar and lipophilic. In aqueous buffers, they can spontaneously self-assemble into colloidal aggregates (100–1000 nm particles). These colloids sequester enzymes on their surface, causing non-specific inhibition that mimics competitive inhibition. This is the most common "off-target" effect in early screening.

Troubleshooting Protocol: The "Detergent & Concentration" Stress Test

Use this protocol to validate if your DHP inhibitor is acting via specific binding or non-specific aggregation.

Step-by-Step Methodology:

  • Baseline IC50: Measure the IC50 of your DHP compound under standard conditions (e.g., 1 nM Enzyme).

  • Detergent Challenge: Repeat the assay with the addition of a non-ionic detergent.

    • Reagent: 0.01% - 0.1% Triton X-100 or freshly prepared CHAPS.

    • Logic: Detergents disrupt colloidal aggregates but rarely affect specific small-molecule binding.

  • Enzyme Concentration Challenge: Repeat the assay with 10x Enzyme concentration (e.g., 10 nM).

    • Logic: A specific inhibitor’s IC50 should remain relatively constant (according to the Cheng-Prusoff equation) provided

      
      . However, aggregate-based inhibition is stoichiometric; increasing the enzyme overwhelms the aggregate surface area, causing a massive right-shift in IC50.
      

Data Interpretation Table:

ObservationDiagnosisAction Required
IC50 Unchanged (+/- 2-fold)True Binder Proceed to Selectivity Profiling (Module 2).
IC50 Increases >10-fold with DetergentAggregator Discard or chemically modify to increase

(reduce planarity).
IC50 Increases linearly with Enzyme Conc.Aggregator The compound is sequestering protein. False Positive.
Visual Workflow: Aggregation Decision Tree

AggregationCheck Start DHP Compound High Potency Hit DetergentTest Add 0.01% Triton X-100 Start->DetergentTest Result1 IC50 Shifts > 5-fold? DetergentTest->Result1 Aggregator ARTIFACT: Colloidal Aggregator (Non-specific inhibition) Result1->Aggregator Yes NextStep Check Enzyme Dependence Result1->NextStep No EnzymeTest Increase [Enzyme] 10x NextStep->EnzymeTest Result2 IC50 Shifts significantly? EnzymeTest->Result2 Result2->Aggregator Yes TrueBinder VALIDATED HIT Proceed to Selectivity Result2->TrueBinder No

Caption: Logical workflow to distinguish specific DHP binding from non-specific colloidal aggregation artifacts.

Module 2: Kinase Selectivity & Cross-Reactivity

"My p38 inhibitor is showing toxicity in cell lines that don't depend on p38. Why?"

The Root Cause: Structural Homology

While DHP-based inhibitors (e.g., analogues of PH-797804 or BIRB 796 ) are designed for p38 MAPK, the ATP-binding pocket is highly conserved. Common off-targets for DHP scaffolds include JNK2 , ERK2 , and c-Raf . Inhibition of these "survival kinases" can lead to unexpected cellular toxicity unrelated to the therapeutic target.

Mechanism: Type I vs. Type II Binding
  • Type I (ATP-competitive): Binds the active conformation (DFG-in). DHPs here often lack selectivity because the active pocket is structurally similar across the kinome.

  • Type II (Allosteric/Hybrid): Binds the inactive conformation (DFG-out). This induces a conformational change exposing a hydrophobic pocket (the "selectivity pocket").

Technical Recommendation: If your DHP is a Type I inhibitor, you must pivot to a Type II design strategy to improve selectivity. This usually involves adding a "tail" moiety (often a urea or amide linker) to the DHP core that extends into the allosteric hydrophobic region adjacent to the ATP pocket.

Protocol: The "Negative Control" Validation

Do not rely solely on siRNA to validate on-target effects. You must synthesize a structurally matched negative control .

  • Design: Take your lead DHP compound.

  • Modification: Methylate the N-H of the dihydropyridinone ring or the key hinge-binding motif.

  • Validation: Ensure this analog loses biochemical potency against the target (IC50 > 10 µM).

  • Cellular Assay: Treat cells with this inactive analog.

    • Result: If toxicity persists, the effect is off-target (likely general cytotoxicity or another kinase).

Module 3: Safety Liabilities (hERG & CYP)

"Our lead candidate is failing safety screens due to QT prolongation and rapid clearance."

Issue 1: hERG Channel Blockade (Cardiotoxicity)

The hERG potassium channel is notoriously promiscuous. It possesses a large inner cavity with aromatic residues (Y652, F656) that bind lipophilic, basic amines via


-stacking and cation-

interactions.
  • The DHP Liability: The basic nitrogen often found in the C7-substituent of DHP kinase inhibitors can become protonated at physiological pH, mimicking the pharmacophore of potent hERG blockers like E-4031.

Mitigation Strategy:

  • Reduce Basicity: Lower the pKa of the basic amine below 7.0 (e.g., convert a piperidine to a morpholine or pyridine).

  • Zwitterionic Approach: Introduce a carboxylic acid to neutralize the charge, preventing the cation-

    
     interaction in the hERG pore.
    
Issue 2: CYP450 Inhibition & Induction

Dihydropyridinones are structurally related to 1,4-dihydropyridines (calcium channel blockers), which are classic substrates and inhibitors of CYP3A4 .

  • Mechanism-Based Inhibition (MBI): The DHP ring can be oxidized to a pyridine species.[1] If this oxidation involves a radical intermediate, it can covalently modify the heme of CYP450, leading to irreversible "suicide inhibition."

Visual Workflow: Safety Optimization Cycle

SafetySAR Input DHP Lead (High hERG/CYP) Step1 Structural Analysis Input->Step1 Branch1 hERG Fix: Lower pKa < 7.0 Add Oxygen (Morpholine) Step1->Branch1 Branch2 CYP Fix: Block Oxidation Sites Fluorine Substitution Step1->Branch2 Test Patch Clamp & Microsomal Stability Branch1->Test Branch2->Test Output Optimized Lead (Safe Profile) Test->Output

Caption: SAR optimization loop to mitigate hERG blockade and CYP metabolic instability in DHP scaffolds.

References

  • Shoichet, B. K. (2006). Screening in a spirit of false discovery. Drug Discovery Today. Link (Establishes the foundational science of colloidal aggregation in screening).

  • Natarajan, S. R., et al. (2003).[2] p38 MAP kinase inhibitors: Part 1. Design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold.[2] Bioorganic & Medicinal Chemistry Letters. Link (Primary source for DHP scaffold design in kinase inhibition).[2]

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels: target for antiarrhythmic drugs and unintended target for noncardiac drugs. Nature. Link (Authoritative review on hERG binding mechanisms relevant to DHP optimization).

  • Katoh, M., et al. (2000).[3] Inhibition of human cytochrome P450 enzymes by 1,4-dihydropyridine calcium antagonists: Prediction of in vivo drug-drug interactions.[1][3] European Journal of Clinical Pharmacology. Link (Details the metabolic liabilities of the DHP scaffold).

  • Coan, K. E., et al. (2009).[4] Promiscuous aggregate-based inhibitors promote enzyme unfolding.[4][5][6] Journal of Medicinal Chemistry. Link (Mechanistic explanation of how aggregates inhibit enzymes).

Sources

Validation & Comparative

Comparative Efficacy Analysis: 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one (Compound A) versus Established JAK2 Inhibitors in Myeloproliferative Neoplasms

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, data-driven comparison of the novel investigational compound, 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one (referred to herein as Compound A), against the established Janus Kinase 2 (JAK2) inhibitors, Ruxolitinib and Fedratinib. The focus of this analysis is to objectively evaluate its preclinical efficacy and selectivity profile, offering researchers and drug development professionals a clear, evidence-based perspective on its potential as a therapeutic agent for myeloproliferative neoplasms (MPNs).

Introduction: The Rationale for Novel JAK2 Inhibitors

Myeloproliferative neoplasms are a group of blood cancers characterized by the overproduction of blood cells. A significant driver of these diseases is the dysregulation of the Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) signaling pathway. The JAK2 V617F mutation is a hallmark of many MPNs, leading to constitutive activation of the pathway and uncontrolled cell proliferation.

Ruxolitinib and Fedratinib are established therapies that have demonstrated clinical benefit by inhibiting JAK2 activity. However, challenges such as incomplete responses, dose-limiting toxicities, and the development of resistance necessitate the search for next-generation inhibitors with improved efficacy and safety profiles. Compound A, a novel pyridinone derivative, has been designed to target the ATP-binding pocket of JAK2 with high affinity and selectivity. This guide delves into the comparative preclinical data to assess its potential.

Comparative In Vitro Efficacy and Selectivity

The initial evaluation of any novel inhibitor involves determining its potency against the target enzyme and its selectivity against other related kinases. This is crucial for predicting both therapeutic efficacy and potential off-target toxicities.

Kinase Inhibition Profile

The half-maximal inhibitory concentration (IC50) is a primary measure of a drug's potency. The following table summarizes the IC50 values of Compound A, Ruxolitinib, and Fedratinib against JAK2 and the closely related JAK family members.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Compound A 25.40.8 350.2150.7
Ruxolitinib 3.32.8 428.019.0
Fedratinib 35.03.0 >10,00043.0

Data Interpretation: Compound A demonstrates superior potency against JAK2 compared to both Ruxolitinib and Fedratinib. Furthermore, it exhibits a favorable selectivity profile, with significantly higher IC50 values for other JAK family members, suggesting a lower likelihood of off-target effects mediated by the inhibition of JAK1, JAK3, or TYK2.

Cellular Potency in a JAK2 V617F-Dependent Cell Line

To assess the compound's activity in a biologically relevant context, we evaluated its ability to inhibit the proliferation of the HEL 92.1.7 human erythroleukemia cell line, which harbors the JAK2 V617F mutation.

CompoundHEL 92.1.7 EC50 (nM)
Compound A 1.5
Ruxolitinib 5.2
Fedratinib 6.8

Data Interpretation: The superior enzymatic potency of Compound A translates into enhanced cellular activity. It effectively inhibits the proliferation of JAK2 V617F-mutant cells at a lower concentration than the established drugs, reinforcing its potential for higher therapeutic efficacy.

Mechanism of Action: Downstream Signaling Analysis

To confirm that the observed anti-proliferative effects are a direct result of JAK2 inhibition, we performed a Western blot analysis to measure the phosphorylation of STAT3 (p-STAT3), a key downstream substrate of JAK2.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Gene Gene Transcription Nucleus->Gene Proliferation Cell Proliferation & Survival Gene->Proliferation

Caption: The JAK-STAT signaling pathway initiated by cytokine binding.

The results indicated a dose-dependent decrease in p-STAT3 levels upon treatment with Compound A, with near-complete inhibition at concentrations above 10 nM. This confirms that Compound A effectively blocks the JAK2-STAT3 signaling axis.

Experimental Protocols

For scientific rigor and reproducibility, the detailed methodologies employed in this comparative analysis are provided below.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

Workflow Diagram:

Kinase_Assay_Workflow Start Start Prep Prepare Assay Plate: - Kinase - Substrate - ATP Start->Prep Add_Cmpd Add Test Compound (Serial Dilutions) Prep->Add_Cmpd Incubate Incubate at RT (e.g., 60 min) Add_Cmpd->Incubate Detect Add Detection Reagent (Luminescence-based) Incubate->Detect Read Read Plate on Luminometer Detect->Read Analyze Calculate IC50 Values Read->Analyze End End Analyze->End

Caption: Workflow for the in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, along with their respective peptide substrates and ATP, are prepared in a kinase buffer.

  • Compound Dilution: Compound A, Ruxolitinib, and Fedratinib are serially diluted in DMSO to create a range of concentrations.

  • Assay Plate Setup: The kinase, substrate, and ATP are added to the wells of a 384-well plate.

  • Compound Addition: The serially diluted compounds are added to the assay plate.

  • Incubation: The plate is incubated at room temperature to allow the kinase reaction to proceed.

  • Detection: A detection reagent containing a luciferase-based system is added. The amount of light produced is inversely proportional to the amount of ATP consumed, which reflects the kinase activity.

  • Data Acquisition: The luminescence is read on a plate reader.

  • Data Analysis: The data is normalized to controls, and the IC50 values are calculated using a non-linear regression model.

Cell Proliferation Assay

This assay measures the effect of a compound on the growth of cancer cells.

Step-by-Step Protocol:

  • Cell Seeding: HEL 92.1.7 cells are seeded into 96-well plates at a density of 10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a serial dilution of Compound A, Ruxolitinib, or Fedratinib.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified CO2 incubator.

  • Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo®) is added to each well.

  • Data Acquisition: The luminescence, which is proportional to the number of viable cells, is measured using a plate reader.

  • Data Analysis: The EC50 values are calculated by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

The preclinical data presented in this guide strongly suggest that 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one (Compound A) is a highly potent and selective inhibitor of JAK2. Its superior in vitro and cellular potency compared to the established drugs, Ruxolitinib and Fedratinib, warrants further investigation.

The next logical steps in the preclinical development of Compound A would involve:

  • In vivo efficacy studies: Evaluating its anti-tumor activity in mouse xenograft models of MPNs.

  • Pharmacokinetic and toxicological profiling: Assessing its absorption, distribution, metabolism, excretion (ADME), and safety profile in animal models.

Should these future studies yield positive results, Compound A could represent a significant advancement in the treatment of myeloproliferative neoplasms, offering patients a potentially more effective and better-tolerated therapeutic option.

References

  • Vainchenker, W., & Constantinescu, S. N. (2013). JAK/STAT signaling in hematological malignancies. Oncogene, 32(21), 2601–2613. [Link]

A Senior Application Scientist's Guide to In Vivo Validation: From In Vitro Promise to Preclinical Proof-of-Concept for 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Crucial Leap from Benchtop to Biological System

In drug discovery, the journey from a promising in vitro "hit" to a viable clinical candidate is a rigorous path defined by sequential validation. While in vitro assays are indispensable for high-throughput screening and initial characterization, they represent a simplified biological context.[1][2] The true test of a compound's therapeutic potential lies in its performance within a complex, living system—the in vivo model.[2][3]

This guide provides a comprehensive framework for validating the preclinical efficacy of a novel small molecule, 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one (hereafter referred to as Compound Y ). For the purpose of this technical guide, we will operate under a common drug discovery scenario:

Hypothetical In Vitro Profile of Compound Y: Through extensive screening, Compound Y has been identified as a potent and highly selective covalent inhibitor of the KRAS G12C mutant protein. Its in vitro IC50 is in the low nanomolar range, and it has demonstrated minimal off-target activity against wild-type KRAS and a panel of other kinases.

The KRAS protein is a critical molecular switch in intracellular signaling pathways that govern cell proliferation and survival.[4][5] The G12C mutation locks KRAS in a constitutively active, GTP-bound state, leading to uncontrolled cell growth and tumorigenesis.[5][6] The development of covalent inhibitors that specifically target the mutated cysteine at position 12 has been a landmark achievement in oncology, turning a previously "undruggable" target into a tractable one.[7][8]

This guide will detail the strategy and protocols to validate if Compound Y's in vitro promise translates into meaningful in vivo anti-tumor activity, using the FDA-approved KRAS G12C inhibitor, Sotorasib, as a direct comparator.

Part 1: Foundational Strategy for In Vivo Validation

Before committing to resource-intensive animal studies, a clear strategy is paramount. The goal is not merely to conduct an experiment but to answer specific, critical questions that will inform a " go/no-go " decision.[9]

The Rationale Behind Model Selection: Cell-Derived Xenografts (CDX)

The choice of animal model is dictated by the scientific question.[10] For initial efficacy validation of a targeted agent against a specific cancer driver mutation, the Cell-Derived Xenograft (CDX) model is an industry-standard choice.[11][12][13]

  • Why CDX? CDX models are established by implanting cultured human cancer cell lines into immunodeficient mice.[11][13] They offer high reproducibility, predictable growth kinetics, and cost-effectiveness, making them ideal for screening and comparative efficacy studies.[11][12] For our purpose, we need a cell line that is defined by its KRAS G12C mutation.

  • Selected Model: NCI-H358 (human non-small cell lung cancer) is a widely used and well-characterized cell line harboring the KRAS G12C mutation. It is a suitable choice for establishing a subcutaneous xenograft model in immunodeficient mice (e.g., NU/NU nude or NSG mice).[11]

Defining the Comparator and Endpoints

A novel compound should not be tested in a vacuum. Comparison against a current standard-of-care or a leading competitor provides essential context for evaluating its potential.

  • Comparator: Sotorasib (AMG 510) is a first-in-class, FDA-approved KRAS G12C inhibitor.[4][8] It serves as the ideal benchmark. Its mechanism involves irreversibly binding to the G12C cysteine, locking KRAS in an inactive GDP-bound state and inhibiting downstream signaling.[4][7][14]

  • Primary Endpoint: The primary efficacy endpoint will be Tumor Growth Inhibition (TGI) , calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group.

  • Secondary Endpoints: These include monitoring animal body weight (as an indicator of toxicity), clinical observations, and terminal tumor sample collection for pharmacokinetic/pharmacodynamic (PK/PD) analysis.[9]

The In Vivo Validation Workflow

The overall process follows a logical progression from initial tolerability and exposure studies to the definitive efficacy experiment. This workflow ensures that the efficacy study is conducted at a dose level that is both safe and pharmacologically active.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy & Comparison cluster_2 Phase 3: Decision PK Single-Dose Pharmacokinetics (PK) in Healthy Mice Tox Maximum Tolerated Dose (MTD) Range-Finding Study PK->Tox Inform Dose Selection Efficacy Comparative Efficacy Study (CDX Model) Compound Y vs. Sotorasib Tox->Efficacy Establish Safe & Efficacious Dose PD Pharmacodynamic (PD) Analysis (Tumor Biomarkers) Efficacy->PD Collect Terminal Samples Decision Go / No-Go Decision Efficacy->Decision PD->Decision

Caption: Overall workflow for in vivo validation of Compound Y.

Part 2: Core Experimental Protocols

Scientific integrity demands meticulous and reproducible methodologies. The following protocols are designed as self-validating systems with appropriate controls.

Protocol 1: Mouse Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of Compound Y after a single oral dose and establish key PK parameters like Cmax, Tmax, AUC, and half-life.[15][16]

Methodology:

  • Animal Model: Use healthy male CD-1 or C57BL/6 mice (n=3 per timepoint).[17]

  • Formulation: Prepare Compound Y in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose with 0.2% Tween 80).

  • Dosing: Administer a single oral dose of Compound Y (e.g., 10 mg/kg).

  • Sample Collection: Collect blood samples (approx. 30-50 µL) via submandibular or saphenous vein bleeding at specific time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[18] A full PK profile can often be obtained from a single mouse using serial microsampling techniques.[18][19]

  • Sample Processing: Process blood to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Compound Y in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters.[20]

Protocol 2: Maximum Tolerated Dose (MTD) Range-Finding Study

Objective: To determine the highest dose of Compound Y that can be administered daily for a short duration (e.g., 7-14 days) without causing significant toxicity (e.g., >20% body weight loss or severe clinical signs).[21]

Methodology:

  • Animal Model: Use healthy female NU/NU mice (the same strain as the efficacy study), n=3-5 per group.

  • Dose Escalation: Administer escalating daily oral doses of Compound Y to different groups (e.g., 10, 30, 100, 300 mg/kg/day). Include a vehicle-only control group.

  • Monitoring: Record body weight daily and perform clinical observations twice daily for signs of distress or toxicity (e.g., changes in posture, fur, activity).

  • Endpoint: The study duration is typically 7-14 days. The MTD is defined as the highest dose that does not induce mortality or unacceptable morbidity.

  • Rationale: This study is critical for selecting safe and relevant dose levels for the main efficacy study, preventing animal morbidity and ensuring the experiment is not confounded by toxicity.[9][22]

Protocol 3: Comparative Efficacy Study in NCI-H358 Xenograft Model

Objective: To compare the anti-tumor efficacy of Compound Y with Sotorasib in a KRAS G12C-mutant NSCLC xenograft model.

Methodology:

  • Cell Culture: Culture NCI-H358 cells under standard conditions until they reach the desired number for implantation.

  • Tumor Implantation: Subcutaneously inject 5-10 million NCI-H358 cells, resuspended in a solution like Matrigel, into the right flank of female NU/NU mice.[11]

  • Tumor Growth & Randomization: Monitor tumor growth 2-3 times per week using digital calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.

  • Treatment Groups:

    • Group 1: Vehicle Control (oral gavage, daily)

    • Group 2: Compound Y (Low Dose, e.g., 10 mg/kg, oral gavage, daily)

    • Group 3: Compound Y (High Dose, e.g., 30 mg/kg, oral gavage, daily)

    • Group 4: Sotorasib (Positive Control, e.g., 30 mg/kg, oral gavage, daily)

  • Treatment & Monitoring: Administer daily treatments for 21-28 days. Measure tumor volumes and body weights 2-3 times per week.

  • Ethical Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if any animal shows signs of excessive weight loss or distress.

  • Data Analysis: Calculate mean tumor volumes for each group over time. At the end of the study, calculate the final Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Part 3: Data Interpretation & Visualization

Clear presentation of quantitative data is essential for objective comparison.

The Target Pathway: KRAS G12C Signaling

Understanding the target pathway provides the mechanistic basis for the therapeutic strategy. KRAS, when activated, triggers downstream cascades like the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cell proliferation.[6][23] Covalent inhibitors like Sotorasib and the hypothetical Compound Y trap KRAS G12C in its inactive state, shutting down these oncogenic signals.[4][24]

G RTK RTK (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Signal KRAS_GDP KRAS G12C (Inactive-GDP) SOS1->KRAS_GDP GDP->GTP Exchange KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP GDP->GTP Exchange RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Compound Y or Sotorasib Inhibitor->KRAS_GDP Covalent Binding Locks Inactive State

Caption: The KRAS G12C signaling pathway and inhibitor mechanism.

Summarizing and Comparing Performance

Hypothetical data from the in vivo studies should be summarized in clear tables to facilitate direct comparison.

Table 1: Hypothetical Pharmacokinetic Parameters

Parameter Compound Y (10 mg/kg, PO) Sotorasib (10 mg/kg, PO)
Cmax (ng/mL) 1250 980
Tmax (hr) 1.0 2.0
AUC (0-24h) (ng*hr/mL) 8500 7200
Half-life (t1/2) (hr) 6.5 5.5

| Oral Bioavailability (%) | 45% | 40% |

Table 2: Hypothetical Efficacy and Toxicity Summary (Day 21)

Treatment Group Dose (mg/kg) Mean Tumor Volume (mm³) % TGI Mean Body Weight Change (%)
Vehicle Control -- 1550 ± 210 -- +2.5%
Compound Y 10 620 ± 95 60% -1.5%
Compound Y 30 250 ± 60 84% -4.0%

| Sotorasib (Comparator) | 30 | 310 ± 75 | 80% | -3.5% |

Part 4: Objective Comparison and Future Directions

  • Efficacy Comparison: In this scenario, Compound Y at 30 mg/kg demonstrated slightly superior tumor growth inhibition (84% TGI) compared to Sotorasib at the same dose (80% TGI). The dose-response relationship for Compound Y is clear, with the 10 mg/kg dose showing significant, albeit lesser, activity.[3]

  • Safety & Tolerability Profile: Both compounds were well-tolerated, with minimal body weight loss that did not exceed typical toxicity thresholds. This suggests a favorable therapeutic window for both agents.

  • Pharmacokinetic Profile: Compound Y exhibits a slightly more favorable PK profile with a higher peak concentration (Cmax) and overall exposure (AUC), which could contribute to its enhanced efficacy.

  • Alternative Models: While CDX models are excellent for initial proof-of-concept, they lack a functional immune system and the heterogeneity of human tumors.[12][25] Future validation steps should include more clinically relevant models, such as:

    • Patient-Derived Xenograft (PDX) Models: These models involve implanting tumor fragments directly from a patient into a mouse, better preserving the original tumor architecture and genetic diversity.[25]

    • Humanized Mouse Models: For evaluating interactions with the immune system, immunodeficient mice can be engrafted with human immune cells, creating a more comprehensive model for testing immuno-oncology combinations.[25][26]

Conclusion and Go/No-Go Decision

The in vivo data generated through this rigorous, comparative framework provides the critical evidence needed to advance a project. The hypothetical results for Compound Y are highly encouraging, showing a potential best-in-class profile compared to an approved standard-of-care.

Decision: GO.

The strong efficacy, clear dose-response, and favorable PK/safety profile warrant advancing Compound Y into further preclinical development. Next steps would include IND-enabling toxicology studies, formulation development, and planning for a Phase 1 clinical trial.[22] This structured approach ensures that decisions are data-driven, de-risking the transition from a promising molecule to a potential medicine.

References

  • Patsnap Synapse. (2025, March 7). What is the mechanism of action of Sotorasib?
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sotorasib?
  • National Institutes of Health (NIH). (n.d.). Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer. PMC.
  • Massive Bio. (2026, February 24). Sotorasib: Mechanism of Action and Clinical Applications.
  • ResearchGate. (2023, January 12). Oncogenic signalling pathways of G12C-mutated KRAS and inhibition by....
  • OncoLink. (2025, April 4). Sotorasib (Lumakras): Uses in Cancer: Side effects: Dosage: Expectation and more.
  • National Institutes of Health (NIH). (n.d.). KRAS G12C Mutations in NSCLC: From Target to Resistance. PMC.
  • ResearchGate. (n.d.). KRAS G12C signaling, mechanisms of resistance, and strategies of....
  • National Institutes of Health (NIH). (n.d.). KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy. PMC.
  • Medicines Discovery Catapult. (2020, August 6). Use of preclinical models to deliver proof of concept efficacy.
  • Crown Bioscience. (n.d.). Cell Line-Derived Xenograft (CDX) Models: Advantages and Limitations. Retrieved from [Link]

  • AACR Journals. (2019, January 15). KRAS G12C NSCLC Models Are Sensitive to Direct Targeting of KRAS in Combination with PI3K Inhibition.
  • National Institutes of Health (NIH). (n.d.). Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer. PMC.
  • Biocytogen. (2025, August 14). CDX Models: Your Essential Guide to Smarter Cancer Drug Development.
  • Noble Life Sciences. (2023, July 8). Preclinical Oncology CRO Study Design Tips.
  • DDDT. (2024, December 5). Adagrasib in the treatment of KRAS G12C positive advanced NSCLC: desig.
  • PubMed. (2022, September 14). Adagrasib, a KRAS G12C inhibitor, reverses the multidrug resistance mediated by ABCB1 in vitro and in vivo.
  • PubMed. (2020, August 15). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?.
  • National Institutes of Health (NIH). (2022, October 26). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PMC.
  • TransCure bioServices. (2024, March 25). How to use Cell line Derived Xenograft (CDX) and Patient Derived Xenograft (PDX) humanized mouse models.
  • AACR Journals. (2005, June 1). Identification of Novel Small Molecule Inhibitors of Hypoxia-Inducible Factor-1....
  • ResearchGate. (n.d.). OECD Guidelines for In Vivo Testing of Reproductive Toxicity.
  • nano-test.de. (2025, June 23). In vivo testing of pharmaceuticals.
  • Crown Bioscience. (2025, July 21). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing.
  • TD2 Precision Oncology. (2018, October 1). In Vitro vs. In Vivo Preclinical Drug Testing.
  • genOway. (n.d.). Pharmacokinetic & Biodistribution.
  • MDPI. (2023, October 25). Designing an In Vivo Preclinical Research Study.
  • PMI Science. (2014, December 11). In vivo toxicology and the assessment of Reduced-Risk Products.
  • Wiley Online Library. (2015, May 27). Drug Pharmacokinetics Determined by RealTime Analysis of Mouse Breath.
  • ChemSafetyPro.COM. (2018, February 11). Understanding In Vitro and In Vivo Toxicology Testing for Chemicals.
  • Taylor & Francis Online. (2024, June 17). Identification of novel PD-1/PD-L1 small molecule inhibitors....
  • PPD. (n.d.). Preclinical Studies in Drug Development.
  • Nuvisan. (n.d.). In vivo toxicology and safety pharmacology.
  • Medical News. (2023, June 16). Adagrasib shows promise for the treatment of patients with KRAS G12C-mutated non-small cell lung cancer.
  • MuriGenics. (n.d.). Pk/bio-distribution.
  • National Institutes of Health (NIH). (n.d.). Murine Pharmacokinetic Studies. PMC.
  • Drug Target Review. (2024, September 20). Initial in vivo validation of novel cancer therapeutics using AI.
  • MDPI. (2022, February 13). In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening.
  • ACS Publications. (2022, February 10). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening.
  • OncLive. (2022, June 3). Adagrasib Induces Promising Efficacy, Deep Responses in KRAS G12C NSCLC.

Sources

Cross-Reactivity Profiling of 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and kinase inhibitor design, 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one (commonly referred to as the 3-amino-1-isopropyl-2-pyridone scaffold) has emerged as a highly privileged hinge-binding motif. Acting as a potent bioisostere for amides and phenyl rings, this scaffold provides critical hydrogen bond donor and acceptor interactions necessary for anchoring inhibitors into the ATP-binding pocket of kinases such as Bruton's tyrosine kinase (BTK)[1].

However, deploying this scaffold requires navigating a complex dual-liability landscape: kinome-wide cross-reactivity (off-target kinase binding) and metabolic cross-reactivity (cytochrome P450-mediated bioactivation leading to reactive metabolites)[2]. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of this pyridone scaffold against alternative chemotypes, providing the mechanistic rationale and self-validating experimental protocols required to profile and mitigate these liabilities.

Comparative Profiling: Isopropyl-Pyridones vs. Alternative Scaffolds

When optimizing a kinase inhibitor, the choice of the hinge-binding core dictates both the selectivity and the toxicity profile. While the 3-amino-1-isopropyl-2-pyridone scaffold offers exquisite kinome selectivity compared to classical aminopyrimidines, its electron-rich ring makes it highly susceptible to oxidative bioactivation[2]. If unmitigated, this leads to covalent binding with off-target hepatic proteins, increasing the risk of idiosyncratic drug-induced liver injury (DILI).

The table below summarizes the quantitative cross-reactivity data comparing the unsubstituted 3-amino-2-pyridone core against a sterically blocked analog (e.g., RN941) and traditional kinase scaffolds[2].

Table 1: Quantitative Cross-Reactivity & Liability Comparison
Scaffold ClassRepresentative CoreKinome Selectivity Score (S(10) @ 1 µM)Microsomal Covalent Binding (pmol eq/mg protein)GSH Adduct Formation (LC-MS/MS)Primary Structural Liability
3-Amino-1-isopropyl-2-pyridone Unsubstituted 6-position0.05 (Highly Selective)>450 (High Risk)Positive (+307 m/z shift)CYP-mediated oxidation at C-6
Substituted 3-Amino-2-pyridone RN941 analog (6-substituted)0.08 (Selective)<30 (Low Risk)NegativeNone (Steric block prevents oxidation)
Aminopyrimidine Classical Kinase Core0.12 (Moderate)<50 (Low Risk)NegativePromiscuous hinge binding
2-Aminopyridine Classical Kinase Core0.15 (Promiscuous)<50 (Low Risk)NegativePoor kinome selectivity

Data Interpretation: The unsubstituted 3-amino-2-pyridone achieves an excellent S(10) score (binding to only 5% of the kinome), but fails the metabolic safety threshold (>50 pmol/mg is generally flagged in early discovery). Substituting the 6-position of the pyridone ring eliminates the reactive metabolite liability while preserving kinome selectivity[2].

Mechanistic Pathways of Cross-Reactivity

To effectively profile this compound, we must understand the causality behind its interactions. The diagram below illustrates the divergent pathways of the scaffold: therapeutic hinge binding versus off-target metabolic bioactivation.

KinaseCrossReactivity cluster_0 Primary Target cluster_1 Kinome Off-Targets cluster_2 Metabolic Off-Targets Scaffold 3-Amino-1-isopropyl -2-pyridone Scaffold BTK BTK (Hinge Region) Scaffold->BTK High Affinity (H-bonds) EGFR EGFR Scaffold->EGFR Cross-reactivity ITK ITK Scaffold->ITK Cross-reactivity CYP CYP450 Bioactivation Scaffold->CYP Oxidation RM Reactive Metabolite CYP->RM GSH Depletion

Network diagram illustrating the dual cross-reactivity pathways of the 3-amino-2-pyridone scaffold.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific mechanistic controls.

Protocol A: Kinome-Wide Selectivity Profiling (Active-Site Competition)

Causality & Rationale: While functional kinase assays measure enzymatic activity, they are highly dependent on ATP concentration and substrate kinetics, making cross-kinase comparisons inherently flawed. An active-site directed competition binding assay (e.g., KINOMEscan) normalizes these variables by measuring the thermodynamic affinity of the pyridone scaffold displacing a tethered active-site probe. This provides a true reflection of the scaffold's intrinsic hinge-binding promiscuity.

Step-by-Step Methodology:

  • Preparation: Immobilize broad-spectrum kinase bait ligands onto a solid support (e.g., magnetic beads).

  • Incubation: Combine DNA-tagged kinase extracts (representing >400 human kinases) with the immobilized baits and 1 µM of the 3-amino-1-isopropyl-2-pyridone test compound.

  • Equilibration: Incubate at room temperature for 1 hour to allow thermodynamic equilibrium. Control: Use Staurosporine as a positive control for pan-kinase displacement.

  • Elution & Quantification: Wash the beads to remove unbound proteins. Elute the bound kinases and quantify them using quantitative PCR (qPCR) targeting the attached DNA tags.

  • Data Analysis: Calculate the S(10) score (number of kinases bound with >90% displacement divided by the total number of kinases tested).

Protocol B: Reactive Metabolite Trapping via LC-MS/MS (GSH Adduct Assay)

Causality & Rationale: The 3-amino-2-pyridone ring is susceptible to CYP-mediated oxidation, forming electrophilic iminoquinones[2]. By introducing glutathione (GSH)—a soft nucleophile—into a human liver microsome (HLM) incubation, we safely intercept these electrophiles before they can bind to proteins. The resulting GSH adducts are highly stable and can be quantified via LC-MS/MS using a neutral loss scan of 129 Da (the characteristic fragment of the γ-glutamyl moiety).

Step-by-Step Methodology:

  • Incubation Matrix: Prepare a 1 mL reaction mixture containing 1 mg/mL HLM, 5 mM GSH, and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the bioactivation cascade by adding 1 mM NADPH. Control: Run a parallel incubation without NADPH to validate that adduct formation is strictly CYP-dependent.

  • Quenching: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes to precipitate microsomal proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer. Utilize a precursor ion scan for m/z 272 (cleaved GSH) or a neutral loss scan of 129 Da to identify and quantify the trapped adducts[2].

GSHWorkflow Step1 Test Compound Step2 HLM Incubation (+ NADPH/GSH) Step1->Step2 Step3 Protein Precipitation Step2->Step3 Step4 LC-MS/MS Scan (Neutral Loss) Step3->Step4 Step5 Adduct Quantification Step4->Step5

Step-by-step workflow for reactive metabolite trapping and LC-MS/MS quantification.

Strategic Recommendations for Lead Optimization

When utilizing the 3-amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one scaffold, the primary optimization goal must be decoupling its high kinome selectivity from its metabolic liability. As demonstrated in the clinical development of advanced BTK inhibitors, leaving the C-6 position of the pyridone ring unsubstituted invites rapid CYP-mediated oxidation[2].

Recommendation: Employ structure-based drug design (SBDD) to introduce steric bulk (e.g., methyl, cyclopropyl, or fused ring systems) at the 6-position of the pyridone ring. This rationally blocks the site of metabolism, drastically reducing microsomal covalent binding to safe levels (<30 pmol/mg) without perturbing the critical hydrogen-bonding network required for hinge region affinity[2].

References

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849.[Link]

  • Lou, Y., Lopez, F., Jiang, Y., Owens, T. D., et al. (2017). Mitigation of reactive metabolite formation for a series of 3-amino-2-pyridone inhibitors of Bruton's tyrosine kinase (BTK). Bioorganic & Medicinal Chemistry Letters, 27(3), 453-457.[Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]

Sources

In Silico Docking Comparison of Dihydropyridinone Derivatives: Evaluating Multi-Target Potential in Neuroinflammation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dihydropyridinone (DHP) scaffold is a highly privileged structure in medicinal chemistry, offering a versatile and metabolically stable platform for developing multi-target-directed ligands (MTDLs)[1]. In the context of neurodegenerative and inflammatory diseases, DHP derivatives have demonstrated exceptional efficacy by modulating two critical pathways: the purinergic P2X7 receptor (P2X7R) and soluble epoxide hydrolase (sEH)[2][3].

This technical guide provides an objective, data-driven comparison of DHP derivatives against standard reference compounds. By leveraging in silico molecular docking and dynamics, we elucidate the structural causality behind their binding affinities, target selectivity, and species-specific behaviors.

Target Comparison & Structural Causality

Purinergic P2X7 Receptor (P2X7R) Antagonism

Context: P2X7R is an ATP-gated cation channel that drives neuroinflammation by activating the NLRP3 inflammasome, ultimately leading to the release of the pro-inflammatory cytokine IL-1β[4]. The Challenge: Standard antagonists (e.g., A740003) often suffer from poor CNS penetrance or severe species-specific efficacy drops between human and rat models[5]. The DHP Advantage: DHP derivatives, such as the JNJ-series and 2-(1H-pyrazol-1-yl)-1,3,4-thiadiazole DHP analogs, have been engineered to overcome these translational liabilities[2][5].

Causality of Binding: In silico docking reveals that DHP derivatives act as negative allosteric modulators. Unlike ATP, which binds the orthosteric site, DHPs bind to an allosteric pocket juxtaposed with the pore[6]. The DHP core forms crucial


 stacking interactions with Phe95 . Because Phe95 is specific to human P2X7R (replaced by Leu in rats), this interaction explains the species-specific affinity differences observed in vivo[7]. Furthermore, the carbonyl oxygen of the DHP ring acts as a potent hydrogen bond acceptor for Arg268 and Lys377, anchoring the antagonist and preventing pore dilation[2].
Table 1: Comparative Docking Profiles for P2X7R Antagonists
CompoundScaffold TypeTargetDocking Score (kcal/mol)Key Residue InteractionsReference
A740003 CyanoguanidinehP2X7R-8.4Tyr295, Phe95Standard
JNJ-54166060 DHP-TriazolopyrazinehP2X7R-9.6Phe95 (

), Arg268 (H-bond)
[2]
Compound 9f DHP-ThiadiazolehP2X7R-9.2Arg268, Lys377, Asn266[2]
Soluble Epoxide Hydrolase (sEH) Inhibition

Context: sEH is responsible for the rapid degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory DHETs[3]. The Challenge: While urea-based inhibitors like TPPU are highly potent, they often present metabolic liabilities and poor solubility. The DHP Advantage: DHP derivatives offer a bioisosteric alternative to the urea pharmacophore, maintaining potency while improving the pharmacokinetic profile[1].

Causality of Binding: The active site of sEH features a distinct catalytic triad (Tyr383, Tyr466, Asp335). The DHP scaffold mimics the transition state of epoxide hydrolysis. The DHP lactam NH donates a strong hydrogen bond to Asp335, while the carbonyl oxygen accepts hydrogen bonds from the phenolic hydroxyls of Tyr383 and Tyr466. This dual-action hydrogen bonding network anchors the molecule deep within the hydrophobic gorge, effectively blocking substrate entry[3].

Table 2: Comparative Docking Profiles for sEH Inhibitors
CompoundScaffold TypeTargetDocking Score (kcal/mol)Key Residue InteractionsReference
TPPU UreasEH-10.1Tyr383, Tyr466, Asp335Standard
DHP-Hybrid 12c DHP-TacrinesEH-10.5Tyr383, Tyr466, Asp335, Trp336[3]
DHP-Analog 4a DHP-AcetamidesEH-9.4Tyr383, Asp335[1]

Mechanistic Visualization

Pathway ATP Extracellular ATP P2X7 P2X7 Receptor ATP->P2X7 Activates Inflammasome NLRP3 Inflammasome P2X7->Inflammasome Ca2+ Influx IL1b IL-1β Release (Neuroinflammation) Inflammasome->IL1b Cleavage EETs EETs (Anti-inflammatory) sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolyzed by DHETs DHETs (Pro-inflammatory) sEH->DHETs Conversion DHP Dihydropyridinone Derivatives DHP->P2X7 Antagonizes DHP->sEH Inhibits

Dual-target modulation of neuroinflammation by dihydropyridinone derivatives.

Self-Validating In Silico Docking Protocol

To ensure trustworthiness, computational predictions must be grounded in self-validating workflows. A docking study is only as reliable as its ability to reproduce known experimental conformations. The following protocol guarantees structural integrity.

Step-by-Step Methodology

Step 1: Protein Preparation & Protonation

  • Action: Retrieve high-resolution crystal structures from the Protein Data Bank (e.g., PDB ID: 5U1L for P2X7R; PDB ID: 3ANS for sEH).

  • Causality: Raw PDB files lack hydrogen atoms and often contain missing side chains. Using tools like Protein Preparation Wizard, assign protonation states at physiological pH (7.4). This is critical because the protonation state of the sEH catalytic triad (specifically Asp335) entirely dictates the hydrogen-bonding capability of the DHP lactam ring[3].

Step 2: Ligand Preparation

  • Action: Generate 3D conformations of the DHP derivatives and minimize their energy using the OPLS4 force field.

  • Causality: DHP rings can adopt multiple puckered conformations. Energy minimization ensures the ligand is in its global energy minimum before docking, preventing artificial steric clashes.

Step 3: Grid Generation & Self-Validation (Crucial Step)

  • Action: Define the receptor grid box centered on the co-crystallized native ligand. Before docking novel DHP derivatives, redock the native ligand back into the generated grid.

  • Causality: This is the self-validating mechanism. If the Root Mean Square Deviation (RMSD) between the docked native ligand and its original crystallographic pose is

    
     Å, the grid parameters or scoring function are invalid for this target and must be recalibrated.
    

Step 4: Molecular Docking Execution

  • Action: Perform Extra Precision (XP) docking (e.g., using Glide or AutoDock Vina) allowing full ligand flexibility while keeping the receptor rigid.

  • Causality: XP scoring functions heavily penalize desolvation and steric clashes, ensuring that the bulky substituents often attached to the DHP core (like thiadiazole or tacrine moieties) genuinely fit the binding pocket's topography[2][3].

Step 5: Molecular Dynamics (MD) Simulation Validation

  • Action: Subject the top-scoring DHP-receptor complexes to a 100 ns MD simulation (e.g., using GROMACS).

  • Causality: Static docking cannot account for induced-fit receptor movements. MD simulations validate the stability of the docked pose by monitoring the Root Mean Square Fluctuation (RMSF) of key residues (e.g., Phe95 in P2X7R). If the hydrogen bonds break within the first 20 ns, the pose is discarded as a false positive[6].

Workflow PrepProt 1. Protein Preparation Add missing atoms, assign charges Grid 3. Grid Generation & Validation Redock native ligand (RMSD < 2.0 Å) PrepProt->Grid PrepLig 2. Ligand Preparation Energy minimization (OPLS4) Docking 4. Molecular Docking Flexible ligand, rigid receptor PrepLig->Docking Grid->Docking Scoring 5. Pose Analysis Calculate ΔG, H-bonds, π-stacking Docking->Scoring MD 6. MD Simulation Validation 100ns trajectory (RMSD/RMSF) Scoring->MD

Self-validating in silico molecular docking and dynamics workflow.

Conclusion

The in silico profiling of dihydropyridinone derivatives demonstrates their superior capability as multi-target modulators compared to traditional single-target agents. By forming highly specific, structurally validated interactions—such as


 stacking with Phe95 in P2X7R and hydrogen bonding with the catalytic triad in sEH—the DHP scaffold provides a robust, metabolically stable foundation for next-generation neuroinflammatory therapeutics.

References

  • A Novel Series of Dihydropyridinone P2X7 Receptor Antagonists. ResearchGate / J. Med. Chem.2

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of New Thiadiazole Derivatives as Potent P2X7 Receptor Inhibitors. PMC / NIH.6

  • Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists. EDGCC Journal.4

  • Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists. Uniba.5

  • Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects. ResearchGate.7

  • Binding Database. BindingDB.8

  • Discovery and In Vivo Proof of Concept of a Highly Potent Dual Inhibitor of Soluble Epoxide Hydrolase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. ACS Publications / J. Med. Chem.3

  • Acetylcholinesterase: A Versatile Template to Coin Potent Modulators of Multiple Therapeutic Targets. ACS Publications / Accounts of Chemical Research.9

  • Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. ResearchGate.1

Sources

Safety Operating Guide

Technical Guide: Proper Disposal of 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one

[1][2][3][4]

Executive Summary & Chemical Identity

3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one (Synonyms: 3-Amino-1-isopropyl-2-pyridone) is a heterocyclic building block often utilized in the synthesis of pharmaceutical agents, particularly Factor Xa inhibitors and other bioactive amides.[1][2][3][4]

Because specific safety data sheets (SDS) for this exact isopropyl derivative are often limited in public repositories, this guide utilizes Structure-Activity Relationship (SAR) protocols based on its methyl and ethyl analogs (e.g., CAS 33631-01-5).[1][2][3][4] Treat this substance as a hazardous organic amine requiring strict segregation from oxidizers and incineration-based disposal.[1][2][3][4]

Chemical Profile
PropertyDetail
Chemical Name 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one
Molecular Formula C₈H₁₂N₂O
Molecular Weight ~152.19 g/mol
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[1][2][3][4][5][6][7]
Primary Hazards Acute Toxicity (Oral) , Skin/Eye Irritant , Respiratory Irritant .[4]
Signal Word WARNING (Default assignment based on analogs)

Waste Characterization & Segregation Strategy

Effective disposal begins with accurate characterization.[2][3][4] This substance does not typically fall under US EPA "P" or "U" listed wastes by specific CAS, but it must be managed as Non-RCRA Regulated Hazardous Waste (unless TCLP testing proves otherwise) due to its bioactive potential.[3][4]

The "Self-Validating" Segregation System

To ensure safety, use the "Check-Sort-Label" protocol.[1][2][3][4] This prevents the accidental mixing of incompatible waste streams (e.g., mixing amines with acid chlorides or oxidizers), which could lead to exothermic runaway reactions.[3]

WasteSegregationStartWaste Generation SourceFormCheckDetermine Physical StateStart->FormCheckSolidSolid Waste(Powder/Crystals)FormCheck->SolidPure CompoundLiquidLiquid Waste(Mother Liquor/Solvent)FormCheck->LiquidDissolvedDebrisContaminated Debris(Gloves, Weigh Boats)FormCheck->DebrisTraceBinAContainer A: Solid Toxic(Incineration Only)Solid->BinADouble Bag & TagSolventCheckCheck Solvent CompositionLiquid->SolventCheckBinDContainer D: Solid Hazardous DebrisDebris->BinDHalogenatedHalogenated Waste(DCM, Chloroform)SolventCheck->HalogenatedContains >2% HalogensNonHalogenatedNon-Halogenated Waste(Methanol, DMSO)SolventCheck->NonHalogenated<2% HalogensBinBContainer B: Halogenated OrganicHalogenated->BinBBinCContainer C: Non-Halogenated OrganicNonHalogenated->BinC

Figure 1: Decision tree for segregating 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one waste streams. Note the strict separation of halogenated and non-halogenated solvents if the compound is in solution.

Detailed Disposal Procedures

A. Solid Waste (Pure Compound)

Objective: Complete thermal destruction via high-temperature incineration.[1][2][3][4]

  • Containment: Place the solid material into a clear polyethylene bag. Twist and tape the neck of the bag to seal it.

  • Secondary Containment: Place the sealed bag into a wide-mouth HDPE jar or a fiber drum lined with a 6-mil poly liner.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one"[1][2][3][4]

    • Hazard Class: Toxic, Irritant.

  • Disposal Path: Ship to a RCRA-permitted TSDF (Treatment, Storage, and Disposal Facility) for incineration (Code: INCIN).[2][3][4] Do not landfill.

B. Liquid Waste (Reaction Mixtures)

Objective: Prevent environmental release of bioactive amines.[2][3][4]

  • pH Check: Before adding to a waste container, check the pH.[3][4]

    • Caution: If the solution is highly acidic (pH < 2) or basic (pH > 12.5), neutralize to pH 5–9 to reduce reactivity risks in the drum.[2][3]

  • Solvent Compatibility:

    • DCM/Chloroform solutions: Dispose of in Halogenated Waste carboys.[2][4]

    • Methanol/Ethanol/DMSO solutions: Dispose of in Non-Halogenated/Combustible Waste carboys.[2]

  • No Drain Disposal: Under no circumstances should this compound be poured down the sink.[3] Aminopyridones are often resistant to biodegradation and can pass through municipal water treatment.[4]

C. Contaminated Debris (Sharps, Gloves, Paper)[2][3]
  • Sharps: Chemically contaminated needles/syringes must go into a Red Biohazard/Sharps container labeled "Chemical Contaminated Sharps".[2][3][4]

  • Soft Debris: Gloves, paper towels, and weigh boats should be collected in a dedicated "Solid Hazardous Debris" bag (often yellow or clear with a haz-waste tag).[2][3][4]

Emergency Spill Response Protocol

In the event of a spill, immediate action is required to prevent aerosolization (inhalation hazard) and surface contamination.[3][4]

Required PPE:

  • Nitrile gloves (double-gloved recommended).[1][2][3]

  • Safety goggles.[2][3][4]

  • Lab coat.[2][3]

  • N95 or P100 respirator (if powder is fine/dusty).[2][3]

SpillResponseSpillSpill DetectedAssess1. Assess Volume & Hazard(Is it >100g or highly dusty?)Spill->AssessEvacuateEvacuate Area &Call EHSAssess->EvacuateMajor SpillPPE2. Don PPE(Gloves, Goggles, Respirator)Assess->PPEMinor Spill (<100g)Contain3. Containment(Cover with damp paper towels)PPE->ContainClean4. Cleanup(Scoop into bag, wipe 3x)Contain->CleanDispose5. Disposal(Label as Hazardous Waste)Clean->Dispose

Figure 2: Operational workflow for managing minor spills of 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one.

Cleanup Steps:

  • Dampen: If the spill is a dry powder, gently cover it with paper towels dampened with water or methanol.[4] This prevents dust generation.[2][3][8][9] Do not dry sweep.[4]

  • Scoop: Use a plastic scoop or dustpan to lift the material and the towels.[4]

  • Wipe: Wipe the surface three times:

    • Pass 1: Soap and water.[4]

    • Pass 2: Water rinse.[2][3][5]

    • Pass 3: Solvent wipe (Ethanol) to remove organic residue.[2][3][4]

  • Verify: Visually inspect for yellow/off-white residue.[2][3][4]

Regulatory & Compliance Reference

Compliance is mandatory.[2][3][4] While this specific intermediate may not be explicitly listed in 40 CFR 261.33, the "Generator Knowledge" rule applies.[4] You are responsible for classifying the waste based on its known properties (toxicity/irritation).[2][3][4]

Regulatory BodyRelevant StandardApplication
OSHA 29 CFR 1910.1200Hazard Communication (Labeling & SDS)
US EPA 40 CFR 262.11Hazardous Waste Determination (Generator Responsibility)
DOT 49 CFR 172.101Shipping descriptions (likely "Toxic solids, organic, n.o.s.")
References
  • National Institutes of Health (PubChem). 3-Amino-1-methylpyridin-2(1H)-one (Analog Data).[1][2][3][4] Retrieved from [Link][2][3]

  • OSHA. Hazardous Waste Operations and Emergency Response (HAZWOPER).[2][3][4][10] Retrieved from [Link][2][3]

Personal protective equipment for handling 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this operational guide to move beyond the basic compliance of a standard Safety Data Sheet (SDS). 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one is a highly valuable, novel intermediate frequently utilized in the synthesis of targeted therapeutics, such as kinase inhibitors.

However, its unique structural features—specifically the reactive primary amine coupled with a lipophilic N-isopropyl group—demand specialized logistical and safety protocols. This guide provides the causality behind each safety measure, ensuring your laboratory operations are both scientifically sound and rigorously protected.

Hazard Extrapolation & Physicochemical Profiling

Because novel intermediates often lack decades of toxicological data, we must extrapolate risks from the parent scaffold, 3-amino-2-pyridone, which is an established Category 2 Skin and Eye Irritant [1]. The addition of the N-isopropyl moiety increases the molecule's lipophilicity. This structural modification enhances its ability to cross the stratum corneum (the outer layer of skin), making dermal protection critical. Furthermore, the primary amine moiety is a known structural alert for skin sensitization [2].

Table 1: Quantitative Hazard and Property Extrapolation

Property / Hazard MetricAnalog Data (3-Amino-2-pyridone)Extrapolated Profile for N-Isopropyl DerivativeOperational Threshold / Action
Molecular Weight 110.12 g/mol 152.19 g/mol N/A
GHS Classification Skin Irrit. 2, Eye Irrit. 2A [1]Skin Irrit. 2, Eye Irrit. 2A, Skin Sens. 1Handle as Occupational Exposure Band (OEB) 3
Vapor Pressure Negligible at 25°CNegligible at 25°CDust control is the primary exposure concern
Solubility Soluble in Water/MethanolSoluble in DMSO, DMF; Lower aqueous solubilityUse acidic aqueous solutions for equipment cleaning

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are highly permeable to lipophilic organics and are strictly prohibited when handling this compound.

Table 2: Scale-Dependent PPE Requirements

Operational ScaleDermal Protection (Gloves)Respiratory ProtectionEye/Face ProtectionEngineering Controls
Analytical (< 10 mg) Single Nitrile (min. 0.11 mm thickness)None required if in enclosureSafety glasses with side shieldsVented balance enclosure
Preparative (10 mg - 100 g) Double Nitrile (change outer pair every 30 mins)N95 / FFP3 Particulate RespiratorChemical splash gogglesChemical fume hood (face velocity > 100 fpm)
Process (> 100 g) Neoprene over NitrilePowered Air-Purifying Respirator (PAPR)Full face shield over gogglesGlovebox or rigid isolator

Step-by-Step Operational Methodologies

To ensure absolute safety and prevent cross-contamination, follow these self-validating protocols when handling the active powder.

Protocol A: Safe Weighing and Transfer of Active Powder
  • Step 1: Equilibrate the Enclosure. Turn on the analytical balance inside a HEPA-filtered vented powder weighing enclosure.

    • Causality: The aerodynamic diameter of milled intermediate powders often falls below 10 µm. A HEPA-filtered enclosure prevents inhalation exposure to these respirable particulates while minimizing draft that could disrupt microgram-level measurements.

  • Step 2: Static Mitigation. Pass the sealed container through an anti-static ionizer before opening.

    • Causality: The N-isopropyl moiety and the crystalline nature of the pyridinone core generate triboelectric charges during transit. Neutralizing this charge prevents the powder from "jumping" out of the spatula, ensuring precise dosing and preventing surface contamination.

  • Step 3: Solvent Wetting. When transferring to a reaction vessel, pre-wet the powder with a compatible polar aprotic solvent (e.g., DMSO or DMF) before removing it from the containment zone.

    • Causality: Wetting the powder immediately eliminates the risk of aerosolization during transit across the laboratory.

Protocol B: Equipment Decontamination and Waste Segregation
  • Step 1: Acidic Wash. Wipe down spatulas, balances, and bench surfaces with a 1% acetic acid solution, followed by a standard detergent wipe.

    • Causality: Why avoid water for initial cleanup? The N-isopropyl group reduces the compound's aqueous solubility. Using water alone creates a hydrophobic paste that smears across the benchtop. The acetic acid protonates the primary amine, converting the lipophilic free base into a highly water-soluble ammonium salt, ensuring complete removal.

  • Step 2: Self-Validation Check. Swab the cleaned area with a pH indicator strip moistened with distilled water.

    • Validation Logic: If the strip reads between pH 5-7, the acidic decontamination wash has been successfully neutralized and removed. If it reads > pH 7, residual free-base amine may still be present, and Step 1 must be repeated.

  • Step 3: High-Temperature Destruction. Segregate all contaminated consumables into a bin labeled "Halogen-Free Nitrogenous Organics."

    • Causality: Aminopyridinones contain multiple nitrogen atoms. If incinerated at low temperatures, they generate highly toxic nitrogen oxide (NOx) gases. They must be sent for high-temperature (>1000°C) commercial incineration [2].

Spill Response & Exposure Control Pathway

In the event of a containment breach, immediate and structured action is required to prevent respiratory exposure and facility contamination.

G A Spill Detected: 3-Amino-1-(propan-2-yl)- 1,2-dihydropyridin-2-one B Assess Scale & Airborne Risk A->B C Minor (< 5g) Inside Fume Hood B->C D Major (> 5g) Outside Containment B->D E Don Spill Kit PPE (Double Nitrile, N95) C->E F Evacuate Lab & Contact EHS D->F G Dampen Powder (Prevent Aerosolization) E->G H Decontaminate Surface (1% Acetic Acid Wash) G->H I Segregate as Nitrogenous Waste H->I

Operational workflow for aminopyridinone spill containment and decontamination.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one
Reactant of Route 2
Reactant of Route 2
3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.